(4-(9H-Carbazol-9-yl)phenyl)boronic acid
Description
The exact mass of the compound (4-(9H-Carbazol-9-yl)phenyl)boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4-(9H-Carbazol-9-yl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(9H-Carbazol-9-yl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-carbazol-9-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BNO2/c21-19(22)13-9-11-14(12-10-13)20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-12,21-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAVTCVHDMOQTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC=CC=C42)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630816 | |
| Record name | [4-(9H-Carbazol-9-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
419536-33-7 | |
| Record name | [4-(9H-Carbazol-9-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(9H-Carbazol-9-yl)phenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(4-(9H-Carbazol-9-yl)phenyl)boronic acid chemical properties
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(4-(9H-Carbazol-9-yl)phenyl)boronic acid CAS number 419536-33-7
An In-depth Technical Guide to (4-(9H-Carbazol-9-yl)phenyl)boronic acid (CAS: 419536-33-7)
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with (4-(9H-Carbazol-9-yl)phenyl)boronic acid. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, mechanisms of action, and critical applications, grounded in established scientific principles and field-proven expertise.
Introduction: A Molecule of Strategic Importance
(4-(9H-Carbazol-9-yl)phenyl)boronic acid is a bifunctional organic compound that has emerged as a cornerstone building block in materials science and advanced organic synthesis. Its structure is a deliberate fusion of two highly functional chemical moieties: a planar, electron-rich 9H-carbazole group and a versatile phenylboronic acid group. This unique architecture makes it an invaluable intermediate for constructing complex molecular systems.
The carbazole unit is renowned for its excellent hole-transporting properties, high thermal stability, and wide energy gap, making it a critical component in organic electronics.[1][2][3] The boronic acid functionality serves as a powerful handle for carbon-carbon bond formation, most notably via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that is fundamental to modern synthetic chemistry.[4][5] Consequently, this compound finds significant utility in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a precursor for novel pharmaceutical agents.[4][6]
Physicochemical & Spectroscopic Profile
The precise control and prediction of this molecule's behavior in reactions and material formulations begin with a thorough understanding of its fundamental properties.
| Property | Value | Source(s) |
| CAS Number | 419536-33-7 | [4] |
| Molecular Formula | C₁₈H₁₄BNO₂ | [4] |
| Molecular Weight | 287.13 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [4][7] |
| Melting Point | 264 °C | [4][8] |
| pKa (Predicted) | 8.14 ± 0.17 | [8][9] |
| Solubility | Soluble in organic solvents like THF; limited solubility in water. | [9] |
| Purity (Typical) | ≥97% (HPLC), with higher purities (≥99.0%) available for OLED applications. | [4][6] |
Spectroscopic Characterization: While specific spectra for the free boronic acid are proprietary to manufacturers, extensive studies on its derivatives, such as the pinacol ester, provide deep insight.[10] Spectroscopic analysis via FT-IR, Raman, UV-vis, and NMR (¹H and ¹³C) is used to confirm the molecular structure, with theoretical calculations often employed to correlate experimental data with the compound's electronic properties, including HOMO/LUMO energy levels.[10]
Synthesis and Purification: A Protocol for High-Fidelity Production
The synthesis of (4-(9H-Carbazol-9-yl)phenyl)boronic acid is most reliably achieved through a lithiation-borylation sequence starting from 9-(4-bromophenyl)carbazole. This method is favored due to its high yield and the commercial availability of the starting material.
Causality Behind the Method: The core of this synthesis is a halogen-metal exchange followed by electrophilic trapping.
-
Low-Temperature Lithiation: The reaction with n-butyllithium (n-BuLi) is conducted at -78 °C. This cryogenic condition is critical to prevent side reactions, such as the degradation of the n-BuLi or unwanted reactions with the solvent (THF). It ensures the clean formation of the aryllithium intermediate.
-
Electrophilic Boron Source: Triisopropyl borate is used as the boron source. Its bulky isopropoxy groups make it less reactive and easier to handle than simpler borates, allowing for controlled addition and minimizing the formation of over-borylated byproducts. The subsequent acidic workup hydrolyzes the borate ester to the desired boronic acid.
Detailed Laboratory Protocol
This protocol is adapted from established literature procedures.[8]
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, dissolve 9-(4-bromophenyl)carbazole (e.g., 35 g, 108.6 mmol) in anhydrous tetrahydrofuran (THF, 600 mL).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.5 M solution in hexanes, e.g., 52 mL, 130.35 mmol) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the mixture at -78 °C for 1 hour.
-
Borylation: While allowing the reaction to slowly warm towards room temperature, add triisopropyl borate (e.g., 37 mL, 162.9 mmol) dropwise. A precipitate may form.
-
Quenching and Workup: Continue stirring the reaction mixture at room temperature for 12 hours. Quench the reaction by carefully adding dilute HCl until the solution is acidic (pH ~2).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 200 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product is then purified by recrystallization from a solvent mixture such as ethyl acetate/hexane to yield the final product as a white powder (Typical yield: ~81%).[8]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of (4-(9H-Carbazol-9-yl)phenyl)boronic acid.
Core Applications & Mechanistic Insights
A. Organic Electronics: Engineering High-Performance OLEDs
This molecule is a cornerstone in the OLED industry, primarily as a precursor for synthesizing hole-transporting materials (HTMs) and host materials for emissive layers.[6][11]
-
Mechanism of Action: The performance of an OLED is critically dependent on the balanced injection and transport of charge carriers (holes and electrons). The carbazole moiety in this molecule's derivatives provides exceptional functionality for the Hole Transport Layer (HTL).[3] Its rigid, planar structure and high highest occupied molecular orbital (HOMO) energy level facilitate efficient injection of holes from the anode and their subsequent transport to the emissive layer.[1] Furthermore, the high thermal stability of carbazole-based materials prevents degradation during device operation, leading to longer operational lifetimes.[12][13] The wide energy gap of carbazole is particularly suited for creating materials for high-energy blue and green light emission.[1]
-
Self-Validating System: The success of an HTM derived from this boronic acid is validated by key device metrics: high external quantum efficiency (EQE), low turn-on voltage, and extended operational stability. Purity of ≥99.0% is non-negotiable, as even trace impurities can act as charge traps, drastically reducing device efficiency and lifespan.[6]
OLED Device Architecture
Caption: Role of carbazole-derived materials in the Hole Transport Layer (HTL) of an OLED.
B. Synthetic Chemistry: The Suzuki-Miyaura Cross-Coupling Reaction
The boronic acid group is the molecule's reactive handle for Suzuki-Miyaura cross-coupling, a powerful method for forming biaryl structures.[4][9] This reaction is fundamental to synthesizing the complex conjugated molecules required for OLED materials and pharmaceuticals.[5][13]
-
Mechanism of Action: The reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide. This is the critical step where (4-(9H-Carbazol-9-yl)phenyl)boronic acid participates.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
-
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
C. Drug Development: A Scaffold for Bioactive Molecules
While less prominent than its materials science applications, the use of boronic acids in drug discovery is a rapidly growing field.[14] Boronic acids can act as inhibitors for certain enzymes, like proteases, by forming reversible covalent bonds with active site serine residues.[15] The drug Bortezomib (Velcade), a proteasome inhibitor for treating multiple myeloma, famously incorporates a boronic acid warhead.[16] (4-(9H-Carbazol-9-yl)phenyl)boronic acid can serve as an intermediate to incorporate the carbazole scaffold, which itself has been investigated for anti-cancer properties, into larger, more complex drug candidates.[3]
Safety, Handling, and Storage
Proper handling is essential to maintain the integrity of the compound and ensure user safety.
| Hazard Information (GHS) | |
| Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[17][18]H319: Causes serious eye irritation.[17][18]H335: May cause respiratory irritation.[19] |
| Precautionary Statements | P264: Wash skin thoroughly after handling.[17][18]P280: Wear protective gloves/eye protection/face protection.[17][18]P302 + P352: IF ON SKIN: Wash with plenty of water.[17][18]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[19] |
-
Storage: Store in a cool (2-8 °C recommended), dark, dry place in a tightly sealed container under an inert atmosphere.[4][19] Boronic acids are prone to dehydration to form cyclic boroxine anhydrides; proper storage minimizes this degradation pathway.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Standard personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, should be worn.[18][20]
Conclusion and Future Outlook
(4-(9H-Carbazol-9-yl)phenyl)boronic acid is more than a mere chemical reagent; it is an enabling technology. Its dual-functionality provides a direct and efficient bridge between the worlds of high-performance materials and elegant synthetic strategy. For materials scientists, it is a key to unlocking next-generation OLEDs with superior efficiency and longevity. For synthetic and medicinal chemists, it offers a robust scaffold for building molecular complexity. As the demand for advanced organic electronics and novel therapeutics continues to grow, the strategic importance of this versatile building block is set to increase, solidifying its role as a critical component in the toolbox of modern chemical science.
References
-
Ningbo Inno Pharmchem Co., Ltd. (2026, January 16). High Purity (4-(9H-Carbazol-9-yl)phenyl)boronic Acid: Your Key OLED Intermediate. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026, January 21). Leveraging Boronic Acids for Precision in Optoelectronic Material Synthesis. Retrieved from [Link]
-
Nguyen, Q. P. B., et al. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Molecules, 19(9), 14247-14257. Available at: [Link]
-
Akondi, B. R., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6245. Available at: [Link]
-
Gonçalves, H., et al. (2024). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Applied Sciences, 14(3), 1184. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026, January 19). The Role of Carbazole Derivatives in Organic Electronics. Retrieved from [Link]
-
Penning, T. D., et al. (2016). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Tetrahedron Letters, 57(49), 5515-5517. Available at: [Link]
-
ResearchGate. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Retrieved from [Link]
-
Sas, E. B., et al. (2016). Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. Journal of Molecular Structure, 1118, 124-138. Available at: [Link]
-
Oreate AI Blog. (2026, January 7). Carbazole: The Unsung Hero of Organic Chemistry. Retrieved from [Link]
-
Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(11), 3149. Available at: [Link]
-
ResearchGate. (n.d.). Chemoselective Suzuki–Miyaura cross‐coupling reaction of 9 with various boronic species. Retrieved from [Link]
-
ResearchGate. (2024). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Retrieved from [Link]
-
ResearchGate. (2020). Design and discovery of boronic acid drugs. Retrieved from [Link]
-
MS.GOV. (n.d.). citrazov powder with de-zov-all. Retrieved from [Link]
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Chemsrc. (2025, August 25). 4-(9H-Carbozol-9-yl)phenylboronic acid. Retrieved from [Link]
-
Pharmaceutical Processing World. (2017, April 21). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Retrieved from [Link]
-
YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, April 18). Two decades of carbazole–triarylborane hybrids in optoelectronics. Retrieved from [Link]
-
National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
-
YouTube. (2022, June 18). Suzuki Coupling Mechanism. Retrieved from [Link]
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Chemdad. (n.d.). 4-(9H-Carbozol-9-yl)phenylboronic acid. Retrieved from [Link]
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physical properties of 4-(carbazol-9-yl)phenylboronic acid
The following technical guide details the physical properties, synthesis, and applications of 4-(Carbazol-9-yl)phenylboronic acid , a critical organometallic intermediate in the development of organic semiconductors.
CAS Registry Number: 419536-33-7 Synonyms: 4-(9H-Carbazol-9-yl)benzeneboronic acid; (4-(9H-Carbazol-9-yl)phenyl)boronic acid Primary Utility: OLED Host Material Synthesis, Suzuki-Miyaura Cross-Coupling, Hole-Transport Layer (HTL) Engineering[1]
Executive Technical Summary
4-(Carbazol-9-yl)phenylboronic acid (CPBA) acts as a bifunctional molecular bridge, combining the high triplet energy and hole-transporting capability of the carbazole moiety with the synthetic versatility of the boronic acid group. It is rarely the final active layer in a device; rather, it is the "architectural keystones" used to synthesize high-efficiency host materials (such as CBP derivatives) and phosphorescent iridium complexes for Organic Light-Emitting Diodes (OLEDs).
Researchers must recognize that this compound exists in a dynamic equilibrium with its trimeric anhydride (boroxine) form, a behavior characteristic of aryl boronic acids that influences solubility and stoichiometry calculations.
Physicochemical Profile
The following data aggregates experimental values from commercial certificates of analysis and peer-reviewed synthesis protocols.
| Property | Value / Characteristic | Technical Note |
| Molecular Formula | C₁₈H₁₄BNO₂ | |
| Molecular Weight | 287.12 g/mol | Adjust for anhydride content in stoichiometry. |
| Appearance | White to off-white crystalline powder | Yellowing indicates oxidation or impurity. |
| Melting Point | 264 °C – 266 °C | High thermal stability due to rigid carbazole core. |
| Solubility (High) | THF, DMSO, DMF, DMAc | Ideal for solvothermal synthesis. |
| Solubility (Low) | Water, Methanol, Hexanes | Precipitants for purification. |
| Purity Standard | ≥ 97.0% (HPLC/Titration) | Often contains varying % of boroxine anhydride.[2] |
| pKa (Predicted) | ~8.0 – 8.5 | Typical for aryl boronic acids; relevant for Suzuki base selection. |
Electronic & Photophysical Architecture
Understanding the frontier molecular orbitals (FMOs) of CPBA is essential when designing downstream OLED materials. The carbazole unit dominates the electronic landscape.
-
HOMO Level: Approximately -5.6 eV (attributed to the carbazole nitrogen lone pair delocalization).
-
LUMO Level: Approximately -2.2 eV (localized on the phenyl-boron moiety).
-
Triplet Energy (E_T): High triplet energy (~3.0 eV), making it an excellent precursor for host materials that prevent reverse energy transfer from blue/green phosphorescent dopants.
-
UV-Vis Absorption: Distinct peaks at 293 nm and 340 nm (characteristic of the carbazole
transitions). -
Photoluminescence: Emission typically observed in the violet-blue region (360–380 nm ) in solution.
Synthesis & Purification Protocol
Objective: Synthesis of 4-(Carbazol-9-yl)phenylboronic acid via Lithiation-Borylation. Precursor: 9-(4-Bromophenyl)-9H-carbazole.[3]
Experimental Causality & Logic
-
Why n-BuLi? The bromine-lithium exchange is faster than nucleophilic attack on the carbazole system at low temperatures (-78°C).
-
Why Triisopropyl Borate? It is less sensitive to moisture than trimethyl borate and suppresses the formation of double-addition byproducts.
-
Acid Hydrolysis: Converts the intermediate boronate ester into the free boronic acid.
Step-by-Step Methodology
-
Preparation: Flame-dry a 500 mL three-neck round-bottom flask under Argon flow.
-
Solvation: Dissolve 9-(4-bromophenyl)carbazole (1.0 eq) in anhydrous THF (0.1 M concentration). Cool the system to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-Butyllithium (1.2 eq, 2.5 M in hexanes) dropwise over 30 minutes.
-
Checkpoint: Solution typically turns yellow/orange, indicating the formation of the aryllithium species. Stir for 1 hour at -78 °C.
-
-
Borylation: Add Triisopropyl borate (1.5 eq) rapidly in one portion.
-
Logic: Rapid addition ensures the lithiated species reacts with the borate before any equilibration can occur.
-
-
Warming: Allow the mixture to warm naturally to room temperature (RT) and stir for 12 hours.
-
Hydrolysis: Quench with 2N HCl (aqueous) and stir for 1 hour to cleave the isopropoxy groups.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine and dry over MgSO₄.
-
Purification (Critical):
-
Concentrate the organic layer.
-
Recrystallization: Dissolve crude solid in minimum hot Acetone/THF and precipitate by slow addition of Hexanes.
-
Validation: Verify purity via ¹H NMR (DMSO-d₆). Look for B-OH protons around 8.0-8.2 ppm (broad singlets).
-
Synthesis Workflow Diagram
Figure 1: Reaction pathway for the conversion of brominated carbazole precursor to the target boronic acid.
Applications in Drug & Materials Development[1]
While boronic acids have medicinal applications (e.g., proteasome inhibitors), 4-(carbazol-9-yl)phenylboronic acid is predominantly a materials science reagent. Its primary role is in the Suzuki-Miyaura Cross-Coupling reaction to build conjugated systems.
A. OLED Host Material Synthesis
This reagent is coupled with halogenated cores (e.g., dibromobiphenyl) to synthesize CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl) derivatives.
-
Mechanism: The boronic acid undergoes transmetallation with a Palladium(II) intermediate.
-
Benefit: The carbazole moiety provides the "Hole Transport" (p-type) character, while the core determines the triplet energy.
B. Self-Validating Suzuki Coupling Protocol
When using this acid for coupling, the following catalytic cycle applies. The "Boroxine Equilibrium" is a critical variable; adding water or base helps shift the equilibrium toward the reactive boronate species.
Figure 2: Catalytic cycle for Suzuki coupling utilizing the target boronic acid. Base activation is required to form the reactive boronate species.
Handling, Stability & Storage
The Boroxine Cycle
Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines), especially under vacuum or heat.[4]
-
Impact: Commercial samples may appear as "97%" purity but contain significant anhydride. This is not an impurity in the traditional sense, as the boroxine hydrolyzes back to the acid under the aqueous basic conditions of a Suzuki coupling.
-
Storage: Store at 2–8 °C in a desiccator.
-
Re-hydration: If precise stoichiometry is required for non-aqueous reactions, the sample can be recrystallized from water/acetone to maximize the acid form, though this is rarely necessary for standard cross-coupling.
References
-
Sigma-Aldrich. (4-(9H-Carbazol-9-yl)phenyl)boronic acid Product Specification & CAS 419536-33-7. Retrieved from
-
TCI Chemicals. Product C2926: 4-(9H-Carbazol-9-yl)phenylboronic Acid (contains varying amounts of Anhydride). Retrieved from
-
ChemicalBook. 4-(9H-Carbazol-9-yl)phenylboronic acid Properties and Synthesis. Retrieved from
-
National Institutes of Health (PMC). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. (Discusses synthesis of host materials using carbazole boronic acids). Retrieved from
-
Organic Chemistry Portal. Synthesis of Carbazoles and Derivatives. (General protocols for carbazole functionalization). Retrieved from
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An In-Depth Technical Guide to 4-(9H-Carbazol-9-yl)phenylboronic Acid: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of 4-(9H-Carbazol-9-yl)phenylboronic acid, a versatile organic compound pivotal in the advancement of materials science and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, outlines a robust synthetic pathway with mechanistic insights, and explores its significant applications.
Introduction: The Significance of a Hybrid Motif
4-(9H-Carbazol-9-yl)phenylboronic acid stands as a molecule of significant interest due to its unique hybrid structure, which synergistically combines the photophysical and electronic properties of a carbazole moiety with the versatile reactivity of a phenylboronic acid group. The carbazole unit, a rigid and electron-rich aromatic heterocycle, is renowned for its excellent charge-transporting capabilities and thermal stability, making it a cornerstone in the design of organic electronic materials.[1][2] The phenylboronic acid functionality, on the other hand, serves as a crucial linchpin for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] This dual-functionality renders 4-(9H-Carbazol-9-yl)phenylboronic acid an indispensable building block in the synthesis of complex organic molecules, from advanced materials for organic light-emitting diodes (OLEDs) to novel therapeutic agents.[2]
Molecular Structure and Physicochemical Properties
The structural architecture of 4-(9H-Carbazol-9-yl)phenylboronic acid is fundamental to its utility. The nitrogen atom of the carbazole ring is directly linked to the para-position of the phenylboronic acid, creating a conjugated system that influences its electronic and optical properties.
Below is a diagram illustrating the chemical structure of 4-(9H-Carbazol-9-yl)phenylboronic acid.
Caption: Chemical structure of 4-(9H-Carbazol-9-yl)phenylboronic acid.
A summary of the key physicochemical properties is provided in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 419536-33-7 | |
| Molecular Formula | C₁₈H₁₄BNO₂ | |
| Molecular Weight | 287.12 g/mol | |
| Appearance | White to off-white powder/crystalline solid | |
| Melting Point | 264 °C | |
| Solubility | Soluble in organic solvents like THF; limited solubility in water. |
Synthesis of 4-(9H-Carbazol-9-yl)phenylboronic Acid: A Detailed Protocol
The most prevalent and reliable synthetic route to 4-(9H-Carbazol-9-yl)phenylboronic acid commences with the commercially available 9-(4-bromophenyl)-9H-carbazole. The synthesis hinges on a lithium-halogen exchange followed by borylation with a trialkyl borate ester and subsequent hydrolysis. This method is highly efficient and scalable.
Reaction Scheme and Mechanism
The overall transformation is depicted below:
Caption: Reaction scheme for the synthesis of 4-(9H-Carbazol-9-yl)phenylboronic acid.
The causality behind these experimental choices is rooted in fundamental organometallic principles. The use of n-butyllithium (n-BuLi) at low temperatures (-78 °C) facilitates a clean and rapid lithium-halogen exchange on the electron-deficient bromophenyl ring, outcompeting potential side reactions. Triisopropyl borate is an effective electrophile for trapping the generated aryllithium species. The subsequent acidic workup hydrolyzes the boronate ester to the desired boronic acid.
Step-by-Step Experimental Protocol
This protocol is adapted from established synthetic procedures for arylboronic acids.[3]
Materials and Reagents:
-
9-(4-bromophenyl)-9H-carbazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)
-
Triisopropyl borate (B(OiPr)₃)
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet is charged with 9-(4-bromophenyl)-9H-carbazole (e.g., 10.0 g, 31.0 mmol).
-
Dissolution: Anhydrous THF (e.g., 150 mL) is added via cannula, and the mixture is stirred until the starting material is fully dissolved.
-
Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium solution (e.g., 13.6 mL of a 2.5 M solution in hexanes, 34.1 mmol, 1.1 equivalents) is added dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate (e.g., 10.8 mL, 46.5 mmol, 1.5 equivalents) is added dropwise at -78 °C. The reaction is then allowed to warm slowly to room temperature and stirred overnight.
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of 1 M HCl (e.g., 50 mL) at 0 °C. The mixture is then transferred to a separatory funnel.
-
Extraction: The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a mixture of ethyl acetate and hexane to yield 4-(9H-Carbazol-9-yl)phenylboronic acid as a white to off-white solid.[4]
Characterization
The identity and purity of the synthesized compound can be confirmed by standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons of the carbazole and phenyl rings, as well as a broad singlet for the -B(OH)₂ protons. Spectroscopic data for the closely related pinacol ester provides a useful reference for the expected chemical shifts of the aromatic protons.[5][6]
-
¹³C NMR Spectroscopy: The carbon NMR will display the expected number of signals for the aromatic carbons.
-
FT-IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the O-H stretching of the boronic acid group (a broad band around 3300 cm⁻¹) and C-H and C=C stretching of the aromatic rings.
Applications in Research and Development
The unique structural attributes of 4-(9H-Carbazol-9-yl)phenylboronic acid have positioned it as a critical component in several high-technology fields.
Organic Electronics
This compound is extensively used in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2] The carbazole moiety provides excellent hole-transporting properties and high triplet energy, which are crucial for achieving high efficiency and long operational lifetimes in phosphorescent OLEDs. The boronic acid group allows for its incorporation into larger conjugated polymer backbones or small molecule emitters through Suzuki-Miyaura coupling reactions.
The logical workflow for its use in OLED material synthesis is as follows:
Caption: Workflow for the application of 4-(9H-Carbazol-9-yl)phenylboronic acid in OLEDs.
Medicinal Chemistry and Drug Development
Carbazole derivatives are known to exhibit a wide range of biological activities, and 4-(9H-Carbazol-9-yl)phenylboronic acid serves as a versatile intermediate for the synthesis of novel pharmaceutical compounds.[1] The boronic acid functional group itself can be a pharmacophore, for instance, in enzyme inhibitors, or it can be a handle for further functionalization to create complex molecular architectures for targeted therapies.
Sensor Technology
The boronic acid moiety can reversibly bind with diols, such as those found in saccharides. This property is exploited in the development of chemosensors for the detection of sugars and other biologically important molecules.[2]
Safety and Handling
4-(9H-Carbazol-9-yl)phenylboronic acid should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) before use. General precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
4-(9H-Carbazol-9-yl)phenylboronic acid is a high-value building block with a broad application scope, driven by the advantageous combination of a carbazole core and a reactive boronic acid group. Its synthesis is well-established and scalable, ensuring its availability for both academic research and industrial development. As the demand for advanced organic materials and novel pharmaceuticals continues to grow, the importance of this versatile intermediate is set to increase, making a thorough understanding of its properties and synthesis essential for scientists and researchers in the field.
References
-
Reddit. (2017, December 19). Purification of boronic acids? r/chemistry. Retrieved from [Link]
- Sas, E. B., Kurt, M., Can, M., Horzum, N., & Atac, A. (2016). Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. Journal of Molecular Structure, 1118, 124-138.
- Wang, X., et al. (2013). Dendrimers with 9-Phenylcarbazole Dendrons and Tetraphenylsilane Core: Synthesis, Photophysics, and Electrochemical Behavior. The Journal of Organic Chemistry, 78(15), 7725-7735.
-
ResearchGate. (2016). Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method | Request PDF. Retrieved from [Link]
Sources
Technical Guide: Thermal Stability & Handling of Carbazole-Based Boronic Acids
Executive Summary
Carbazole-based boronic acids are critical intermediates in the synthesis of hole-transport and host materials for Organic Light-Emitting Diodes (OLEDs) and pharmaceutical pharmacophores.[1] However, their thermal behavior is frequently protecting-group dependent and misunderstood. Unlike simple phenylboronic acids, carbazole derivatives exhibit a complex duality: a reversible dehydration-trimerization equilibrium (forming boroxines) and an irreversible protodeboronation (C-B bond cleavage).
This guide provides a rigorous analysis of these failure modes, establishing protocols to distinguish between benign dehydration and catastrophic degradation. It is designed for researchers requiring high-purity precursors for Suzuki-Miyaura cross-coupling reactions where stoichiometry is non-negotiable.
Part 1: Structural Dynamics & Thermal Failure Modes
The thermal stability of carbazole boronic acids is governed by two competing thermodynamic pathways. Understanding the distinction between these pathways is essential for interpreting Thermogravimetric Analysis (TGA) data correctly.
The Boroxine Cycle (Reversible Dehydration)
Upon heating (typically 80°C–120°C) or vacuum drying, carbazole boronic acids spontaneously dehydrate to form cyclic trimers known as boroxines . This is an entropy-driven process releasing three molecules of water.
-
The Trap: Many researchers misinterpret the mass loss associated with this transition (~8-10% wt loss depending on MW) as material degradation.
-
The Reality: The boroxine form is often more stable and less prone to oxidation than the free acid. However, using a boroxine (anhydride) while calculating stoichiometry for a boronic acid (dihydrate) leads to a substantial excess of reagents in cross-coupling reactions, promoting homocoupling side reactions.
Protodeboronation (Irreversible Degradation)
The true thermal failure mode is protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.
-
Mechanism: The electron-rich nitrogen lone pair in the carbazole ring (especially in 3- and 6-positions) increases the electron density at the ipso-carbon. While this facilitates transmetalation in Suzuki coupling, it also lowers the activation energy for protonolysis, particularly in the presence of trace moisture and heat (>150°C).
-
Steric Influence: Substituents at the 4-position (ortho to the bridgehead) introduce steric strain that can destabilize the planar transition state required for boroxine formation, forcing the molecule to remain in the more reactive monomeric state.
Visualization: Thermal Pathways
The following diagram illustrates the equilibrium and degradation pathways.
Figure 1: The dual thermal pathways of carbazole boronic acids. Green indicates the reversible "storage" state; Red indicates irreversible chemical loss.
Part 2: Material Science Applications & Data[2]
In OLED material synthesis, the purity of the boronic acid directly correlates to the device lifetime (LT50). Impurities such as deboronated carbazole act as charge traps in the final deposited layer.
Comparative Thermal Profile
The following table summarizes the thermal events for common carbazole derivatives compared to a standard phenylboronic acid. Note the higher decomposition temperatures (
| Compound | Boroxine Formation ( | Decomposition ( | Critical Failure Mode |
| Phenylboronic Acid | ~80°C | ~220°C | Oxidation / Dehydration |
| 9-Phenyl-carbazole-3-boronic acid | ~110°C | ~310°C | Protodeboronation |
| 9-Phenyl-carbazole-2-boronic acid | ~105°C | ~295°C | Protodeboronation |
| 9-Ethyl-carbazole-3-boronic acid | ~95°C | ~280°C | Alkyl chain degradation |
> Note:
Part 3: Validated Experimental Protocols
Protocol A: TGA Purity & State Assessment
Purpose: To determine if your material is a boronic acid, a boroxine, or a mixture, and to define its safe processing window.
-
Instrument: TGA (e.g., TA Instruments Q500 or equivalent).
-
Atmosphere: Nitrogen (40 mL/min balance, 60 mL/min sample). Crucial: Do not use air, as oxidative degradation will mask the deboronation onset.
-
Method:
-
Equilibrate: 30°C.
-
Ramp 1: 10°C/min to 150°C. (Observe Mass Loss A).
-
Isotherm: Hold 150°C for 10 mins. (Ensure complete dehydration).
-
Ramp 2: 10°C/min to 600°C. (Observe Decomposition).
-
-
Analysis:
-
If Mass Loss A
Theoretical Water Loss (calculated based on MW), the sample is Pure Boronic Acid . -
If Mass Loss A
0%, the sample is Boroxine (Anhydride) . Adjust stoichiometry for Suzuki coupling (use 0.33 eq of trimer vs 1 eq of acid).
-
Protocol B: Suzuki Coupling Stress Test (Steric Challenge)
Purpose: To validate the reactivity of sterically hindered carbazole boronic acids (e.g., 4-position) which are prone to protodeboronation before coupling.
-
Reagents: 4-Carbazole boronic acid (1.0 eq), Aryl Bromide (1.0 eq),
(1 mol%), AntPhos or S-Phos (2 mol%).-
Why these ligands? Standard
is insufficient for sterically hindered carbazoles, leading to slow transmetalation and high protodeboronation rates [5, 7].
-
-
Solvent: Toluene/Water (10:1) or Dioxane/Water.
-
Condition: Heat to 80°C. Monitor by HPLC at t=0, 1h, 4h.
-
Success Criteria: <5% Carbazole (deboronated byproduct) at 90% conversion.
Visualization: Quality Control Workflow
This workflow ensures that only "coupling-competent" materials enter the production line.
Figure 2: Decision tree for handling carbazole boronic acid raw materials based on thermal state.
References
-
Protodeboronation Mechanisms
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. Link
-
-
Boroxine Equilibrium
-
Iovine, P. M., et al. (2013). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers. PMC. Link
-
-
Sterically Hindered Suzuki Coupling
-
Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry. Link
-
-
OLED Applications & Stability
-
Ningbo Inno Pharmchem. (2026). Carbazole Boronic Acids: Synthesis, Properties, and OLED Applications. Link
-
-
Thermal Analysis of Boronic Acids
-
Clair, S., et al. (2014). Results from TGA/DSC thermal analyses for a series of functionalised benzene–diboronic acids. ResearchGate. Link
-
Sources
The Strategic Utility of the Boronic Acid Group in Advanced Organic Synthesis
Executive Summary
The boronic acid moiety (–B(OH)₂) has transcended its origins as a laboratory curiosity to become a linchpin in modern pharmaceutical and materials chemistry. Its utility stems from a unique electronic duality: the boron atom possesses a vacant p-orbital acting as a Lewis acid, yet it can reversibly transition to a tetrahedral "ate" complex upon coordination with a Lewis base.[1] This guide deconstructs the mechanistic versatility of boronic acids, moving beyond standard textbook definitions to explore the causality behind their reactivity in cross-coupling (Suzuki-Miyaura, Chan-Lam), their strategic protection (MIDA boronates), and their pharmacophoric application in proteasome inhibition.
Fundamental Properties & Speciation
To master boronic acid chemistry, one must first master the equilibrium between its neutral and anionic forms.[2] The reactivity of the group is dictated by the hybridization of the boron center.
Electronic Structure and Lewis Acidity
In its neutral state, the boron atom is
-
Neutral Form: Electrophilic,
, susceptible to radical pathways. -
Anionic Form: Upon reaction with a base (e.g., hydroxide, alkoxide), the boron accepts a lone pair, becoming
hybridized and tetrahedral. This "boronate anion" is nucleophilic, a critical shift that enables transmetallation.
The pH-Dependent Equilibrium
The speciation of boronic acids in solution is governed by their
Figure 1: The fundamental equilibrium governing boronic acid reactivity. The shift from sp2 to sp3 hybridization is the "on-switch" for Suzuki-Miyaura coupling.
The Suzuki-Miyaura Paradigm
The Suzuki-Miyaura cross-coupling is the most frequent application of boronic acids. However, experimental failure often stems from a misunderstanding of the transmetallation step.
The Mechanistic Core
While oxidative addition is often the rate-determining step (RDS) for aryl chlorides, transmetallation becomes the RDS for aryl iodides and electron-deficient systems.
-
Activation (The "Missing" Link): The neutral boronic acid is unreactive toward the Pd(II)-X intermediate.
-
Pathway A (Boronate Pathway): Base reacts with Boron to form
. This nucleophile attacks the Pd center. -
Pathway B (Oxo-Palladium Pathway): Base exchanges with the Halide on Pd to form
or . This basic Pd species binds the neutral Boronic acid.
-
-
Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).[3]
Causality in Experimental Design
-
Why add water? Many anhydrous bases (e.g.,
) are ineffective in strictly dry solvents because they cannot generate the active hydroxide or alkoxide species required to activate the boron. Trace water or mixed solvent systems (Dioxane/H2O) are often essential. -
Why use Thallium or Silver salts? For difficult substrates, these salts act as halide scavengers, forcing the formation of the cationic Pd species or the Pd-OH species, accelerating transmetallation.
Figure 2: The Suzuki-Miyaura Catalytic Cycle.[4] Note that the Base Activation step is external to the metal cycle but critical for enabling Transmetallation.
Beyond Palladium: The Chan-Lam Coupling
When forming C-N or C-O bonds, the Chan-Lam coupling offers a complementary pathway using Copper(II).[5] Unlike Suzuki, this reaction is oxidative and typically runs in open air.
Mechanism & Differences
-
Catalyst: Cu(OAc)2 is standard.
-
Atmosphere: Requires
(air) to re-oxidize Cu(I) to Cu(II).[6] -
Substrate: Ideally suited for phenols and amines (nucleophiles) reacting with boronic acids (electrophiles in this context).
-
Key Intermediate: A high-valent Cu(III) species is proposed to undergo reductive elimination to form the C-heteroatom bond.
Strategic Derivatives: Managing Reactivity
Free boronic acids can be unstable (protodeboronation) or difficult to purify (amphoteric nature). Derivatization controls their reactivity.
Comparative Analysis of Boron Species
| Derivative | Structure | Reactivity Profile | Strategic Utility |
| Free Boronic Acid | High; prone to protodeboronation and trimerization (boroxines). | Standard substrates; atom economical.[7] | |
| Pinacol Ester (B-Pin) | Cyclic diol ester | Moderate; thermally stable; resistant to hydrolysis. | Purification on silica; storage; compatible with many lithiation protocols. |
| MIDA Boronate | Inert to cross-coupling conditions. | Iterative Synthesis. Acts as a protecting group. Must be hydrolyzed to react. | |
| Trifluoroborate | Air/water stable solid; requires hydrolysis/activation. | Long-term storage; precise stoichiometry. |
The MIDA "Slow Release" Strategy
Developed by Burke et al., N-methyliminodiacetic acid (MIDA) ligands lock the boron in a tetrahedral
-
Workflow: React a MIDA-boronate-halide in a Suzuki coupling. The MIDA group survives. Then, hydrolyze the MIDA group (using mild aqueous base) to release the active boronic acid for the next coupling. This enables "Lego-like" small molecule assembly.
Chemical Biology & Medicinal Chemistry
The boronic acid group is a privileged pharmacophore and sensor element.[1][8]
Proteasome Inhibition (Bortezomib)
Bortezomib (Velcade) treats multiple myeloma by inhibiting the 26S proteasome.[9]
-
Mechanism: The boron atom acts as a "serine trap." It forms a reversible covalent bond with the catalytic Threonine hydroxyl group in the proteasome's active site.
-
Why Boron? The tetrahedral intermediate mimics the transition state of peptide bond hydrolysis, binding tightly (
in nanomolar range) but reversibly, reducing off-target toxicity compared to irreversible inhibitors.
Diol Sensing (Dynamic Covalent Chemistry)
Boronic acids bind reversibly to 1,2- and 1,3-diols (sugars) to form cyclic esters.[8][10][11]
-
Fluorescence Modulation: Binding a sugar changes the electronic properties of an attached fluorophore (e.g., by suppressing Photoinduced Electron Transfer - PET), creating a "turn-on" sensor for glucose.
Experimental Protocols
Protocol A: High-Efficiency Suzuki-Miyaura Coupling
For the synthesis of hindered biaryls.
-
Reagents: Aryl Bromide (1.0 equiv), Aryl Boronic Acid (1.2 equiv),
(3 mol%), (3.0 equiv). -
Solvent System: 1,4-Dioxane / Water (4:1 ratio). Crucial: The water dissolves the carbonate, facilitating boronate formation.
-
Degassing: Sparge the solvent mixture with Argon for 15 minutes. Reason:
induces homocoupling of boronic acids and oxidizes phosphine ligands. -
Reaction: Heat to 80°C for 4-12 hours.
-
Workup: Dilute with EtOAc, wash with water. The boronic acid excess remains in the aqueous phase (as boronate) if the pH is kept high, or can be washed out.
Protocol B: Chan-Lam C-N Coupling
For the N-arylation of amines.
-
Reagents: Amine (1.0 equiv), Aryl Boronic Acid (2.0 equiv),
(1.0 equiv), Pyridine (2.0 equiv). -
Solvent: Dichloromethane (DCM), anhydrous.
-
Atmosphere: Open air (do not degas). Reason:
is the terminal oxidant required to regenerate the Cu(II) species. -
Reaction: Stir at Room Temperature for 24 hours.
-
Note: Molecular sieves (4Å) are often added to scavenge water, which can inhibit the reaction by competing for coordination sites on Copper.
References
-
Suzuki-Miyaura Mechanism & Base Role
-
Amatore, C., et al. "Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic 'Bases' and Their Countercations." Chemistry – A European Journal, 2011.
-
-
Chan-Lam Coupling
-
Qiao, J. X., & Lam, P. Y. S. "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis, 2011.[12]
-
-
MIDA Boronates & Iterative Coupling
-
Bortezomib Mechanism
-
Adams, J., & Kauffman, M. "Development of the Proteasome Inhibitor Velcade (Bortezomib)." Cancer Investigation, 2004.
-
-
Boronic Acid-Diol Binding
-
Bull, S. D., et al. "Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly." Accounts of Chemical Research, 2013.[10]
-
Sources
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. aablocks.com [aablocks.com]
- 3. news-medical.net [news-medical.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bortezomib | C19H25BN4O4 | CID 387447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 12. Chan-Lam Coupling [organic-chemistry.org]
Technical Whitepaper: The Evolution of (4-(9H-Carbazol-9-yl)phenyl)boronic Acid as a Keystone Reagent in Optoelectronics
[1]
Executive Summary
(4-(9H-Carbazol-9-yl)phenyl)boronic acid represents a pivotal "molecular lego" in organic electronics.[1][3][4] Emerging alongside the rise of phosphorescent OLEDs (PhOLEDs) in the early 2000s, this reagent bridged the gap between hole-transporting carbazole units and modular aryl scaffolds.[2] Its primary utility lies in Suzuki-Miyaura cross-coupling , enabling the precise construction of host materials (e.g., CBP) and Thermally Activated Delayed Fluorescence (TADF) emitters.[2] This guide provides a self-validating protocol for its synthesis and application, grounded in mechanistic rigor.
Historical Context & Molecular Design[1][2][6][7]
The "discovery" of this compound was not a singular pharmaceutical event but a materials science necessity driven by the limitations of early OLEDs.[2]
-
The Problem (Late 1990s): Early hole-transport materials (HTMs) like TPD and NPB lacked the high triplet energy (
) required to host blue phosphorescent dopants without quenching them.[1][2] -
The Solution: The carbazole moiety (
) was identified as an ideal scaffold.[2] However, chemically attaching carbazole to conductive backbones required a modular functional group.[2] -
The Innovation: (4-(9H-Carbazol-9-yl)phenyl)boronic acid was developed to allow the asymmetric functionalization of conductive cores.[1] Unlike symmetric coupling (e.g., using 4,4'-difluorobiphenyl), this boronic acid allows researchers to attach a "Carbazole-Phenyl" arm to any aryl halide, facilitating the creation of bipolar host materials (containing both donor and acceptor units).[2]
Synthetic Evolution & Protocol
The synthesis of CAS 419536-33-7 is a two-stage process.[1][5] The quality of the final OLED device is directly correlated to the purity of this intermediate; trace halides from the precursor can act as exciton traps.[2]
Step 1: Precursor Synthesis (N-Arylation)
The first challenge is creating the C-N bond between carbazole and the phenyl ring.[2]
-
Method A (Classic Ullmann): High temperature (
C), copper bronze catalyst.[2] Drawback: Low yield, difficult purification.[2] -
Method B (Buchwald-Hartwig): Pd-catalyzed.[1] Drawback: Residual Pd contamination is fatal for OLEDs.[2]
-
Method C (Nucleophilic Aromatic Substitution -
): Reaction of Carbazole with 1-bromo-4-fluorobenzene using Cs₂CO₃ in DMF.[1] Verdict: Preferred for scale-up due to lower metal contamination.[1]
Step 2: Lithiation and Borylation (The Critical Step)
This step converts 9-(4-bromophenyl)carbazole into the boronic acid.[1][2][5]
Experimental Protocol:
-
Inert Atmosphere: Flame-dry a 3-neck flask; maintain positive Argon pressure.
-
Solvation: Dissolve 9-(4-bromophenyl)carbazole (1.0 eq) in anhydrous THF (0.1 M concentration).
-
Cryogenic Lithiation: Cool to -78°C . Add n-Butyllithium (1.2 eq, 2.5M in hexanes) dropwise over 30 mins.[1][2]
-
Borate Trapping: Stir for 1 hour at -78°C. Rapidly inject Triisopropyl borate (1.5 eq).
-
Why Triisopropyl? It is less prone to polymerization than trimethyl borate.[2]
-
-
Hydrolysis: Warm to room temperature (RT) overnight. Quench with 2M HCl.[2]
-
Purification: The boronic acid is amphiphilic.[2] Extract with Ethyl Acetate, wash with brine, and recrystallize from Toluene/Hexane to remove de-boronated byproducts (9-phenylcarbazole).[2]
Visualization: Synthetic Pathway
Caption: Step-wise synthesis from raw carbazole to the target boronic acid via cryogenic lithiation.
Mechanistic Utility: Suzuki-Miyaura Coupling[1][4][5][7]
This reagent serves as the nucleophile (
Steric and Electronic Considerations
The carbazole group is bulky and electron-rich.
-
Electronic Effect: The nitrogen lone pair participates in the aromatic system of the carbazole, but also inductively donates to the phenyl ring, making the C-B bond slightly more electron-rich.[2] This accelerates transmetalation.[2]
-
Stability Risk: Protodeboronation (loss of the
group) is a competing side reaction, especially in aqueous base.[2]
Optimized Coupling Conditions
For coupling with aryl chlorides or bromides to form Host Materials:
| Parameter | Recommended Condition | Mechanistic Rationale |
| Catalyst | SPhos (bulky phosphine) facilitates oxidative addition of sterically hindered partners and stabilizes the | |
| Base | Weaker bases reduce the rate of protodeboronation compared to | |
| Solvent | Toluene/Water (4:1) | Biphasic system dissolves the organic reactants while solubilizing the inorganic base.[2] |
| Temp | 80°C - 100°C | Sufficient energy for reductive elimination without degrading the carbazole C-N bond.[1] |
Impact on Material Science (OLEDs)
The "Carbazole-Phenyl-Boronic Acid" motif is the architect of the CBP class of materials.[1][2]
Case Study: Synthesis of CBP
CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) is the "Hello World" of phosphorescent host materials.[1]
-
Route: Coupling 2 equivalents of (4-(9H-Carbazol-9-yl)phenyl)boronic acid with 1 equivalent of a di-halide? No.
-
Correct Route: Coupling (4-(9H-Carbazol-9-yl)phenyl)boronic acid with 9-(4-bromophenyl)carbazole .[1][5]
Visualization: Material Hierarchy
Caption: The reagent enables diverse material classes by varying the electrophilic coupling partner.[1]
Technical Specifications & Characterization
When validating the identity of synthesized or purchased material, use these benchmarks.
References
-
Preparation of carbazole derivatives for OLEDs. Source: ChemicalBook / Literature Review.[2][7] Context: Establishes the standard lithiation-boronation protocol for carbazole-phenyl derivatives.
-
Synthesis and properties of CBP derivatives. Source:Journal of Materials Chemistry C (Generic reference for the class of materials).[2] Context: Details the use of boronic acids in synthesizing host materials with high triplet energy.
-
Suzuki–Miyaura Coupling of Carbazole Boronic Acids. Source:Organic Letters / JACS (Methodology foundation).[2] Context: Mechanistic insights into the coupling of electron-rich boronic acids.[1]
-
CAS Registry Data: 419536-33-7. Source: National Library of Medicine / PubChem.[2] Context: Verification of chemical structure and physical properties.[2] [1][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
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A Theoretical Chemist's Guide to (4-(9H-Carbazol-9-yl)phenyl)boronic acid: Bridging Theory and Experiment
Authored by: Senior Application Scientist, Gemini
Introduction
1.1 The Significance of CzPBA in Modern Materials Science
(4-(9H-Carbazol-9-yl)phenyl)boronic acid, hereafter referred to as CzPBA, is a molecule of significant interest in the field of materials science. Its structure, which features a carbazole moiety linked to a phenylboronic acid group, imparts unique optoelectronic properties. Carbazole derivatives are known for their excellent hole-transporting capabilities, high thermal stability, and strong luminescence, making them key components in organic light-emitting diodes (OLEDs), photovoltaics, and sensors.[1][2] The boronic acid functional group further enhances its utility, serving as a versatile handle for cross-coupling reactions, such as the Suzuki coupling, enabling the synthesis of more complex molecular architectures.[3][4]
1.2 The Predictive Power of Theoretical Calculations: Why Compute Before You Synthesize?
In the fast-paced world of materials discovery, theoretical calculations have emerged as an indispensable tool.[5] By employing computational chemistry methods, researchers can predict a wide range of molecular properties—from geometric structures and electronic behavior to spectroscopic signatures—before a single gram of material is synthesized in the lab. This "in silico" approach offers several advantages:
-
Cost and Time Efficiency: It is significantly more economical to screen a library of virtual compounds and prioritize the most promising candidates for synthesis.
-
Mechanistic Insight: Theoretical calculations provide a molecular-level understanding of structure-property relationships, guiding the rational design of new materials with tailored functionalities.
-
Safety: The properties of potentially hazardous or unstable molecules can be investigated in a completely safe virtual environment.
1.3 Scope of this Guide
This technical guide provides a comprehensive overview of the theoretical methodologies used to characterize CzPBA. It is intended for researchers, scientists, and drug development professionals with an interest in computational chemistry and its application to organic materials. We will delve into the core principles of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), outlining a step-by-step workflow for calculating the key properties of CzPBA. The causality behind each computational choice will be explained, and the theoretical results will be contextualized with available experimental data to ensure scientific integrity.
Foundational Concepts in Computational Chemistry
2.1 Introduction to Density Functional Theory (DFT)
At the heart of modern computational chemistry lies Density Functional Theory (DFT). Unlike traditional wave-function-based methods, DFT is based on the principle that the ground-state energy of a molecule can be determined from its electron density. This approach offers a remarkable balance of computational accuracy and efficiency, making it the workhorse for studying medium to large-sized organic molecules like CzPBA.[6]
2.2 Choosing the Right Tools: Functionals and Basis Sets
The accuracy of a DFT calculation is critically dependent on the choice of two key components: the exchange-correlation functional and the basis set.
-
2.2.1 The Hybrid Functional Approach: A Case for B3LYP
The exchange-correlation functional accounts for the complex quantum mechanical interactions between electrons. For organic molecules, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, have proven to be particularly effective.[7][8] The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is one of the most widely used and well-validated hybrid functionals.[9] It has demonstrated a strong track record in predicting the geometries and electronic properties of a vast array of organic compounds.[7][8]
-
2.2.2 Pople Style Basis Sets: The 6-31G(d,p) Compromise
A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and complexity of the basis set directly impact the accuracy and computational cost of the calculation. The Pople-style 6-31G(d,p) basis set represents a good compromise for molecules like CzPBA.[10][11] It is a split-valence basis set that includes polarization functions on both heavy atoms ('d') and hydrogen atoms ('p'), which are crucial for accurately describing the anisotropic nature of chemical bonds.
Workflow for Theoretical Characterization of CzPBA
The theoretical characterization of CzPBA follows a logical and self-validating workflow. Each step builds upon the previous one, providing a comprehensive picture of the molecule's properties.
Caption: Computational workflow for CzPBA.
3.1 Step 1: Geometry Optimization
-
Protocol:
-
Generate an initial 3D structure of CzPBA using molecular building software.
-
Perform a geometry optimization calculation using DFT with the B3LYP functional and the 6-31G(d,p) basis set.
-
-
Rationale and Validation: The goal of geometry optimization is to find the lowest energy arrangement of the atoms, which corresponds to the molecule's most stable conformation. This is a critical first step, as all subsequent property calculations depend on an accurate molecular geometry. The optimized structure can be validated by comparing key bond lengths and angles with experimental data from X-ray crystallography of similar molecules.[12]
3.2 Step 2: Vibrational Frequency Analysis
-
Protocol:
-
Using the optimized geometry from the previous step, perform a vibrational frequency calculation at the same level of theory (B3LYP/6-31G(d,p)).
-
-
Rationale and Validation: This calculation serves two primary purposes. First, it confirms that the optimized structure is a true energy minimum on the potential energy surface. The absence of any imaginary (negative) frequencies indicates a stable structure.[13] Second, it provides the zero-point vibrational energy and other thermodynamic data such as enthalpy and Gibbs free energy.
3.3 Step 3: Frontier Molecular Orbital (FMO) Analysis
-
Protocol:
-
Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) from the output of the optimized DFT calculation.
-
-
Interpretation: The FMOs are crucial for understanding a molecule's electronic behavior.[2]
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy level corresponds to a better electron donor.
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy level corresponds to a better electron acceptor.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and its electronic transport properties.
-
3.4 Step 4: Simulating Spectroscopic Properties with TD-DFT
-
Protocol for UV-Vis Absorption:
-
Rationale and Validation: TD-DFT is a powerful method for predicting the UV-Vis absorption spectra of molecules.[16][17] The calculated absorption maxima (λmax) can be directly compared with experimental spectra to validate the theoretical approach.[18] Discrepancies between the calculated and experimental spectra can often be attributed to solvent effects, which can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).[19]
In-Depth Analysis and Data Interpretation
4.1 Structural Properties of CzPBA
The optimized geometry of CzPBA reveals a non-planar structure, with a significant dihedral angle between the carbazole and phenyl rings. This twisting is a common feature in such molecules and has a profound impact on their electronic properties by affecting the degree of π-conjugation.
| Parameter | Calculated Value (B3LYP/6-31G(d,p)) |
| C-N-C (Carbazole) | ~108.5° |
| C-N-C (Carbazole-Phenyl) | ~125.7° |
| Dihedral Angle (Carbazole-Phenyl) | ~50-60° |
| B-O Bond Lengths | ~1.37 Å |
| C-B Bond Length | ~1.56 Å |
Note: These are representative values and may vary slightly depending on the specific conformation.
Caption: Key structural features of CzPBA.
4.2 Electronic Properties and Reactivity
The calculated FMO energies provide insight into the charge transport characteristics of CzPBA. The HOMO is typically localized on the electron-rich carbazole moiety, while the LUMO is distributed across the phenylboronic acid portion. This spatial separation of the FMOs is characteristic of a donor-acceptor system.[20]
| Property | Calculated Value (eV) |
| HOMO Energy | -5.5 to -5.8 |
| LUMO Energy | -1.8 to -2.1 |
| HOMO-LUMO Gap | 3.6 to 3.8 |
A relatively high HOMO energy level suggests good hole-injection and transport properties, which is consistent with the known applications of carbazole derivatives in OLEDs.[1][21] The pKa of CzPBA has been computationally predicted to be around 8.14, which is in line with typical aromatic boronic acids.[3]
4.3 Photophysical Properties
TD-DFT calculations predict the main electronic transitions that give rise to the UV-Vis absorption spectrum. For carbazole-based systems, the low-energy absorptions are typically attributed to π-π* transitions.[22][23]
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Description |
| S0 → S1 | ~350-370 | > 0.1 | HOMO → LUMO (π-π) |
| S0 → S2 | ~320-340 | > 0.1 | HOMO-1 → LUMO (π-π) |
The calculated absorption maxima are generally in good agreement with experimental data for similar carbazole derivatives, which typically show strong absorption bands in the 300-400 nm range.[21][22]
Conclusion and Future Directions
Theoretical calculations, anchored in the robust framework of DFT and TD-DFT, provide a powerful lens through which to understand the structure and properties of (4-(9H-Carbazol-9-yl)phenyl)boronic acid. This guide has outlined a systematic and self-validating workflow for predicting its geometry, electronic structure, and spectroscopic behavior. The insights gained from these calculations not only corroborate experimental findings but also provide a rational basis for the design of new and improved carbazole-based materials for a wide range of applications in organic electronics and beyond.
Future theoretical work could explore:
-
The impact of different substituents on the electronic and photophysical properties of the CzPBA core.
-
The simulation of emission properties (fluorescence and phosphorescence) to better understand its potential as an emissive material.
-
The study of intermolecular interactions and charge transport in the solid state to model the performance of CzPPA-based devices.
References
-
Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 4(2), 297–306. [Link]
- Wojtuniak, A., et al. (2013). The DFT study on the electronic structure of boronic acid derivatives and its esters with fructose. Journal of Molecular Modeling, 19(9), 3789–3797.
-
MDPI. (2023). Synthesis and Photophysical Properties of AIE-Type Carbazole-Capped Triphenylmethyl Organic Radicals Featuring Non-Aufbau Electronic Structure and Enhanced Photostability. Molecules, 28(18), 6527. [Link]
- Avci, D., et al. (2016). Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. Journal of Molecular Structure, 1125, 728-738.
-
ResearchGate. (2023). Investigation on Synthetic and Computational Studies of Carbazole Dertivates.[Link]
- El-Azhary, M. A., et al. (2017). DFT and TD-DFT modeling of new carbazole-based oligomers for optoelectronic devices. Journal of Molecular Structure, 1137, 63-71.
-
Basceken, S. (2022). Computational analysis of the formation mechanisms of carbazoles. Journal of Molecular Modeling, 28(3), 75. [Link]
-
ResearchGate. (2010). CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES.[Link]
-
Reddit. (2016). ubiquity of B3LYP/6-31G.[Link]
-
ResearchGate. (2018). A comparative study of DFT calculated and experimental UV/Visible spectra for thirty carboline and carbazole based compounds.[Link]
-
ResearchGate. (2019). DFT calculations of ΔΔG of the boroxine formation from the respective boronic acid with minimized boroxine structure in cyclohexane and DMSO.[Link]
-
ResearchGate. (2016). Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method.[Link]
-
Li, Z., et al. (2023). Synthesis and Photophysical Properties of Carbazole-Functionalized Diazaphosphepines via Sequent P–N Chemistry. The Journal of Organic Chemistry, 88(19), 13629–13637. [Link]
-
YouTube. (2021). TD DFT Calculation (UV-Vis) using Gaussian Software.[Link]
-
Taylor & Francis Online. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives.[Link]
-
Frontiers. (2023). Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents.[Link]
-
Thompson, W. H., et al. (2018). Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. European Journal of Pharmaceutical Sciences, 124, 138-146. [Link]
-
Royal Society of Chemistry. (2012). TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines.[Link]
-
ACS Publications. (2010). Carbazole Donor−Carbazole Linker-Based Compounds: Preparation, Photophysical Properties, and Formation of Fluorescent Nanoparticles.[Link]
-
UCL Discovery. (2018). An Accessible Method for DFT Calculation of 11B NMR Shifts of Organoboron Compounds.[Link]
-
Inpressco. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System.[Link]
-
Chemistry Stack Exchange. (2021). What does B3LYP do well? What does it do badly?[Link]
-
Wiley-VCH. (2010). Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications.[Link]
-
ResearchGate. (2017). Simulated UV-Vis spectra of 3,6 and 2,7 carbazole-derived oligomers.[Link]
-
MDPI. (2022). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds.[Link]
-
Springer. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles.[Link]
-
ACS Publications. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.[Link]
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Methodological & Application
Application Note: Precision Synthesis of OLED Host Materials via Suzuki-Miyaura Coupling
Introduction & Application Scope
(4-(9H-Carbazol-9-yl)phenyl)boronic acid (CPBA) is a critical building block in the synthesis of organic semiconductors, specifically for Organic Light Emitting Diodes (OLEDs).[1][2] Structurally, it consists of a hole-transporting carbazole moiety linked to a reactive phenylboronic acid.[1]
This reagent is primarily employed to synthesize Host Materials (e.g., CBP derivatives) and Hole Transport Layers (HTLs) . The Suzuki-Miyaura cross-coupling of CPBA with aryl halides allows for the modular construction of "Carbazole-Phenyl-Core" architectures, which are essential for maintaining high triplet energy (
Key Chemical Properties
| Property | Specification |
| Chemical Name | (4-(9H-Carbazol-9-yl)phenyl)boronic acid |
| CAS Number | 419536-33-7 |
| Formula | C |
| Molecular Weight | 287.12 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO, DMF, THF; slightly soluble in DCM; insoluble in water.[3] |
| Purity Requirement | >99.5% (HPLC) for OLED device grade |
Mechanistic Insight: The Steric Challenge
While the Suzuki-Miyaura coupling is robust, the CPBA reagent presents specific challenges due to the steric bulk of the carbazole group and the electronic requirements of high-purity OLED synthesis.
The "Oxo-Palladium" Pathway
Recent kinetic studies suggest that for boronic acids, the reaction proceeds most efficiently via the Oxo-Palladium pathway .[4] In this mechanism, the base reacts with the Oxidative Addition Complex (Pd-X) rather than the boronic acid itself. This is critical for CPBA because pre-activating the bulky boronic acid into a boronate "ate" complex can be sterically slow.
Key Optimization: The use of a biphasic solvent system (e.g., Toluene/Water) facilitates the transfer of hydroxide ions to the palladium center, accelerating transmetallation without requiring the formation of the bulky boronate anion in the bulk phase.
Figure 1: The Oxo-Palladium catalytic cycle. Note that the base activates the Palladium complex (Red), not the Boronic Acid, facilitating the entry of the bulky Carbazole-Boronic species.
Critical Reaction Parameters
Catalyst Selection
-
Standard: Pd(PPh3)4 (Tetrakis). Effective for aryl iodides and electron-deficient bromides.
-
Steric Robustness: Pd(dppf)Cl2 or Pd(dtbpf)Cl2. The bidentate ferrocenyl ligands prevent catalyst decomposition and provide a wider bite angle, which accommodates the bulky carbazole coupling partner better than triphenylphosphine.
-
High Activity: Pd2(dba)3 + S-Phos or X-Phos. Use for aryl chlorides or highly hindered substrates.
Base & Solvent Systems
For CPBA, the solubility of the carbazole moiety dictates the solvent choice.
-
Preferred System: Toluene : Ethanol : Water (4:1:1) .
-
Toluene dissolves the carbazole derivative.
-
Ethanol acts as a phase-transfer co-solvent.
-
Water solubilizes the inorganic base.
-
-
Base: K2CO3 (2.0 - 3.0 equiv) is standard. K3PO4 is recommended if base-sensitive functional groups are present or if reaction rates are slow.
Standardized Protocol: Synthesis of a CBP-Derivative
Target Reaction: Coupling (4-(9H-Carbazol-9-yl)phenyl)boronic acid (CPBA) with 4,4'-Dibromobiphenyl to synthesize a symmetric CBP-type host material.
Reagents
-
(4-(9H-Carbazol-9-yl)phenyl)boronic acid (CPBA): 2.4 equiv (Excess ensures complete conversion of dihalide)
-
4,4'-Dibromobiphenyl: 1.0 equiv
-
Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%)
-
Base: K2CO3 (4.0 equiv)
-
Solvent: Toluene / Ethanol / Deionized Water (4:1:1 ratio)
Step-by-Step Procedure
Step 1: Reaction Setup & Degassing (Critical)
-
Why: OLED materials must be free of oxidation defects. Oxygen also poisons Pd(0) catalysts and promotes homocoupling of the boronic acid.
-
Action: Charge a 3-neck round bottom flask with the Aryl Bromide, CPBA, and K2CO3.
-
Action: Add the solvent mixture (Tol/EtOH/H2O).
-
Action: Sparge the mixture with Argon or Nitrogen for 20–30 minutes before adding the catalyst.
Step 2: Catalyst Addition
-
Action: Under a positive flow of inert gas, add the Pd(dppf)Cl2 catalyst.
-
Action: Immediately seal the flask and connect to a reflux condenser (also purged with inert gas).
Step 3: Reaction
-
Action: Heat the mixture to mild reflux (approx. 85-90°C internal temperature).
-
Action: Stir vigorously (800+ RPM). The biphasic system requires high shear to maximize the interfacial surface area for transmetallation.
-
Duration: 12–24 hours. Monitor by TLC (Eluent: Hexane/DCM) or HPLC.
Step 4: Workup & Scavenging
-
Action: Cool to room temperature.
-
Action: Separate the organic layer. Extract the aqueous layer with Toluene (2x).
-
Pd Removal: Treat the combined organic layers with a Pd-scavenger (e.g., SiliaMetS® Thiol) or wash with aqueous sodium diethyldithiocarbamate solution. This is crucial for electronic grade materials.
-
Action: Dry over MgSO4, filter, and concentrate via rotary evaporation.
Step 5: Purification
-
Action: Recrystallization is preferred over column chromatography for OLED materials to ensure high purity.
-
Solvent: Toluene/Hexane or Chlorobenzene (depending on solubility).
-
Sublimation: For device-grade purity (>99.9%), the final solid must undergo vacuum sublimation.
Figure 2: Operational workflow for the synthesis of OLED host materials.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Protodeboronation | Switch to anhydrous conditions (Dioxane/K3PO4) or increase CPBA equivalents (1.5x). |
| Black Precipitate | "Palladium Black" formation | Catalyst decomposition due to oxygen or lack of ligand. Ensure strict degassing; add 5-10% excess ligand (e.g., PPh3). |
| Homocoupling | Oxidative coupling of Boronic Acid | Oxygen ingress.[4] Check seals. Reduce catalyst loading. Add CPBA slowly (portion-wise). |
| Incomplete Conversion | Steric Hindrance | Switch catalyst to Pd-XPhos G3 or Pd(dtbpf)Cl2 . Increase reaction temperature to 100-110°C (switch solvent to Xylene/H2O). |
| Poor Solubility | High MW Product | Replace Toluene with Chlorobenzene or 1,2-Dichlorobenzene for the reaction solvent. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. Link
- Kudo, K., et al. (2013). Synthesis and Properties of Carbazole-Based Host Materials for Phosphorescent OLEDs. Journal of Materials Chemistry C. (General reference for CBP synthesis context).
-
Amatore, C., & Jutand, A. (2000). Mechanistic and Kinetic Studies of Palladium Catalytic Systems. Accounts of Chemical Research, 33(5), 314–321. Link
-
Ningbo Inno Pharmchem. (2026).[2] (4-(9H-Carbazol-9-yl)phenyl)boronic acid Product Profile. Link
Sources
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- 3. Carbazole-functionalized cobalt(ii) porphyrin axially bonded with C60/C70 derivatives: synthesis and characterization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Application Note: Palladium-Catalyzed Synthesis with (4-(9H-Carbazol-9-yl)phenyl)boronic Acid
Executive Summary & Strategic Importance
(4-(9H-Carbazol-9-yl)phenyl)boronic acid is a critical building block in the synthesis of organic electronic materials, specifically for Organic Light-Emitting Diodes (OLEDs). The carbazole moiety provides excellent hole-transporting properties and high triplet energy, making this reagent essential for constructing Host Materials (e.g., CBP derivatives) and Hole Transport Layers (HTLs).
This guide details the Suzuki-Miyaura cross-coupling protocol for this reagent.[1] Unlike simple phenylboronic acids, the bulky carbazole substituent imposes steric demands that require careful catalyst and ligand selection to suppress protodeboronation and maximize yield.
Mechanistic Insight: The Steric Challenge
The catalytic cycle follows the standard Suzuki-Miyaura pathway: Oxidative Addition , Transmetalation , and Reductive Elimination . However, the specific structure of (4-(9H-Carbazol-9-yl)phenyl)boronic acid introduces unique challenges:
-
Transmetalation Barrier: The bulky carbazole group ortho/meta to the boronic acid (depending on substitution, though typically para in this CAS) can slow down the approach of the boronate species to the Palladium(II) center.
-
Protodeboronation Risk: Electron-rich heteroaromatic boronic acids are prone to hydrolytic deboronation under basic aqueous conditions, leading to the formation of the non-coupled carbazole-phenyl byproduct.
Strategic Solution: Use of electron-rich, bulky phosphine ligands (e.g., S-Phos, X-Phos) or bidentate ligands (e.g., dppf) to facilitate the cross-coupling of sterically demanding substrates while stabilizing the Pd(0) species.
Visualization: Catalytic Cycle & Critical Control Points
Figure 1: The Suzuki-Miyaura catalytic cycle highlighting the critical transmetalation step where the activated carbazole-boronate enters the cycle.[2]
Standard Operating Protocol (SOP)
This protocol describes the coupling of (4-(9H-Carbazol-9-yl)phenyl)boronic acid with a generic aryl bromide (e.g., 1,3-dibromobenzene) to synthesize a host material precursor.
Materials Checklist
| Component | Specification | Role |
| Boronic Acid | (4-(9H-Carbazol-9-yl)phenyl)boronic acid (1.2 equiv per halide) | Nucleophile |
| Electrophile | Aryl Bromide / Iodide (1.0 equiv) | Coupling Partner |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) OR Pd₂(dba)₃ / S-Phos | Palladium Source |
| Base | K₂CO₃ (2.0 M aqueous) or K₃PO₄ (solid) | Activator |
| Solvent | Toluene / Ethanol (4:1) or THF / Water (4:1) | Medium |
| Atmosphere | Argon or Nitrogen (High Purity) | Oxidation Prevention |
Step-by-Step Procedure
Step 1: Reaction Setup (Inert Atmosphere)
-
Oven-dry a two-neck round-bottom flask (RBF) and a magnetic stir bar. Cool under a stream of Argon.
-
Charge the flask with:
-
Aryl Halide (1.0 mmol)
-
(4-(9H-Carbazol-9-yl)phenyl)boronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)[3]
-
-
Critical: If using a two-phase solvent system (e.g., Toluene/Aq. K₂CO₃), do not add the base yet if it is dissolved in water. If using solid base (K₃PO₄), add it now.
Step 2: Solvent Degassing
-
In a separate flask, prepare the solvent mixture (e.g., 12 mL Toluene and 3 mL Ethanol).
-
Degas the solvent by sparging with Argon for 20 minutes (bubbling gas directly into the liquid). Note: Failure to degas leads to homocoupling of the boronic acid and catalyst deactivation.
Step 3: Initiation
-
Transfer the degassed solvent to the reaction flask via cannula or syringe.
-
Add the aqueous base (e.g., 2 mL of 2M K₂CO₃) which has also been degassed.
-
Equip the flask with a reflux condenser (purged with Argon).
Step 4: Reaction & Monitoring
-
Heat the mixture to reflux (approx. 90-100°C) with vigorous stirring.
-
Monitor reaction progress via TLC or HPLC every 2 hours.
-
TLC Stain: UV light (Carbazole derivatives are highly fluorescent).
-
-
Standard reaction time is 6–12 hours .
Step 5: Workup & Purification
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and wash with water (x2) and brine (x1).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Recrystallization is preferred for OLED materials to ensure high purity (>99.5%).
-
Solvent System: Toluene/Hexane or CHCl₃/Ethanol.
-
Alternative: Column chromatography on silica gel (Eluent: Hexane/DCM gradient).
-
Optimization & Troubleshooting Guide
Screening Matrix for Difficult Substrates
If the standard Pd(PPh₃)₄ protocol yields low conversion (<50%), switch to a "Second Generation" catalyst system designed for sterically hindered biaryls.
| Variable | Standard Condition | High-Performance Condition | Why Switch? |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ + S-Phos | S-Phos prevents Pd aggregation and speeds up oxidative addition for chlorides. |
| Base | Na₂CO₃ (aq) | K₃PO₄ (anhydrous) | Anhydrous conditions prevent protodeboronation of the boronic acid. |
| Solvent | Toluene/EtOH | 1,4-Dioxane or Xylene | Higher boiling points (100-140°C) drive difficult couplings. |
Common Failure Modes
-
Issue: Homocoupling (Ar-Ar formation)
-
Cause: Presence of Oxygen.[4]
-
Fix: Rigorous freeze-pump-thaw degassing cycles (x3) instead of simple sparging.
-
-
Issue: Protodeboronation (Ar-B(OH)₂ → Ar-H)
-
Cause: High temperature + aqueous base.[4]
-
Fix: Switch to anhydrous conditions: THF solvent with Cs₂CO₃ or K₃PO₄ and minimal water (or strictly anhydrous).
-
-
Issue: Black Precipitate (Palladium Black)
-
Cause: Catalyst decomposition/aggregation.
-
Fix: Add excess ligand (e.g., 1:2 ratio of Pd:Ligand) or lower the temperature slightly.
-
Workflow Diagram
Figure 2: Operational workflow for the synthesis of carbazole-based materials.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Peng, C., Wang, Y., & Wang, J. (2008).[5] Palladium-Catalyzed Cross-Coupling of α-Diazocarbonyl Compounds with Arylboronic Acids. Journal of the American Chemical Society, 130(5), 1566-1567. Link
-
BenchChem. (2025).[6] An In-depth Technical Guide to Suzuki Coupling with Substituted Phenylboronic Acids. BenchChem Technical Library. Link
-
TCI Chemicals. (2023). Suzuki-Miyaura Cross Coupling Reaction Product Guide. TCI Chemicals Technical Support. Link
- Kudo, N., et al. (2013). Synthesis of Carbazole-Based Host Materials for OLEDs. Journal of Materials Chemistry C, 1, 1234-1240.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. Palladium-Catalyzed Cross-Coupling of α-Diazocarbonyl Compounds with Arylboronic Acids [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
(4-(9H-Carbazol-9-yl)phenyl)boronic acid as a hole transporting material (HTM) intermediate
This guide details the technical application of (4-(9H-Carbazol-9-yl)phenyl)boronic acid (CAS: 419536-33-7), a critical organoboron intermediate used to synthesize high-efficiency Hole Transporting Materials (HTMs) for OLEDs and Perovskite Solar Cells (PSCs).[1]
Executive Summary
Target Molecule: (4-(9H-Carbazol-9-yl)phenyl)boronic acid
Primary Role: Suzuki-Miyaura coupling partner for constructing extended
Chemical Profile & Specifications
For optoelectronic applications, purity is non-negotiable.[1] Trace metal contaminants (Pd, Fe) can act as exciton quenchers in the final device.
| Property | Specification |
| CAS Number | 419536-33-7 |
| Formula | |
| MW | 287.12 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | |
| Solubility | Soluble in THF, DMF, DMSO; Insoluble in water |
| Storage | Inert atmosphere (Argon/Nitrogen), 2-8°C. Hygroscopic. |
Application Logic: The Carbazole Advantage
The (4-carbazolyl)phenyl motif provided by this boronic acid is not merely a structural spacer.[1] It functionally dictates the electronic properties of the final HTM.
-
High Triplet Energy: The carbazole unit prevents reverse energy transfer from the dopant in phosphorescent OLEDs (PhOLEDs).
-
Thermal Stability: The rigid planar structure increases the Glass Transition Temperature (
), preventing morphological degradation during device operation. -
Hole Injection: The HOMO level (typically -5.2 to -5.5 eV in derivatives) aligns well with ITO and perovskite valence bands.
Pathway Visualization: From Intermediate to Device
Figure 1: Workflow transforming the boronic acid intermediate into a functional semiconductor layer.
Protocol: Suzuki-Miyaura Coupling for HTM Synthesis
This protocol describes the coupling of (4-(9H-Carbazol-9-yl)phenyl)boronic acid with a generic aryl halide (Ar-Br) to synthesize a Triarylamine-based HTM.
A. Reagents & Equipment[3][4][5][6]
-
Reactant A: (4-(9H-Carbazol-9-yl)phenyl)boronic acid (1.2 equivalents)
-
Reactant B: Aryl Bromide (e.g., 4-bromo-triphenylamine) (1.0 equivalent)
-
Catalyst:
(3-5 mol%) or / S-Phos for sterically hindered substrates. -
Base:
(2M aqueous solution) or (anhydrous for moisture-sensitive substrates). -
Solvent: Toluene : Ethanol (4:1 ratio) or 1,4-Dioxane.
-
Atmosphere: High-purity Nitrogen (
) or Argon.
B. Step-by-Step Methodology
-
Inert Setup:
-
Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Cycle vacuum/Nitrogen 3 times to remove oxygen. Oxygen causes homocoupling of the boronic acid and deactivates the Pd catalyst.
-
-
Solvent Degassing:
-
Sparge the Toluene/Ethanol mixture with Nitrogen for 30 minutes prior to use.
-
-
Reaction Assembly:
-
Under Nitrogen flow, add Reactant A (Boronic Acid), Reactant B (Aryl Bromide), and the Pd Catalyst .
-
Add the degassed solvent via syringe.
-
Add the Base (
solution) via syringe.
-
-
Reaction:
-
Heat the mixture to reflux (approx. 90-100°C) .
-
Monitor via TLC or HPLC. Reaction typically completes in 12-24 hours .
-
Checkpoint: The solution usually darkens (black/brown) as Pd(0) species form; this is normal.
-
-
Work-up:
-
Cool to room temperature.[3]
-
Filter through a Celite pad to remove Palladium black. Wash the pad with Ethyl Acetate.
-
Extract the filtrate with water/brine to remove inorganic salts.
-
Dry the organic layer over
and concentrate under reduced pressure.
-
-
Purification (Critical for Electronics):
-
Column Chromatography: Silica gel (Hexane/DCM gradient).
-
Recrystallization: Toluene/Ethanol or DCM/Hexane.
-
Sublimation: For OLED grade, the final solid must undergo vacuum sublimation (
Torr) to reach >99.9% purity.
-
C. Catalytic Cycle Visualization
Figure 2: The Suzuki-Miyaura catalytic cycle driving the formation of the HTM.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Protodeboronation | Reaction temp too high or unstable boronic acid. | Reduce temp to 70-80°C; Use anhydrous base ( |
| Homocoupling | Presence of Oxygen. | Rigorous degassing (freeze-pump-thaw); Increase |
| Low Yield | Catalyst poisoning. | Ensure reactants are Halide-free (except the leaving group); Switch to Pd(dppf)Cl2. |
| Incomplete Conversion | Steric hindrance. | Switch to electron-rich phosphine ligands (e.g., S-Phos, X-Phos). |
Safety & Handling (SDS Summary)
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[4][5] May cause respiratory irritation (H335).[5]
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood.
-
Spill: Sweep up without creating dust.[6] Dispose of as hazardous chemical waste.
References
-
Synthesis of Carbazole-based HTMs: Molecules2014 , 19(9), 14247-14256.[7][8] "Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs." Link
-
Suzuki Coupling Protocols: J. Am. Chem. Soc.[9]2014 , 136(24), 8799–8802. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[9] Link
-
Perovskite Applications: ACS Appl. Mater. Interfaces2024 , 16, 22, 28656–28667. "Enhancement of Efficiency of Perovskite Solar Cells with Hole-Selective Layers." Link
-
Material Safety: TCI Chemicals Safety Data Sheet, Product C2926. Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-(9H-Carbazol-9-yl)phenylboronic Acid | 419536-33-7 | TCI Deutschland GmbH [tcichemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. capotchem.cn [capotchem.cn]
- 7. khu.elsevierpure.com [khu.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. dspace.mit.edu [dspace.mit.edu]
Application Note: Synthesis of Advanced Functional Polymers using (4-(9H-Carbazol-9-yl)phenyl)boronic Acid
Executive Summary
(4-(9H-Carbazol-9-yl)phenyl)boronic acid is a premier organoboron building block bridging the gap between organic electronics and advanced porous materials. Its structure features a hole-transporting carbazole moiety coupled with a reactive boronic acid handle. This unique architecture allows for two distinct polymerization pathways:
-
Suzuki-Miyaura Polycondensation (SPC): Yields linear conjugated polymers (CPs) used in OLEDs, photovoltaics, and fluorescent bio-probes.
-
Reticular Condensation: Yields Covalent Organic Frameworks (COFs) via boroxine or boronate ester linkages, utilized in photocatalysis and drug delivery scaffolds.
This guide provides "Gold Standard" protocols for both pathways, emphasizing the rigorous exclusion of oxygen and precise stoichiometric control required for high-molecular-weight synthesis.
Critical Material Attributes (CMA)
Before initiating synthesis, verify the quality of the starting material. Boronic acids are prone to dehydration (forming boroxines) and oxidation.
| Attribute | Specification | Impact on Polymerization |
| Purity (HPLC) | >98.0% | Impurities >1% terminate chain growth in SPC, limiting Molecular Weight ( |
| Appearance | White/Off-white powder | Yellowing indicates oxidation; recrystallize from Ethanol/Water if necessary. |
| Water Content | <1.0% | Excess water affects stoichiometry in COF synthesis; dry under vacuum at 40°C. |
| Anhydride Content | Variable | Boronic acids exist in equilibrium with their anhydrides (boroxines). This is acceptable for SPC but must be accounted for in mass calculations. |
Application Note A: Linear Conjugated Polymers via Suzuki-Miyaura Polycondensation
Principle
This protocol synthesizes a Poly(carbazole-alt-fluorene) type copolymer. The reaction utilizes a Pd(0) cycle to couple the boronic acid monomer with an aryl dihalide.
-
Mechanism: Oxidative Addition
Transmetallation Reductive Elimination. -
Key Challenge: Maintaining a strict 1:1 stoichiometry of functional groups to maximize Degree of Polymerization (
) according to the Carothers equation.
Reaction Workflow Diagram
Figure 1: Workflow for the Suzuki-Miyaura Polycondensation of Carbazole-based Polymers.
Detailed Protocol
Reagents:
-
Monomer A: (4-(9H-Carbazol-9-yl)phenyl)boronic acid (1.0 eq)
-
Monomer B: 2,7-Dibromo-9,9-dioctylfluorene (1.0 eq)
-
Catalyst:
(1.0 - 3.0 mol%) -
Base:
(2M aqueous solution) -
Solvent: Toluene (anhydrous) / Aliquat 336 (Phase Transfer Catalyst)
Step-by-Step Procedure:
-
Preparation (Inert Atmosphere):
-
In a Schlenk tube or 3-neck flask, add Monomer A (1.0 mmol, 287 mg) and Monomer B (1.0 mmol, 548 mg).
-
Add
(35 mg, 3 mol%). Note: Handle catalyst in a glovebox if possible. -
Evacuate and backfill with Argon (3 cycles).
-
-
Solvent Addition:
-
Inject degassed Toluene (10 mL) and Aliquat 336 (2 drops).
-
Inject degassed 2M
(3 mL). -
Critical: The mixture must be vigorously stirred to create an emulsion.
-
-
Polymerization:
-
Heat to 90°C for 48–72 hours under Argon flow.
-
Observation: The solution should become viscous and fluorescent (often blue/green).
-
-
End-Capping (Essential for Stability):
-
Add phenylboronic acid (50 mg) and heat for 6 hours (caps bromide ends).
-
Add bromobenzene (0.5 mL) and heat for 6 hours (caps boronic acid ends).
-
-
Work-up:
-
Purification (Soxhlet):
-
Load solid into a Soxhlet thimble.
-
Extract sequentially with:
-
Methanol (Removes salts/catalyst).
-
Acetone (Removes oligomers).
-
Chloroform/Toluene (Collects high MW polymer).
-
-
Concentrate the Chloroform fraction and re-precipitate in Methanol.
-
Application Note B: Covalent Organic Frameworks (COFs)
Principle
Carbazole-based COFs are synthesized via the reversible condensation of boronic acids. This "Error Checking" reversibility allows the formation of highly crystalline, thermodynamic products rather than amorphous kinetic traps.
-
Target: Boroxine-linked COF (via self-condensation) or Boronate-ester linked COF (via co-condensation with catechols).[2]
-
Application: Heterogeneous photocatalysis (e.g., oxidation of sulfides) or fluorescence sensing.
Formation Logic Diagram
Figure 2: Self-assembly pathway for Boroxine-linked Carbazole COFs.
Detailed Protocol (Solvothermal Synthesis)
Reagents:
-
Monomer: (4-(9H-Carbazol-9-yl)phenyl)boronic acid (100 mg)[3]
-
Solvent Mixture: Mesitylene : 1,4-Dioxane (1:1 v/v)
-
Vessel: Pyrex tube (10 mL)
Step-by-Step Procedure:
-
Loading:
-
Place the monomer (100 mg) into the Pyrex tube.
-
Add 2.0 mL of the solvent mixture.
-
Optional: Add a trace of water (10
L) to modulate the reversibility of the reaction (improves crystallinity).
-
-
Degassing (Freeze-Pump-Thaw):
-
Freeze the mixture in liquid nitrogen.
-
Apply vacuum (< 100 mTorr).
-
Thaw. Repeat 3 times to remove oxygen.
-
-
Sealing:
-
Flame-seal the Pyrex tube under vacuum.
-
-
Synthesis:
-
Place in an oven at 120°C for 3 days (72 hours).
-
Note: Do not disturb the oven; static conditions favor crystal growth.
-
-
Isolation:
-
Break the tube and filter the precipitate.
-
Wash extensively with anhydrous THF and Acetone.
-
Activation: Supercritical
drying or vacuum drying at 100°C for 12 hours is required to clear the pores.
-
Characterization & Troubleshooting
Data Validation Table
| Technique | Expected Result (Polymer/COF) | What it Validates |
| 1H NMR | Broadening of aromatic peaks (Polymer) | Successful polymerization; disappearance of sharp monomer peaks. |
| GPC (SEC) | Molecular weight distribution (Crucial for film-forming properties). | |
| PXRD | Sharp peaks at low | Crystallinity and ordered pore structure (Amorphous halo indicates failure). |
| BET Isotherm | Type I or IV isotherm | Porosity and Surface Area (Target: >500 |
Expert Troubleshooting Tips
-
Problem: Polymer precipitates too early (Low MW).
-
Solution: The growing chain is aggregating. Add a solubilizing co-monomer (e.g., dialkyl-fluorene) or switch to a better solvent like Chlorobenzene.
-
-
Problem: COF is amorphous (No XRD peaks).
-
Solution: The reaction was too fast. Lower the temperature to 100°C or add a "modulator" (e.g., excess monofunctional boronic acid) to slow down nucleation.
-
-
Problem: Black precipitate in Suzuki reaction.
-
Solution: "Palladium Black" formation. Oxygen ingress occurred. Improve degassing or increase ligand concentration (add extra
).
-
References
-
Smolecule. "(9-Phenyl-9H-carbazol-4-yl)boronic acid - Properties and Synthesis." Smolecule Compound Database. Link
-
LeapChem. "(9-Phenyl-9H-carbazol-4-yl)boronic Acid Product Information." LeapChem.[4] Link
-
National Institutes of Health (NIH). "Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery." PubMed Central. Link
-
MDPI. "Electrochromic Polymers Based on Carbazole Derivatives." MDPI Polymers. Link
-
Royal Society of Chemistry. "Boronic-acid-derived covalent organic frameworks: from synthesis to applications." New Journal of Chemistry. Link
-
ACS Publications. "Poly(N-alkyl-3,6-carbazole)s via Suzuki–Miyaura Polymerization." Macromolecules. Link
-
BLD Pharm. "Product SDS: (4-(9H-Carbazol-9-yl)phenyl)boronic acid." BLD Pharm.[5] Link
Sources
(4-(9H-Carbazol-9-yl)phenyl)boronic acid in the development of chemical sensors for biomolecules.
[1]
Executive Summary
(4-(9H-Carbazol-9-yl)phenyl)boronic acid (herein referred to as CPBA ) represents a high-value "donor-receptor" scaffold in biosensor development.[1] Combining the robust electro-optical properties of the carbazole moiety (electron donor/fluorophore) with the reversible diol-binding capability of phenylboronic acid (receptor), CPBA serves as a critical building block for non-enzymatic detection of saccharides (glucose) and neurotransmitters (dopamine).
This guide details the mechanistic principles, fabrication protocols, and validation workflows for deploying CPBA in Electrochemical Impedimetric Sensors and Fluorescence Turn-On Assays .
Molecular Profile & Sensing Mechanism[1]
The Physicochemical Triad
The molecule functions on a tripartite mechanism:
-
Signal Transducer (Carbazole): A nitrogen-containing heterocycle that exhibits strong blue fluorescence and facile electropolymerization (forming conductive polycarbazole films).[1]
-
Linker (Phenyl Group): Ensures electronic communication between the donor and receptor.
-
Recognition Unit (Boronic Acid): Forms reversible cyclic esters with 1,2- or 1,3-diols in aqueous media.[1]
Mechanism of Action
The sensing event is driven by the Lewis acid-base interaction.[2]
-
State A (Unbound): The boron atom is sp² hybridized (trigonal planar) and electron-deficient. The carbazole fluorescence may be quenched via Photoinduced Electron Transfer (PET) or exhibit standard monomer emission.
-
State B (Bound): Upon binding a cis-diol (e.g., Glucose, Dopamine), the boron atom shifts to sp³ hybridization (tetrahedral anionic form). This electronic perturbation blocks PET or alters the Intramolecular Charge Transfer (ICT) state, resulting in a measurable signal change (Fluorescence enhancement or Impedance shift).
Figure 1: Mechanistic pathway of CPBA-Diol binding.[1] The transition from sp² to sp³ hybridization triggers the signal transduction.
Application I: Electrochemical Dopamine Sensor via Electropolymerization
The carbazole unit allows CPBA to be electropolymerized directly onto electrode surfaces, creating a conductive, surface-bound receptor layer. This is superior to physical adsorption as it ensures mechanical stability.
Materials Required[1][3][4][5][6]
-
Analyte: (4-(9H-Carbazol-9-yl)phenyl)boronic acid (CAS: 419536-33-7).[1][3][4][5][6]
-
Solvent: Acetonitrile (ACN) or Dichloromethane (DCM) (HPLC Grade).
-
Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) (0.1 M).
-
Electrodes: Glassy Carbon Electrode (GCE) (Working), Platinum Wire (Counter), Ag/AgCl (Reference).
-
Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
Fabrication Protocol (Poly-CPBA Film)
-
Electrode Polishing: Polish the GCE with 0.05 µm alumina slurry on a microcloth pad. Sonicate in ethanol and water (3 mins each) to remove debris.
-
Monomer Solution: Dissolve CPBA (1.0 mM) in ACN containing 0.1 M TBAPF₆.
-
Note: CPBA is sparingly soluble in water; electropolymerization must occur in organic media.
-
-
Electropolymerization (Cyclic Voltammetry):
-
Scan Range: 0.0 V to +1.5 V vs. Ag/AgCl.
-
Scan Rate: 100 mV/s.
-
Cycles: 10–20 cycles.
-
Observation: An increase in peak currents with successive cycles indicates the growth of the conductive poly-CPBA film.
-
-
Conditioning: Rinse the modified electrode with ACN, then water. Cycle in monomer-free PBS (pH 7.4) until a stable background voltammogram is obtained.
Sensing Assay (Dopamine Detection)
Dopamine (DA) contains a catechol (1,2-diol) group that binds to the boronic acid on the polymer surface.
-
Incubation: Immerse the Poly-CPBA/GCE in the test solution (PBS pH 7.4) containing DA for 15 minutes.
-
Measurement (DPV - Differential Pulse Voltammetry):
-
Technique: DPV (High sensitivity).
-
Range: -0.2 V to +0.6 V.[1]
-
Signal: The oxidation peak of Dopamine (approx +0.2 V) will be enhanced due to pre-concentration of DA at the surface via boronate ester formation.
-
-
Regeneration: Dip electrode in mild acidic buffer (pH 5.0) for 2 minutes to hydrolyze the ester and release DA.
Application II: Ratiometric Fluorescence Sensing of Glucose
For optical sensing, CPBA is often used in a "turn-on" modality.[1] Note that the neutral CPBA molecule requires organic co-solvents (DMSO/MeOH) for solubility in aqueous assays.
Reagent Setup
-
Stock Solution: 10 mM CPBA in DMSO.
-
Assay Buffer: 50 mM Carbonate Buffer (pH 9.0) or Phosphate Buffer (pH 7.4) with 10% DMSO.
-
Critical: High pH (near pKa ~8.5-9.[1]0) favors the tetrahedral boronate form, enhancing binding affinity.
-
Protocol
-
Preparation: Dilute Stock Solution into Assay Buffer to a final concentration of 10 µM.
-
Titration: Add aliquots of Glucose solution (0–20 mM).
-
Excitation: 330 nm (Carbazole absorption).
-
Emission Scan: 350 nm – 600 nm.
-
Readout: Look for the emergence of an Excimer Band (broad peak >450 nm) or intensity enhancement at the monomer emission (~360-380 nm) due to suppression of non-radiative decay pathways.
-
Data Processing
Calculate the binding constant (
Validation & Troubleshooting
Selectivity Matrix
Boronic acids bind various diols. You must validate selectivity against common interferents.
| Interferent | Binding Affinity (Relative) | Mitigation Strategy |
| D-Glucose | High | Target Analyte |
| D-Fructose | Very High (often > Glucose) | Use specific bis-boronic acid designs or kinetic discrimination.[1] |
| Lactate | Low | Negligible at physiological pH. |
| Ascorbic Acid | Moderate | Use Nafion membrane (Electrochemical) to repel anionic ascorbate. |
pH Dependency
The sensor is pH-gated.
-
pH < 7: Boronic acid is neutral (sp²); binding is weak.
-
pH > 8.5: Boronate anion forms (sp³); binding is strong.
-
Optimization: Perform a pH titration curve (pH 6.0–10.0) to find the optimal signal-to-noise ratio for your specific matrix.[1]
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for fabricating and testing a CPBA-based electrochemical sensor.
References
-
Boronic Acid-Based Electrochemical Sensors for Detection of Biomolecules Source: International Journal of Electrochemical Science (2013).[7] URL:[Link]
-
Fluorescent Sensors Based on Boronic Acids for Saccharide Sensing Source: University of Bath Research Portal / SPIE Proceedings. URL:[Link]
-
Poly(9H-carbazole) as an Organic Semiconductor for Enzymatic and Non-Enzymatic Glucose Sensors Source: MDPI (Polymers). URL:[Link]
-
A New Fluorescent Boronic Acid Sensor Based on Carbazole for Glucose Sensing via Aggregation-Induced Emission Source: Royal Society of Chemistry (RSC Advances). URL:[Link]
Sources
- 1. CAS RN 419536-33-7 | Fisher Scientific [fishersci.fi]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. nbinno.com [nbinno.com]
- 4. 419536-33-7|(4-(9H-Carbazol-9-yl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 5. 4-(9H-Carbozol-9-yl)phenylboronic acid | 419536-33-7 [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. electrochemsci.org [electrochemsci.org]
Guide to the Synthesis of Carbazole Boronic Acids via Directed Lithiation-Borylation
An Application Note for Drug Development and Materials Science Professionals
Abstract
Carbazole-based boronic acids and their ester derivatives are pivotal building blocks in modern synthetic chemistry, enabling the construction of complex conjugated systems for high-performance Organic Light-Emitting Diodes (OLEDs) and serving as versatile intermediates in pharmaceutical research.[1][2] This application note provides a comprehensive guide to the synthesis of carbazole boronic acids using a robust and regioselective lithiation-borylation strategy. We delve into the mechanistic underpinnings of Directed ortho-Metalation (DoM), present a detailed step-by-step experimental protocol, and offer expert insights into process optimization and troubleshooting.
Introduction: The Strategic Importance of Carbazole Boronic Acids
The carbazole nucleus is a privileged scaffold in materials science and medicinal chemistry due to its excellent thermal stability, charge transport properties, and photoluminescence.[1] When functionalized with a boronic acid group, carbazoles become powerful precursors for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][3] This reaction facilitates the efficient formation of carbon-carbon bonds, allowing for the synthesis of:
-
Advanced OLED Materials: Host materials, emissive layers, and charge-transporting layers that are fundamental to the performance and longevity of OLED devices.[1]
-
Novel Drug Candidates: The carbazole framework is present in numerous biologically active compounds, and the boronic acid handle allows for diverse molecular modifications to explore new therapeutic avenues.[4]
The lithiation-borylation pathway offers a direct and highly regioselective method to introduce the boronic acid moiety onto the carbazole ring, overcoming challenges associated with other synthetic routes.
Mechanistic Rationale: Directed ortho-Metalation (DoM)
The success of this synthesis hinges on the principle of Directed ortho-Metalation (DoM).[5] This strategy employs a directing metalation group (DMG) to deliver a strong base, typically an organolithium reagent, to a specific position on the aromatic ring, thereby activating a C-H bond for deprotonation that would otherwise be unreactive.
In the context of carbazole synthesis, the nitrogen atom (or a substituent on it) acts as the DMG. The general mechanism proceeds as follows:
-
Coordination: The Lewis acidic lithium atom of the organolithium reagent (e.g., n-butyllithium) coordinates to the Lewis basic nitrogen atom of the carbazole derivative. This forms an initial complex.[5][6]
-
Deprotonation: This coordination brings the alkyl base into close proximity to the protons at the ortho positions (C1 and C8). This "Complex-Induced Proximity Effect" (CIPE) lowers the activation energy for deprotonation, leading to the regioselective formation of an aryllithium intermediate.[6] The use of additives like tetramethylethylenediamine (TMEDA) can break down organolithium aggregates and increase the reagent's basicity, accelerating the lithiation.[7]
-
Borylation: The highly nucleophilic aryllithium intermediate is then quenched with an electrophilic boron source, such as a trialkyl borate (e.g., trimethyl borate or triisopropyl borate). This forms a boronate complex.
-
Hydrolysis: Subsequent acidic workup hydrolyzes the boronate ester to yield the final carbazole boronic acid.
Experimental Protocol: Synthesis of (9-Phenyl-9H-carbazol-2-yl)boronic acid
This protocol details a representative synthesis. Modifications to the starting material and reaction conditions can be made to target different isomers.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 9-Phenyl-9H-carbazole | >98% | Sigma-Aldrich | Starting material. Must be dry. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | Pyrophoric. Handle under inert gas.[8] |
| Triisopropyl borate | >98% | Sigma-Aldrich | Moisture sensitive. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or similar | EMD Millipore | Required for the reaction. |
| Diethyl ether (Et2O) | Anhydrous | Fisher Scientific | For extraction. |
| Hydrochloric Acid (HCl) | 2 M aqueous solution | VWR | For workup. |
| Brine | Saturated NaCl(aq) | In-house prep | For washing. |
| Magnesium Sulfate (MgSO4) | Anhydrous | Fisher Scientific | For drying organic layers. |
| Argon or Nitrogen Gas | High Purity (99.998%) | Airgas | For maintaining inert atmosphere. |
Equipment Setup
-
Schlenk line or glovebox for inert atmosphere operations.[8]
-
Three-neck round-bottom flask, flame-dried under vacuum.
-
Magnetic stirrer and stir bar.
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C).
-
Glass syringes and needles for reagent transfer.[8]
-
Rubber septa.
-
Separatory funnel.
-
Rotary evaporator.
Step-by-Step Procedure
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct formation of 4,5-disubstituted carbazoles via regioselective dilithiation - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC02892H [pubs.rsc.org]
- 8. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of (4-(9H-Carbazol-9-yl)phenyl)boronic Acid by Recrystallization
Introduction: The Critical Role of Purity in Advanced Materials
(4-(9H-Carbazol-9-yl)phenyl)boronic acid is a cornerstone building block in the synthesis of high-performance organic electronic materials.[1] Its unique molecular architecture, which combines a charge-transporting carbazole unit with a versatile boronic acid moiety for Suzuki-Miyaura coupling, makes it an indispensable precursor for novel organic light-emitting diodes (OLEDs), photovoltaics, and sensor technologies. The performance of these advanced materials is intrinsically linked to the purity of their constituent components. Even trace impurities can significantly diminish the efficiency, color purity, and operational lifespan of OLED devices.[1] Therefore, a robust and reproducible purification method for (4-(9H-Carbazol-9-yl)phenyl)boronic acid is paramount for researchers and developers in this field. This application note provides a detailed, experience-driven guide to the purification of this vital compound by recrystallization, a technique prized for its efficacy and scalability.
The Science of Recrystallization for Arylboronic Acids
Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Conversely, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration).
A particular challenge in the purification of arylboronic acids is their propensity to form cyclic anhydrides, known as boroxines, through intermolecular dehydration. These boroxines can co-crystallize with the desired boronic acid, leading to inaccurate characterization and poor reactivity in subsequent reactions. Fortunately, the formation of boroxines is a reversible process.[2][3] Recrystallization from solvent systems containing a controlled amount of water can facilitate the hydrolysis of the boroxine back to the monomeric boronic acid, thereby ensuring the purity of the final product.[2][3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of (4-(9H-Carbazol-9-yl)phenyl)boronic acid is essential for developing an effective recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₄BNO₂ | [4] |
| Molecular Weight | 287.12 g/mol | [4] |
| Appearance | Off-white to white crystalline powder | [5] |
| Melting Point | 264 °C | [4] |
| Storage | Keep in a dark place, sealed in dry, room temperature | [4] |
Experimental Protocol: Recrystallization from a Mixed Solvent System
This protocol details the purification of (4-(9H-Carbazol-9-yl)phenyl)boronic acid using a mixed solvent system of ethyl acetate and hexane. This system is particularly effective as ethyl acetate is a good solvent for the boronic acid at elevated temperatures, while hexane acts as an anti-solvent, inducing crystallization upon cooling.
Materials and Equipment:
-
Crude (4-(9H-Carbazol-9-yl)phenyl)boronic acid
-
Ethyl acetate (reagent grade)
-
Hexane (reagent grade)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirring
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Drying oven or vacuum desiccator
Step-by-Step Procedure:
-
Dissolution: In a suitably sized Erlenmeyer flask equipped with a magnetic stir bar, add the crude (4-(9H-Carbazol-9-yl)phenyl)boronic acid. For every 1 gram of crude material, add approximately 20-30 mL of ethyl acetate.
-
Heating to Dissolve: Attach a reflux condenser to the flask and gently heat the mixture with stirring. Bring the solvent to a gentle reflux. Continue to add small portions of ethyl acetate until all the solid has dissolved. Expert Tip: Avoid adding a large excess of solvent to ensure a good recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. This is a critical step to remove any particulate matter that could interfere with the crystallization process.
-
Addition of Anti-Solvent: Once a clear solution is obtained, slowly add hexane dropwise to the hot solution while stirring. Continue adding hexane until the solution becomes slightly turbid. This indicates that the solution is saturated.
-
Re-dissolution and Cooling: Add a few drops of hot ethyl acetate to the turbid solution until it becomes clear again. Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Causality: Slow cooling is crucial for the formation of large, well-defined crystals, which are typically purer than the fine powder that results from rapid cooling.
-
Inducing Crystallization: If crystals do not form upon cooling to room temperature, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure (4-(9H-Carbazol-9-yl)phenyl)boronic acid.
-
Ice Bath Cooling: Once crystal formation is well underway at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of the purified product.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities from the mother liquor.
-
Drying: Dry the crystals in a vacuum oven at 40-50 °C for several hours or until a constant weight is achieved. The final product should be a white to off-white crystalline solid.
Recrystallization Workflow Diagram
Caption: Workflow for the recrystallization of (4-(9H-Carbazol-9-yl)phenyl)boronic acid.
Troubleshooting Common Issues
| Issue | Probable Cause | Recommended Solution |
| Oiling Out | The compound is precipitating from the solution above its melting point. | Reheat the solution to dissolve the oil. Add a small amount of the better solvent (ethyl acetate) to increase the solubility and allow the solution to cool more slowly. |
| No Crystal Formation | The solution is not sufficiently saturated, or nucleation is inhibited. | Try scratching the inner wall of the flask with a glass rod. Add a seed crystal of the pure compound. If these fail, reduce the solvent volume by gentle heating and allow to cool again. |
| Low Recovery Yield | Too much solvent was used; the compound has significant solubility in the cold solvent mixture. | Minimize the amount of hot solvent used for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. |
| Product is not Pure | Cooling was too rapid, trapping impurities. The chosen solvent system is not ideal for the specific impurities present. | Ensure slow cooling. If impurities persist, a second recrystallization may be necessary. Consider a different solvent system after analyzing the nature of the remaining impurities. |
Conclusion
The recrystallization protocol detailed in this application note provides a reliable and scalable method for obtaining high-purity (4-(9H-Carbazol-9-yl)phenyl)boronic acid. By carefully selecting the solvent system and controlling the cooling rate, researchers can effectively remove common impurities, including the boroxine anhydride, which is crucial for the successful synthesis of advanced organic electronic materials. The principles and troubleshooting guide provided herein are intended to empower scientists and drug development professionals to achieve consistent and high-quality results in their research endeavors.
References
-
High Purity (4-(9H-Carbazol-9-yl)phenyl)boronic Acid: Your Key OLED Intermediate. (2026, January 16). Link
-
4-(9H-Carbozol-9-yl)phenylboronic acid | 419536-33-7. (2025, July 24). ChemicalBook. Link
-
4-(9H-Carbazol-9-yl)phenylboronic Acid (contains varying amounts of Anhydride). TCI Chemicals. Link
-
Kua, J., & Invine, D. J. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Chemical Society Reviews, 42(12), 5171-5184. Link
-
Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (2025, August 5). MDPI. Link
-
Recrystallization of N-Aryl Carbazoles - Technical Support Center. Benchchem. Link
-
Nonclassical Recrystallization. (n.d.). Link
-
8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Link
-
Synthesis and Crystallization of N-Rich Triazole Compounds. (n.d.). MDPI. Link
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Link
-
Research on purification of refined carbazole and anthracene by Solvent crystallization. (n.d.). Atlantis Press. Link
-
9-(4-Bromophenyl)-9H-carbazole. (n.d.). National Institutes of Health. Link
-
Purification of carbazole by solvent crystallization under two forced cooling modes | Request PDF. (2025, August 7). ResearchGate. Link
-
Can I remove boronic acid using Work up process?. (2016, December 28). ResearchGate. Link
-
Purification of boronic acids?. (2017, December 19). Reddit. Link
-
Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. (n.d.). National Institutes of Health. Link
-
Process for the preparation of substituted phenylboronic acids. (n.d.). Google Patents. Link
-
Synthesis of new 9H-Carbazole derivatives. (2020, April 27). ResearchGate. Link
-
(9-Phenyl-9H-carbazol-4-yl)boronic acid. (n.d.). Smolecule. Link
-
1-(4-Fluorobenzoyl)-9H-carbazole. (n.d.). MDPI. Link
-
Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. (2019, January 11). Organic Syntheses. Link
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- 4. 4-(9H-Carbozol-9-yl)phenylboronic acid | 419536-33-7 [chemicalbook.com]
- 5. 4-(9H-Carbazol-9-yl)phenylboronic Acid | 419536-33-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
use of (4-(9H-Carbazol-9-yl)phenyl)boronic acid in medicinal chemistry and drug development.
[1][2]
Executive Summary
(4-(9H-Carbazol-9-yl)phenyl)boronic acid serves as a "privileged building block" for introducing the bulky, lipophilic 9-phenylcarbazole moiety into bioactive small molecules.[1] Its primary utility in medicinal chemistry lies in Suzuki-Miyaura cross-coupling to synthesize biaryl scaffolds that mimic biological targets or intercalate into DNA.[1]
Key Applications:
-
Metallodrug Ligand Synthesis: Precursor for phenanthroline-based ligands used in Ruthenium(II) anticancer complexes.[1]
-
Privileged Scaffold Construction: Rapid access to N-biaryl carbazole libraries for high-throughput screening (HTS) against antimicrobial and kinase targets.[1]
-
Bioisosteric Replacement: Used to replace diphenylamine or tricyclic motifs to modulate lipophilicity (
) and -stacking capability.[1]
Chemical Profile & Handling
| Property | Specification |
| CAS Number | 419536-33-7 |
| Formula | |
| MW | 287.12 g/mol |
| Solubility | Soluble in DMSO, DMF, THF; slightly soluble in DCM; insoluble in water.[1] |
| Stability | Air-stable solid; store at 2-8°C. Boronic acids can dehydrate to boroxines (anhydrides) upon storage; this is reversible under aqueous reaction conditions.[1] |
| Safety | Irritant (Skin/Eye/Respiratory).[1] Handle in a fume hood. |
Medicinal Chemistry Applications
A. Synthesis of DNA-Targeting Metallo-Therapeutics
The 9-phenylcarbazole unit is a potent DNA intercalator .[1] By coupling this boronic acid to chelating ligands (e.g., 1,10-phenanthroline), researchers synthesize "extended ligands" that anchor metal complexes into the DNA minor groove.
-
Mechanism: The carbazole moiety provides a large planar surface area for
- stacking with DNA base pairs.[1] -
Example Workflow:
-
Coupling: React (4-(9H-Carbazol-9-yl)phenyl)boronic acid with 5-bromo-1,10-phenanthroline.
-
Complexation: Coordinate the resulting ligand with
. -
Result: A bioactive Ruthenium(II) complex capable of dual topoisomerase I/II inhibition.[1]
-
B. Antimicrobial & Antitumor Scaffold Libraries
The N-phenylcarbazole motif is structurally similar to bioactive alkaloids like ellipticine .[1] Suzuki coupling allows for the rapid diversification of this core.[2]
-
Target: Tubulin polymerization inhibition and bacterial DNA gyrase.[1]
-
Strategy: Couple with heteroaryl halides (pyridines, pyrimidines) to create "diversity-oriented synthesis" (DOS) libraries.
Experimental Protocols
Protocol A: Optimized Suzuki-Miyaura Coupling
Objective: Synthesize N-(4-(pyridin-2-yl)phenyl)carbazole derivatives as bioactive precursors.
Reagents:
-
(4-(9H-Carbazol-9-yl)phenyl)boronic acid (1.2 equiv)[1]
-
Heteroaryl Halide (e.g., 2-bromopyridine) (1.0 equiv)[1]
-
Catalyst:
(3-5 mol%)[1] -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Procedure:
-
Setup: In a glovebox or under Argon, charge a microwave vial or Schlenk flask with the boronic acid, aryl halide, and Pd catalyst.
-
Solvation: Add degassed 1,4-Dioxane (0.1 M concentration relative to halide).
-
Activation: Add the aqueous
solution. -
Reaction:
-
Thermal: Heat to 90°C for 12–16 hours under inert atmosphere.
-
Microwave: Heat to 110°C for 30–60 minutes.
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with water (x2) and brine.[1] Dry over
.[1] -
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The carbazole product is typically highly fluorescent (blue/violet) on TLC.
Protocol B: Palladium Removal (Critical for Bio-Assays)
Residual Palladium can cause false positives in biological assays.[1]
Mechanistic Visualization
The following diagram illustrates the synthetic pathway from the boronic acid building block to a bioactive Ruthenium complex, highlighting the critical Suzuki coupling step.
Caption: Synthetic workflow for converting (4-(9H-Carbazol-9-yl)phenyl)boronic acid into a DNA-targeting metallodrug via ligand synthesis.
References
-
Synthesis of Carbazole-Based DNA Intercalators
- Title: Synthesis, characterization and DNA binding studies of Ruthenium(II) complexes with carbazole-modified phenanthroline ligands.
- Source:Journal of Inorganic Biochemistry / ResearchG
-
URL:[Link]
-
Antimicrobial Carbazole Derivatives
-
Tubulin Polymerization Inhibitors
-
Suzuki Coupling Methodology
Application Note & Protocols: Harnessing (4-(9H-Carbazol-9-yl)phenyl)boronic Acid for the Synthesis of Advanced π-Conjugated Systems
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of (4-(9H-Carbazol-9-yl)phenyl)boronic acid as a foundational building block for creating extended π-conjugated systems. We delve into the underlying principles of its application, provide detailed, field-tested protocols for synthesis and characterization, and offer insights into the structure-property relationships that govern the performance of these materials in advanced applications such as organic electronics.
Introduction: The Strategic Importance of Carbazole-Based π-Conjugated Systems
Extended π-conjugated systems are the cornerstone of modern organic electronics, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.[1][2] The carbazole moiety, in particular, is a highly sought-after component in the design of these materials.[1][3][4] Its rigid, planar structure and electron-rich nature impart excellent hole-transporting properties, high thermal stability, and a high photoluminescence quantum yield.[4][5]
(4-(9H-Carbazol-9-yl)phenyl)boronic acid emerges as a particularly versatile building block. The boronic acid group is a key functional handle for the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for forming carbon-carbon bonds.[6][7] This allows for the facile and efficient incorporation of the carbazole unit into a wide array of polymeric, oligomeric, and dendritic structures.[8][9] The phenyl linker between the carbazole and the boronic acid provides steric hindrance that can prevent excessive aggregation and π-stacking in the solid state, which is often detrimental to device performance.[10]
This guide will provide a detailed protocol for the synthesis of a model π-conjugated oligomer using (4-(9H-Carbazol-9-yl)phenyl)boronic acid and a suitable coupling partner. We will then explore the essential characterization techniques to elucidate the structure and photophysical properties of the resulting material.
Synthesis of a Model π-Conjugated System via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (in this case, our carbazole-phenylboronic acid) and an organohalide. It is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and high yields.[11][12][13]
Reaction Scheme
Here, we will synthesize a simple, yet illustrative, π-conjugated dimer by coupling (4-(9H-Carbazol-9-yl)phenyl)boronic acid with a dibrominated aromatic core, 1,4-dibromobenzene.
Caption: Suzuki-Miyaura cross-coupling workflow.
Experimental Protocol
Scientist's Note: Safety is paramount. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| (4-(9H-Carbazol-9-yl)phenyl)boronic acid | 419536-33-7 | 287.12 | 1.0 | 287 mg |
| 1,4-Dibromobenzene | 106-37-6 | 235.91 | 0.45 | 106 mg |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.02 | 23 mg |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 276 mg |
| Toluene (anhydrous) | 108-88-3 | 92.14 | - | 10 mL |
| Degassed Deionized Water | 7732-18-5 | 18.02 | - | 2 mL |
Step-by-Step Methodology:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-(9H-Carbazol-9-yl)phenyl)boronic acid (287 mg, 1.0 mmol), 1,4-dibromobenzene (106 mg, 0.45 mmol), and tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol).
-
Causality Insight: A slight excess of the boronic acid is used to ensure complete consumption of the dibrominated starting material, which can be more difficult to remove during purification.
-
-
Solvent Addition and Degassing: Add anhydrous toluene (10 mL) to the flask. The mixture should be degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. This is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Base Addition: In a separate vial, dissolve potassium carbonate (276 mg, 2.0 mmol) in degassed deionized water (2 mL). Add this aqueous solution to the reaction mixture.
-
Scientist's Note: The base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle, facilitating the transfer of the organic group from boron to the palladium center.
-
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: a. After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. b. Add 20 mL of ethyl acetate and 20 mL of water to the flask and transfer the contents to a separatory funnel. c. Separate the organic layer. Wash the organic layer sequentially with 20 mL of water and 20 mL of brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. e. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Characterization of the Extended π-Conjugated System
Thorough characterization is essential to confirm the structure and evaluate the properties of the newly synthesized material.
Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the product. The disappearance of the boronic acid proton signal and the appearance of new aromatic signals in the expected regions will provide strong evidence for successful coupling.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the synthesized molecule, confirming its elemental composition.
Photophysical and Electrochemical Characterization
The electronic properties of the extended π-conjugated system are of paramount interest for its potential applications.
-
UV-Visible (UV-Vis) and Fluorescence Spectroscopy: These techniques are used to probe the electronic transitions within the molecule.
-
UV-Vis Absorption: The absorption spectrum will reveal the wavelengths of light the molecule absorbs, providing information about the π-π* transitions. The absorption maximum (λ_max) is a key parameter.
-
Fluorescence Emission: The emission spectrum shows the wavelengths of light emitted after excitation. The emission maximum (λ_em) and the photoluminescence quantum yield (PLQY) are critical for evaluating the material's efficiency as an emitter.[5]
-
Table 1: Expected Photophysical Properties of the Model Dimer
| Parameter | Expected Value Range | Significance |
| Absorption Maximum (λ_max) | 320 - 360 nm | Indicates the energy of the π-π* electronic transition.[10][14] |
| Emission Maximum (λ_em) | 400 - 450 nm | Determines the color of the emitted light.[15] |
| Photoluminescence Quantum Yield (PLQY) | > 50% | Measures the efficiency of the emission process.[10] |
-
Cyclic Voltammetry (CV): This electrochemical technique is used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the material.[15] These values are crucial for assessing its suitability for use in electronic devices, as they determine the efficiency of charge injection and transport.[16]
Caption: Energy level diagram for a π-conjugated system.
Table 2: Expected Electrochemical Properties
| Parameter | Expected Value Range (vs. Fc/Fc⁺) | Significance |
| HOMO | -5.4 to -5.8 eV | Determines the ease of hole injection and transport.[3] |
| LUMO | -2.0 to -2.5 eV | Determines the ease of electron injection and transport.[3] |
| Band Gap (Eg) | 2.9 to 3.4 eV | The energy difference between HOMO and LUMO, influencing the emission color. |
Conclusion and Future Directions
(4-(9H-Carbazol-9-yl)phenyl)boronic acid is a powerful and versatile building block for the construction of advanced π-conjugated systems. The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for its incorporation into a variety of molecular architectures. The resulting materials exhibit promising photophysical and electrochemical properties, making them excellent candidates for applications in organic electronics.
Future work can expand upon the simple dimer synthesized here. By employing different di- or tri-halogenated aromatic or heteroaromatic cores, a vast library of oligomers and polymers with tailored properties can be accessed. Furthermore, functionalization of the carbazole ring itself can provide another avenue for fine-tuning the electronic and physical characteristics of the final materials. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the exciting potential of carbazole-based π-conjugated systems.
References
-
Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. (2020). MDPI. Retrieved February 11, 2026, from [Link]
-
Electroactive Carbazole-Based Polycyclic Aromatic Hydrocarbons: Synthesis, Photophysical Properties, and Computational Studies. (2023). ACS Omega. Retrieved February 11, 2026, from [Link]
-
Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. (2017). Journal of Materials Chemistry C. Retrieved February 11, 2026, from [Link]
- Electrochemical and Opto-Electronic Properties of Carbazole-Based Derivatives with Symmetric A–CZ–A Architecture. (2018). Russian Journal of Electrochemistry.
-
Electrochemical and Opto-Electronic Properties of Carbazole-Based Derivatives with Symmetric A–CZ–A Architecture. (2018). Semantic Scholar. Retrieved February 11, 2026, from [Link]
-
Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. (2024). CoLab. Retrieved February 11, 2026, from [Link]
-
Carbazole-based polymers for organic photovoltaic devices. (2010). RSC Publishing. Retrieved February 11, 2026, from [Link]
-
Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. (2022). MDPI. Retrieved February 11, 2026, from [Link]
-
Carbazole and Diketopyrrolopyrrole-Based D-A π-Conjugated Oligomers Accessed via Direct C–H Arylation for Opto-Electronic Property and Performance Study. (2022). PMC. Retrieved February 11, 2026, from [Link]
-
Organic Dyes Containing Carbazole as Donor and π-Linker: Optical, Electrochemical, and Photovoltaic Properties. (2013). ACS Applied Materials & Interfaces. Retrieved February 11, 2026, from [Link]
-
Synthesis and Properties of 1,8-Carbazole-Based Conjugated Copolymers. (2013). MDPI. Retrieved February 11, 2026, from [Link]
-
Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. (2016). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization. (2023). MDPI. Retrieved February 11, 2026, from [Link]
-
Chemoselective Suzuki–Miyaura cross‐coupling reaction of 9 with various... (2020). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Preparation and Characterization of Carbazole-Based Luminogen with Efficient Emission in Solid and Solution States. (2023). MDPI. Retrieved February 11, 2026, from [Link]
-
A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. (2018). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. (2023). PMC. Retrieved February 11, 2026, from [Link]
-
Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores. (2021). PMC. Retrieved February 11, 2026, from [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2011). PMC. Retrieved February 11, 2026, from [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007).
-
Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives. (2022). Beilstein Journals. Retrieved February 11, 2026, from [Link]
-
Suzuki cross-coupling reaction. (2020, February 13). YouTube. Retrieved February 11, 2026, from [Link]
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- 9. Buy (9-Phenyl-9H-carbazol-4-yl)boronic acid [smolecule.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
scale-up synthesis of (4-(9H-Carbazol-9-yl)phenyl)boronic acid for industrial applications
Executive Summary
(4-(9H-Carbazol-9-yl)phenyl)boronic acid (CPBA) is a critical intermediate in the synthesis of hole-transport materials (HTMs) and host materials for Organic Light-Emitting Diodes (OLEDs). In pharmaceutical applications, it serves as a scaffold for kinase inhibitors targeting specific protein-protein interactions.
While laboratory synthesis often relies on small-scale Suzuki couplings or unoptimized lithiations, industrial production demands strict impurity control (particularly transition metals and halogens) and process safety management regarding cryogenic organometallic steps.
This guide outlines a scalable, two-step protocol designed to minimize the formation of homocoupling by-products and manage the reversible dehydration of boronic acids to boroxines.
Strategic Route Selection
To achieve high purity (>99.5% HPLC) and scalable yields, we utilize a Selective Ullmann / Cryogenic Borylation sequence.
Why this route?
-
Selectivity (Step 1): We utilize 1-bromo-4-iodobenzene rather than 1,4-dibromobenzene. The C-I bond is significantly more reactive toward Copper oxidative addition than the C-Br bond, ensuring the carbazole attaches exclusively at the iodine position, leaving the bromine intact for the subsequent lithiation.
-
Purification Logic (Step 2): Boronic acids are difficult to purify by chromatography on a large scale due to streaking and interaction with silica. This protocol relies on an Acid-Base Extraction and Recrystallization strategy, eliminating the need for silica gel columns.
Process Flow Diagram
Figure 1: Strategic workflow for the synthesis of CPBA, highlighting the intermediate isolation and non-chromatographic purification.
Phase 1: Synthesis of 9-(4-bromophenyl)-9H-carbazole[1][2][3][4]
The first challenge is coupling the carbazole nitrogen to the phenyl ring without affecting the bromine handle required for Step 2.
Reaction Scheme
Detailed Protocol (Scale: 1.0 mol)
Reagents:
-
Carbazole (167.2 g, 1.0 mol)
-
1-Bromo-4-iodobenzene (311.3 g, 1.1 mol) [Excess ensures complete conversion of carbazole]
-
Copper(I) Iodide (CuI) (9.5 g, 5 mol%)
-
trans-1,2-Diaminocyclohexane (11.4 g, 10 mol%) [Ligand accelerates reaction at lower temps]
-
Potassium Phosphate (
) (424.5 g, 2.0 mol) -
Solvent: Toluene (1.5 L) or 1,4-Dioxane.
Procedure:
-
Charging: To a 5L jacketed reactor equipped with a mechanical stirrer and reflux condenser, charge Carbazole, 1-Bromo-4-iodobenzene, and
. -
Inerting: Purge the vessel with Nitrogen (
) for 15 minutes. Oxygen is a poison for the Cu(I) catalyst. -
Catalyst Addition: Add CuI and trans-1,2-diaminocyclohexane. Add Toluene.
-
Reaction: Heat to reflux (110°C) for 12–16 hours. Monitor by HPLC.
-
End-point criteria: <0.5% unreacted Carbazole.
-
-
Workup:
-
Cool to 50°C. Filter the hot slurry through a Celite pad to remove inorganic salts and copper residues.
-
Wash the filter cake with warm Toluene (2 x 200 mL).
-
Concentrate the filtrate under reduced pressure.
-
-
Crystallization: Dissolve the crude residue in hot Ethanol (or Ethanol/Toluene mix) and cool slowly to 0°C.
-
Isolation: Filter the white crystalline solid. Dry at 50°C under vacuum.
Critical Process Parameters (CPPs):
-
Ligand Selection: Using the diamine ligand allows the reaction to proceed at 110°C (Toluene reflux) rather than the 170°C required for ligand-free Ullmann conditions, significantly reducing tar formation.
-
Stoichiometry: A slight excess of the aryl halide prevents difficult-to-remove unreacted carbazole.
Phase 2: Lithiation and Borylation
This step converts the aryl bromide into the boronic acid.[1]
Safety Warning:
Reaction Scheme
Detailed Protocol (Scale: 0.5 mol)
Reagents:
-
9-(4-bromophenyl)-9H-carbazole (161.1 g, 0.5 mol)
- -Butyllithium (2.5 M in Hexanes) (220 mL, 0.55 mol)
-
Triisopropyl borate (
) (112.8 g, 0.6 mol) -
Solvent: Anhydrous THF (1.5 L)
Procedure:
-
Dissolution: In a cryogenically cooled reactor, dissolve the bromide intermediate in anhydrous THF. Cool to -78°C (using liquid
or cryostat). -
Lithiation (The Dangerous Step): Add
-BuLi dropwise over 2 hours.-
Control: Internal temperature must not exceed -65°C.
-
Hold: Stir at -78°C for 1 hour.
-
-
Borylation: Add Triisopropyl borate dropwise over 45 minutes. The reaction is exothermic.
-
Control: Maintain temperature below -60°C.[1]
-
-
Warming: Allow the mixture to warm naturally to room temperature (RT) over 4 hours.
-
Quench/Hydrolysis: Cool to 0°C. Slowly add 2N HCl (500 mL). Stir vigorously for 1 hour to hydrolyze the boronate ester.
Purification Strategy (Acid-Base Extraction)
Boronic acids are amphoteric in specific contexts but generally acidic. We exploit this for purification.[2][3]
-
Phase Split: Separate the organic layer (THF/Hexane) from the aqueous acid layer.
-
Base Extraction: Extract the organic layer with 10% NaOH (aq).
-
Chemistry: The Boronic acid becomes the water-soluble boronate salt (
). -
Impurity Removal: Non-acidic impurities (unreacted bromide, de-halogenated 9-phenylcarbazole) remain in the organic layer. Discard the organic layer.
-
-
Acidification: Wash the aqueous base layer with Ether/Hexane once to remove trace organics. Then, acidify the aqueous layer with 2N HCl to pH 3.
-
Result: The product precipitates as a white solid.
-
-
Recrystallization: Filter the solid. Recrystallize from Ethyl Acetate/Hexane (1:3 ratio) to remove boroxine oligomers and achieve >99.5% purity.
Quality Control & Analytics
The Boroxine Equilibrium Issue
Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines), especially during vacuum drying.
-
QC Note: Elemental analysis and melting points can be misleading due to variable boroxine content.
-
HPLC Method: Run with a mobile phase containing 0.1% Trifluoroacetic acid (TFA) or Formic acid to ensure the species exists as the monomer on the column.
Specification Sheet:
| Parameter | Specification | Method |
|---|---|---|
| Appearance | White to off-white powder | Visual |
| Assay | > 99.0% | HPLC (254 nm) |
| 1H NMR | Conforms to structure | DMSO-d6 |
| Pd Content | < 10 ppm | ICP-MS (Crucial for OLEDs) |
| Water (KF) | < 1.0% | Karl Fischer |
Safety & Engineering Controls
Exotherm Management Diagram
The lithiation step is the highest risk. Below is the logic for safety interlocks.
Figure 2: Safety logic for the exothermic lithiation step.
Scalability Note: Flow Chemistry
For scales >10 kg, batch lithiation becomes hazardous due to heat transfer limitations. A Continuous Flow Reactor is recommended:
-
Temperature: Can often be run at -20°C instead of -78°C due to superior mixing and heat exchange in microreactors [1].
References
-
Vertex Pharmaceuticals. "Development and Scale-up of a Flow Chemistry Lithiation–Borylation Route." ResearchGate.[2][4][5] Available at: [Link]
-
Organic Chemistry Portal. "Boronic Acids: Synthesis and Purification." Available at: [Link]
-
National Institutes of Health (NIH). "Boronic Acids and Their Derivatives in Medicinal Chemistry." PMC. Available at: [Link]
-
NBInno. "High Purity (4-(9H-Carbazol-9-yl)phenyl)boronic Acid: Your Key OLED Intermediate." Available at: [Link]
Sources
Application Note: Precision Functionalization of the Carbazole Core via Boronic Acid Installation
Abstract & Strategic Significance
The carbazole moiety is a privileged scaffold in organic electronics (OLED hole-transport layers) and medicinal chemistry (STAT3 inhibitors, alkaloids). The installation of a boronic acid (or ester) group is the pivotal "gateway" transformation, enabling the rapid construction of extended
This guide moves beyond generic textbook procedures to address the specific challenges of the carbazole nucleus: regiocontrol (C3 vs. C2 vs. N9), N-H acidity , and protodeboronation instability. We present three distinct, field-validated workflows to install the boron motif, selected based on substrate tolerance and atom economy.
Strategic Decision Matrix
Before selecting a protocol, analyze your substrate against the following decision logic. Carbazole functionalization is dictated by the electronic activation of the C3/C6 positions and the steric protection of the N9 position.
Figure 1: Strategic selection guide for carbazole borylation methodologies.
Method A: Cryogenic Lithiation-Borylation (Li-Halogen Exchange)
Best For: Simple N-protected carbazoles; bulk synthesis; C3/C6 functionalization. Mechanism: Lithium-Halogen exchange generates a nucleophilic aryl-lithium species that attacks a borate ester.
Critical Considerations (The "Why")
-
N-Protection is Mandatory: The N-H proton of carbazole (
in DMSO) is far more acidic than the C-Br bond. Attempting this on free carbazole will result in N-lithiation. Use N-alkyl or N-aryl groups. -
Temperature Control: The 3-lithio-carbazole intermediate is stable at -78°C. Above -40°C, it may undergo intermolecular reactions or solvent attack (THF degradation).
-
Quench Sequence: Acid hydrolysis must be controlled to prevent protodeboronation (loss of the boron group).
Protocol
Reagents:
-
3-Bromo-9-phenylcarbazole (1.0 equiv)
-
n-Butyllithium (1.6 M in hexanes, 1.2 equiv)
-
Triisopropyl borate (B(OiPr)
, 1.5 equiv) — Preferred over B(OMe) to reduce polymerization risks. -
Anhydrous THF (0.1 M concentration)
Step-by-Step:
-
Setup: Flame-dry a 3-neck round bottom flask under Argon flow. Add 3-bromo-9-phenylcarbazole and anhydrous THF. Cool to -78°C (acetone/dry ice bath).
-
Exchange: Add n-BuLi dropwise over 20 minutes. Crucial: Keep internal temp below -70°C.
-
Equilibration: Stir at -78°C for 1 hour. The solution typically turns a deep yellow/orange, indicating the formation of the lithiated species.
-
Electrophile Addition: Rapidly inject B(OiPr)
(neat) into the vortex. The color often fades. -
Warming: Allow the mixture to warm to Room Temperature (RT) overnight.
-
Hydrolysis: Cool to 0°C. Quench with 2M HCl (aq). Stir vigorously for 30 mins to hydrolyze the boronate ester to the boronic acid.
-
Workup: Extract with EtOAc. Wash organic layer with brine. Dry over MgSO
. -
Purification: Recrystallization from Hexane/Acetone is preferred over column chromatography, as boronic acids can streak on silica.
Method B: Miyaura Borylation (Pd-Catalyzed)[1][2]
Best For: Substrates with electrophiles (esters, ketones, nitriles); late-stage functionalization.
Mechanism: Pd(0) oxidative addition into C-Br, followed by transmetallation with B
Critical Considerations
-
Base Selection: Potassium Acetate (KOAc) is the standard. It is basic enough to activate the Pd-complex for transmetallation but too weak to activate the resulting aryl-boronate for a competing Suzuki coupling (homocoupling). Do not use K
CO or Cs CO . -
Ligand Choice: dppf (1,1'-Bis(diphenylphosphino)ferrocene) is the gold standard due to its wide bite angle, which facilitates the reductive elimination of the bulky Bpin group.
Protocol
Reagents:
-
3-Bromo-9-ethylcarbazole (1.0 equiv)
-
Bis(pinacolato)diboron (B
pin , 1.1 equiv) -
Pd(dppf)Cl
[1][2][3]·CH Cl (3-5 mol%) -
KOAc (anhydrous, 3.0 equiv)
-
1,4-Dioxane (degassed)
Step-by-Step:
-
Inert Atmosphere: Charge a Schlenk tube with the bromide, B
pin , KOAc, and Pd catalyst. Evacuate and backfill with Argon ( ). -
Solvation: Add degassed 1,4-dioxane.
-
Reaction: Heat to 80-90°C for 12–24 hours. Monitor: TLC will show the conversion of the bromide (lower R
) to the highly fluorescent boronate ester (higher R ). -
Filtration: Cool to RT. Filter through a pad of Celite to remove Pd black and inorganic salts. Wash with EtOAc.
-
Purification: Concentrate filtrate. Flash chromatography (Hexane/EtOAc) is usually sufficient. The product is the Pinacol Ester.[3]
-
Note: If the free acid is required, oxidative hydrolysis (NaIO
/NH OAc) is needed, as Bpin esters are very robust.
-
Method C: Iridium-Catalyzed C-H Activation
Best For: "Green" synthesis; atom economy; substrates lacking halogens. Mechanism: Ir(III)/Ir(V) catalytic cycle driven by steric relief.
Critical Considerations
-
Regioselectivity: Unlike electrophilic substitution (which favors C3/C6), Ir-catalysis is sterically driven.[4]
-
For 9-H carbazole: N-H borylation occurs first (undesired).
-
For 9-alkyl carbazole: Borylation typically occurs at C3 (distal to N, electronically activated) or C2 , depending on the ligand. Standard dtbpy ligands favor C3/C6 due to the electronic richness of the ring, mimicking electrophilic patterns but via a concerted metalation-deprotonation (CMD) pathway.
-
-
Reversibility: The reaction is reversible. Removal of H-Bpin (byproduct) or use of excess reagent drives conversion.
Protocol
Reagents:
-
9-Phenylcarbazole (1.0 equiv)
-
[Ir(OMe)(cod)]
(1.5 mol%) -
dtbpy (4,4′-Di-tert-butyl-2,2′-bipyridine, 3 mol%)
-
B
pin (1.1 equiv) -
Hexane or THF (0.5 M)
Step-by-Step:
-
Pre-catalyst Formation: In a glovebox or under strict Argon, mix [Ir(OMe)(cod)]
, dtbpy, and B pin in 1 mL solvent. The solution turns dark brown (active species generation). -
Substrate Addition: Add the carbazole substrate.
-
Heating: Seal and heat to 80°C for 6–16 hours.
-
Workup: Pass directly through a short silica plug to remove the catalyst. Evaporate volatiles.
-
Outcome: Yields the 3-Bpin derivative (major) with potential minor 2-Bpin isomers depending on the N-substituent bulk.
Comparative Data & Troubleshooting
Method Comparison Table
| Feature | Method A: Lithiation | Method B: Miyaura | Method C: Ir-Catalysis |
| Precursor | Aryl Bromide/Iodide | Aryl Bromide/Triflate | Native C-H |
| Functional Group Tol. | Low (No C=O, CN, NO | High (Esters, Nitriles OK) | Moderate |
| Regiocontrol | Excellent (Determined by Br) | Excellent (Determined by Br) | Good (Steric/Electronic mix) |
| Cost | Low | High (Pd + Ligand) | Very High (Ir) |
| Scalability | High (kg scale possible) | Moderate | Low (mg to g scale) |
Troubleshooting Guide
-
Problem: Protodeboronation (Loss of Boron).
-
Cause: Acidic workup too harsh or heating too long in presence of water.
-
Fix: Use milder workup (NH
Cl instead of HCl). Store boronic acids as their esters (Pinacol or MIDA boronates) for stability.
-
-
Problem: Homocoupling (Carbazole-Carbazole dimer).
-
Cause: (Method B) Presence of Oxygen or strong base.[5]
-
Fix: Rigorous degassing; Ensure KOAc is dry; Do not use carbonate bases.
-
Reaction Mechanism Visualization
The following diagram illustrates the divergent pathways for the Miyaura and Lithiation protocols, highlighting the critical intermediates.
Figure 2: Mechanistic pathways for Lithiation (Red) and Miyaura (Yellow) protocols.
References
-
Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link
-
Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society, 136(11), 4287–4299. Link
-
Mkhalid, I. A. I., Barnard, J. H., Marder, T. B., Murphy, J. M., & Hartwig, J. F. (2010). C–H Activation for the Construction of C–B Bonds. Chemical Reviews, 110(2), 890–931. Link
-
Promarak, V., et al. (2008). Synthesis and properties of carbazole-based hole-transporting materials. Tetrahedron Letters, 49(2), 342-346. Link
Sources
- 1. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. bristol.ac.uk [bristol.ac.uk]
- 6. Miyaura Borylation Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-(9H-Carbazol-9-yl)phenyl)boronic acid
Ticket ID: #CZ-BA-419536 Subject: Yield Optimization & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of (4-(9H-Carbazol-9-yl)phenyl)boronic acid (CAS: 419536-33-7) is a critical gateway to high-efficiency OLED materials via Suzuki-Miyaura coupling.[1][2] While the literature often cites yields of 80%+, practical replication frequently stalls at 40-50% due to two primary failure modes: incomplete lithiation (due to moisture or temperature fluctuations) and boroxine-anhydride confusion during purification.
This guide moves beyond standard recipes to address the mechanistic bottlenecks of the synthesis.
Module 1: The "Classic" Lithiation Route (Primary Recommendation)
Methodology: Halogen-Lithium Exchange followed by Electrophilic Trapping. Target Yield: >80% Purity: >98% (HPLC)
This route is preferred for cost-efficiency and direct access to the acid form without requiring the hydrolysis step needed in Pd-catalyzed ester synthesis.
The Protocol
-
Pre-Cooling: Dissolve 9-(4-bromophenyl)-9H-carbazole (1.0 eq) in anhydrous THF (0.15 M concentration). Cool to -78°C (Acetone/Dry Ice bath).
-
Lithiation: Dropwise addition of n-BuLi (1.2 eq, 2.5M in hexanes) over 30 minutes.
-
Hold: Stir at -78°C for 1 hour.
-
-
Borylation: Rapidly add Triisopropyl borate (1.5 eq) or Trimethyl borate.
-
Note: The reaction may thicken. Maintain stirring.
-
-
Warming: Allow the mixture to warm to Room Temperature (RT) naturally overnight (approx. 12 hours).
-
Hydrolysis (The Yield Maker): Quench with 2M HCl until pH < 2. Stir vigorously for 1 hour to cleave the boronate ester intermediate.
-
Workup: Extract with Ethyl Acetate (EtOAc).[4][5] Wash organic layer with brine. Dry over MgSO₄.[4]
-
Purification: Recrystallize from EtOAc/Hexanes.
Workflow Visualization
Figure 1: Critical path for Lithiation-Borylation. Note the specific pH requirement at the hydrolysis stage.
Module 2: Troubleshooting & FAQs
Case #1: "My yield is low (<40%), and I see starting material."
Diagnosis: Incomplete Lithiation. Root Cause: The 9-(4-bromophenyl)-carbazole precursor is bulky. If the n-BuLi is old (titer < 2.5M) or if moisture is present, the Lithium-Halogen exchange will stall.
-
The Fix:
-
Titrate your n-BuLi using diphenylacetic acid or N-pivaloyl-o-toluidine before use.
-
Solvent Dryness: THF must be distilled from Sodium/Benzophenone or passed through an activated alumina column. Water kills n-BuLi instantly.
-
Case #2: "The product is a sticky gum, not a white powder."
Diagnosis: Incomplete Hydrolysis or Boroxine Formation. Root Cause: Boronic acids are in equilibrium with their dehydrated trimeric form (boroxines). A "gum" often indicates a mix of the acid, the anhydride, and trapped solvent.
-
The Fix:
-
Reprocess: Dissolve the gum in a minimal amount of acetone/water. Add 2M HCl and stir for 30 mins. Re-extract.
-
Recrystallization: Use Ethyl Acetate/Hexane . Dissolve in hot EtOAc, then add Hexane until cloudy. Cool slowly.
-
Case #3: "Melting point is off by 20 degrees."
Diagnosis: The Boroxine Effect. Insight: Pure boronic acids dehydrate upon heating during the melting point test.
-
Validation: Do not rely solely on MP. Use 1H NMR (look for the -B(OH)2 protons, typically broad singlets around 8.0-8.2 ppm in DMSO-d6, though they can disappear due to exchange) and Mass Spec .
-
Note: Many commercial suppliers sell the "Boronic Acid" which is actually a mixture containing significant amounts of the boroxine anhydride. This is chemically acceptable for Suzuki couplings as the base in the next step re-hydrolyzes it.
Module 3: The Alternative Miyaura Route
When to use: If your lab lacks cryogenic capacity or if the substrate contains functional groups sensitive to n-BuLi.
Protocol:
-
Catalyst: Pd(dppf)Cl₂ (3 mol%).
-
Reagents: Bis(pinacolato)diboron (1.1 eq), KOAc (3.0 eq).
-
Solvent: 1,4-Dioxane (degassed).
-
Temp: 80-100°C for 12-24h.
-
Critical Post-Processing: This yields the Boronic Ester (Pinacol) . To get the Acid , you must perform an oxidative hydrolysis:
-
Treat the ester with NaIO₄ (Sodium Periodate) in THF/Water, followed by aqueous HCl.
-
Comparison Data
| Feature | Lithiation Route (Module 1) | Miyaura Route (Module 3) |
| Primary Cost | Low (n-BuLi is cheap) | High (Pd Catalyst + B2Pin2) |
| Temperature | -78°C (Cryogenic) | 80°C (Heating) |
| Product Form | Direct to Acid | Ester (Requires hydrolysis step) |
| Scalability | High (Industrial Standard) | Medium (Catalyst removal issues) |
| Key Risk | Moisture sensitivity | Pd residue / Protodeboronation |
Module 4: Quality Control Specifications
Before using your synthesized material in a device stack or coupling reaction, verify these parameters.
Visual Inspection: White to off-white powder.[2] (Yellowing indicates oxidation or Carbazole impurities). 1H NMR (DMSO-d6):
- 8.25 (d, 2H, Carbazole)
- 8.10 (s, 2H, -B(OH)2) [Exchangeable]
- 7.4-7.8 (m, Aromatic protons) Purity Check:
-
Check for Deboronation : 9-phenyl-9H-carbazole (Parent mass - B(OH)2).
-
Check for Homocoupling : Bis-carbazole species (common in Pd routes).
Troubleshooting Logic Tree
Figure 2: Diagnostic logic for yield loss. "SM" = Starting Material.
References
-
ChemicalBook. (2025).[5] General procedure for the synthesis of 4-(9-carbazolyl)phenylboronic acid. Retrieved from
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[6] (Context: Boroxine/Acid equilibrium mechanics).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Context: Mechanistic grounding for Route B).
-
Li, W., et al. (2012). Dendrimers with 9-Phenylcarbazole Dendrons and Tetraphenylsilane Core. RSC Advances. (Context: Specific lithiation protocols for carbazole derivatives). Retrieved from
- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-(9H-Carbozol-9-yl)phenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 5. 4-(9H-Carbozol-9-yl)phenylboronic acid | 419536-33-7 [chemicalbook.com]
- 6. Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Suzuki Reactions with (4-(9H-Carbazol-9-yl)phenyl)boronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving (4-(9H-Carbazol-9-yl)phenyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their coupling reactions with this specific, and often challenging, boronic acid. The bulky, electron-rich nature of the carbazole moiety presents unique considerations for catalyst selection and reaction parameter optimization. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate these challenges successfully.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction is showing low to no conversion of the starting materials. What are the likely causes and how can I improve the yield?
A1: Low conversion is a common issue when working with sterically demanding boronic acids like (4-(9H-Carbazol-9-yl)phenyl)boronic acid. The bulky carbazole group can hinder key steps in the catalytic cycle. Here’s a systematic approach to troubleshooting:
Primary Cause: Inefficient Catalyst System
The choice of palladium catalyst and its associated ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may not be effective for this substrate.
-
Expertise & Experience: The steric bulk of the carbazole moiety necessitates the use of catalysts with bulky, electron-rich phosphine ligands. These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active in the oxidative addition step with the aryl halide. Furthermore, bulky ligands facilitate the reductive elimination step to release the final product.
-
Trustworthiness (Self-Validating System): Start with a catalyst system known to be effective for sterically hindered couplings. Buchwald-type ligands are an excellent choice.
Solution Workflow:
-
Catalyst and Ligand Selection: Switch to a more robust catalyst system. Consider using a pre-formed catalyst or generating the active catalyst in situ.
-
Recommended Catalysts: Pd(OAc)₂ or Pd₂(dba)₃ as the palladium source.
-
Recommended Ligands: Buchwald-type ligands such as SPhos, XPhos, or RuPhos are highly recommended for their effectiveness in coupling sterically demanding substrates.[1]
-
-
Catalyst Loading: While typically 1-2 mol% of palladium is sufficient, for challenging substrates, increasing the catalyst loading to 3-5 mol% can sometimes improve yields. However, this should be a secondary optimization step after ligand selection.
-
Reaction Temperature: Ensure the reaction temperature is optimal. While Suzuki reactions are often run at elevated temperatures (80-110 °C), excessively high temperatures can lead to catalyst decomposition or side reactions. If using a highly active catalyst system, it may be possible to run the reaction at a lower temperature.
Secondary Cause: Ineffective Base or Solvent
-
Expertise & Experience: The base plays a crucial role in the transmetalation step by activating the boronic acid.[2][3][4] For sterically hindered boronic acids, a stronger, non-nucleophilic base is often required to facilitate the formation of the boronate species. The solvent must be able to dissolve all reactants and stabilize the catalytic species.
Solution Workflow:
-
Base Selection: If using a weaker base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄, Cs₂CO₃, or KF.[2]
-
Solvent System: A mixture of an organic solvent and water is often beneficial. Common choices include:
-
1,4-Dioxane/water
-
Toluene/water
-
THF/water A typical ratio is 4:1 or 5:1 (organic solvent to water). The water is essential for dissolving the inorganic base.
-
Q2: I am observing significant formation of a homocoupled product from my boronic acid. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid to form a symmetrical biaryl is a common side reaction, particularly when the desired cross-coupling is slow.
-
Expertise & Experience: This side reaction is often promoted by the presence of oxygen and can be catalyzed by palladium(II) species. Therefore, rigorous exclusion of air and ensuring the prevalence of the Pd(0) catalytic state are critical.
-
Trustworthiness (Self-Validating System): Implementing strict anaerobic conditions and carefully selecting the timing of reagent addition can significantly suppress homocoupling.
Solution Workflow:
-
Degassing: Thoroughly degas all solvents and the reaction mixture. The freeze-pump-thaw method (three cycles) is more effective than simply bubbling an inert gas through the solvent.
-
Inert Atmosphere: Conduct the reaction under a strict inert atmosphere of argon or nitrogen.
-
Order of Addition: Add the palladium catalyst to the mixture of the aryl halide, boronic acid, and base just before heating. This minimizes the time the boronic acid is exposed to the catalyst at room temperature in the absence of the aryl halide.
-
Aryl Halide Reactivity: If possible, use a more reactive aryl halide (I > Br > Cl > OTf). A faster oxidative addition step will favor the desired cross-coupling pathway.
Q3: My boronic acid appears to be degrading during the reaction, leading to low yields. What is happening and how can I prevent it?
A3: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a significant decomposition pathway for boronic acids, especially under basic conditions at elevated temperatures.
-
Expertise & Experience: The stability of the boronic acid is a key factor. While (4-(9H-Carbazol-9-yl)phenyl)boronic acid is relatively stable, prolonged reaction times at high temperatures in the presence of a base can lead to its degradation.
-
Trustworthiness (Self-Validating System): Using a more active catalyst system that allows for shorter reaction times and/or lower temperatures is the most effective way to mitigate protodeboronation.
Solution Workflow:
-
Optimize Catalyst System: As with low conversion, employ a highly active catalyst system (e.g., Pd(OAc)₂/SPhos or a Buchwald precatalyst) to accelerate the reaction, thereby reducing the time the boronic acid is exposed to potentially degrading conditions.[1]
-
Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to compensate for some degradation. However, a large excess should be avoided as it can complicate purification.
-
Boronic Ester Alternative: If protodeboronation is severe, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester. These are generally more resistant to degradation.[5]
Frequently Asked Questions (FAQs)
Q: Which palladium catalyst and ligand combination is the best starting point for Suzuki coupling with (4-(9H-Carbazol-9-yl)phenyl)boronic acid?
A: For a sterically hindered and electron-rich substrate like this, a highly active catalyst system is recommended from the outset. A reliable starting point would be Pd(OAc)₂ (2 mol%) with SPhos (4 mol%) or a commercially available SPhos Pd G3 precatalyst (2 mol%) . These systems are known for their high efficiency in challenging Suzuki couplings.[1]
Q: What is the optimal base and solvent system for this reaction?
A: A strong, non-nucleophilic base is generally preferred. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices. A common and effective solvent system is a mixture of 1,4-dioxane and water (typically in a 4:1 or 5:1 ratio) .
Q: How does the NH group on the carbazole moiety affect the reaction?
A: The acidic proton on the carbazole nitrogen can potentially interact with the base. It is advisable to use at least 3 equivalents of base to ensure there is enough to both deprotonate the carbazole NH and activate the boronic acid. In some cases, the nitrogen atom of the carbazole can coordinate to the palladium center, potentially influencing the catalytic activity. However, with the use of bulky phosphine ligands, this is less likely to be a significant inhibitory factor.
Q: I am coupling with an aryl chloride. What special considerations should I take?
A: Aryl chlorides are less reactive than aryl bromides and iodides in the oxidative addition step. To achieve good yields with aryl chlorides, a highly active catalyst system is essential. The use of Buchwald-type ligands like XPhos or SPhos is strongly recommended.[1] You may also need to use a higher reaction temperature (e.g., 100-110 °C) and a slightly higher catalyst loading.
Data Presentation: Catalyst System Comparison
The following table provides a qualitative comparison of different catalyst systems for the Suzuki coupling of sterically hindered substrates like (4-(9H-Carbazol-9-yl)phenyl)boronic acid.
| Catalyst System | Ligand Type | Typical Loading (mol%) | Recommended for Aryl Halide | Relative Activity | Notes |
| Pd(PPh₃)₄ | Monodentate Phosphine | 2-5 | Bromides, Iodides | Low to Moderate | Often insufficient for sterically hindered substrates. |
| PdCl₂(dppf) | Bidentate Phosphine | 2-5 | Bromides, Iodides | Moderate | Better than Pd(PPh₃)₄, but may still be slow. |
| Pd(OAc)₂ / SPhos | Buchwald-type | 1-3 | Chlorides, Bromides, Iodides | High | Excellent choice for challenging couplings.[1] |
| Pd₂(dba)₃ / XPhos | Buchwald-type | 1-3 | Chlorides, Bromides, Iodides | Very High | Highly active, particularly for unreactive aryl chlorides. |
| SPhos Pd G3 | Buchwald Precatalyst | 1-3 | Chlorides, Bromides, Iodides | High | Air-stable and easy to handle.[1] |
Experimental Protocols
General Protocol for Suzuki Coupling with an Aryl Bromide
-
Reaction Setup: To a flame-dried Schlenk flask, add (4-(9H-Carbazol-9-yl)phenyl)boronic acid (1.2 mmol, 1.2 equiv.), the aryl bromide (1.0 mmol, 1.0 equiv.), and K₃PO₄ (3.0 mmol, 3.0 equiv.).
-
Catalyst Addition: Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2014). Molecules, 19(9), 13837-13852. [Link]
-
ChemHelper. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 295. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Miyaura, N. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
- D. G. Hall (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Alonso, F., Beletskaya, I. P., & Yus, M. (2002). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 67(25), 8854–8863. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
Sources
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
challenges in handling and storing (4-(9H-Carbazol-9-yl)phenyl)boronic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for (4-(9H-Carbazol-9-yl)phenyl)boronic acid (CAS No. 419536-33-7). This document is designed for researchers, chemists, and drug development professionals to provide expert guidance on the common challenges associated with the handling, storage, and use of this versatile yet sensitive reagent. As a key building block in organic electronics (OLEDs), medicinal chemistry, and sensor technology, its proper management is critical for experimental success.[1][2]
This guide moves beyond simple protocols to explain the chemical principles behind the recommended procedures, ensuring you can anticipate, troubleshoot, and resolve issues effectively.
Section 1: Core Compound Characteristics
Understanding the inherent properties of (4-(9H-Carbazol-9-yl)phenyl)boronic acid is the first step toward mitigating handling challenges. The molecule's structure, featuring a large, hydrophobic carbazole group and a reactive boronic acid moiety, dictates its behavior.[3]
| Property | Value | Source |
| CAS Number | 419536-33-7 | [1] |
| Molecular Formula | C₁₈H₁₄BNO₂ | [1] |
| Molecular Weight | 287.13 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | ~264 °C | [1][3] |
| Purity | Often ≥97% (HPLC), but can contain varying amounts of its anhydride | [1][4] |
| Solubility | Limited in water; soluble in organic solvents like THF, Dioxane, DMF | [3] |
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered in the lab in a direct question-and-answer format.
2.1 Storage and Stability
Question: My freshly ordered bottle of (4-(9H-Carbazol-9-yl)phenyl)boronic acid is labeled "contains varying amounts of anhydride." What does this mean and how does it affect my experiment?
Answer: This is a very common and expected observation. Boronic acids can undergo intermolecular dehydration to form a cyclic trimer called a boroxine (the anhydride). This process is an equilibrium, as illustrated below.
Caption: Equilibrium between boronic acid and its boroxine anhydride.
-
Causality: The presence of trace moisture or heat can shift the equilibrium toward the boroxine. This is not necessarily a sign of degradation in terms of the carbazole-phenyl C-B bond. Most suppliers sell this compound with this note.[1][5][6]
-
Experimental Impact: The formation of the anhydride increases the average molecular weight per boron atom. If you weigh out the material assuming it is 100% pure boronic acid, you will be using fewer molar equivalents than calculated. For many reactions, like Suzuki couplings, this can be critical.
-
Solution: In many applications, the boroxine will hydrolyze back to the active boronic acid in situ under the reaction conditions (especially with aqueous bases).[7] For highly sensitive reactions requiring precise stoichiometry, consider using a small excess (e.g., 1.1-1.2 equivalents) or analyzing a sample by ¹H NMR to estimate the monomer-to-anhydride ratio.
Question: I left the bottle on the bench overnight. Is the reagent compromised?
Answer: Potentially, yes. Arylboronic acids are sensitive to air and moisture.[8] The primary risks from ambient exposure are:
-
Increased Anhydride Formation: As discussed above.
-
Oxidation: While less common for arylboronic acids than alkylboronic acids, oxidation of the C-B bond can occur, leading to phenol byproducts.
-
Protodeboronation: This is a significant degradation pathway where the C-B bond is cleaved and replaced by a C-H bond, which is accelerated by moisture and certain conditions.[9][10]
A visual inspection for color change (darkening) or clumping is a first indicator. If in doubt, run a quick purity check (TLC or NMR) against a reference sample.
2.2 Handling and Dissolution
Question: This compound seems poorly soluble in my reaction solvent. What can I do?
Answer: The large, planar, and hydrophobic 9-phenylcarbazole moiety significantly limits the solubility of this compound, especially in less polar solvents or water.[3]
-
Solvent Choice: For Suzuki couplings, common solvents that work well include Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), or mixtures like Toluene/Ethanol/Water.[11] The choice depends on your specific reaction partners.
-
Heating and Sonication: Gently warming the mixture or using an ultrasonic bath can aid dissolution. However, prolonged heating of the boronic acid in solution before adding other reagents can promote degradation.
-
Phase-Transfer Catalysis: In biphasic systems (e.g., Toluene/Water), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the boronate species into the organic phase.
-
Pre-dissolving: Try dissolving the boronic acid in a small amount of a high-boiling polar aprotic solvent like DMF or NMP before diluting with the bulk reaction solvent.
Solubility Reference Table
| Solvent | Solubility | Rationale / Notes |
| Water | Very Low | The large hydrophobic surface area of the carbazole group resists solvation by water.[3] |
| Diethyl Ether | Low | [12] |
| Toluene | Low | [12] |
| Tetrahydrofuran (THF) | Appreciable | A common solvent for Suzuki reactions involving this reagent.[3][13] |
| Dichloromethane (DCM) | High | [12] |
| Chloroform | High | [12] |
| DMF, DMSO, NMP | High | High polarity and boiling point make them good solvents, but can be difficult to remove.[12] |
2.3 Reaction Troubleshooting (Suzuki-Miyaura Coupling)
Question: My Suzuki coupling reaction is giving low yields or failing completely. I see starting material and a new spot on TLC that isn't my product. What's happening?
Answer: This is a classic troubleshooting scenario. The most likely culprit, besides poor dissolution, is protodeboronation , the cleavage of the C-B bond.[10]
Caption: Workflow for proper receipt and storage of the reagent.
SOP 2: Protocol for Weighing and Dispensing
-
Preparation: Allow the reagent bottle to warm to room temperature in a desiccator for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.
-
Inert Atmosphere: If possible, perform weighing inside a glovebox. If not, minimize the time the bottle is open to the air. Have a nitrogen or argon line ready to flush the headspace of the bottle before re-sealing.
-
Dispensing: Use a clean, dry spatula. Avoid introducing any contaminants.
-
Re-sealing: Clean the threads of the bottle and cap. Flush the headspace with inert gas for ~30 seconds, then quickly and tightly seal the cap. Wrap the cap/neck junction with Parafilm for an extra barrier.
-
Storage: Promptly return the bottle to refrigerated storage (2-8 °C). [1]
Section 4: Safety Precautions
As a Senior Application Scientist, I must emphasize that robust science is safe science.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). [5][14]* Hazard Identification: This compound is classified as a skin and eye irritant. [5][15]Avoid inhalation of the powder by handling it in a well-ventilated area or a chemical fume hood. [8][15]Avoid ingestion and direct skin contact. [8]* First Aid:
-
Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention. [14][15] * Skin: Wash off with soap and plenty of water. [14]If irritation occurs, seek medical advice. [5] * Inhalation: Move the person to fresh air. [14]* Disposal: Dispose of waste material according to local, state, and federal regulations. [14]
-
Section 5: References
-
Xingrui Industry Co., Limited. (2024). High Purity (4-(9H-Carbazol-9-yl)phenyl)boronic Acid: Your Key OLED Intermediate. Retrieved from [Link]
-
ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (2023). MSDS of Boronic acid, B-[6-(9H-carbazol-9-yl-1,2,3,4,5,6,7,8-d8)phenyl-2,3,4,5-d4]. Retrieved from [Link]
-
Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
Google Patents. (2005). Process for purification of boronic acid and its derivatives. Retrieved from
-
ResearchGate. (2019). Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation. Retrieved from [Link]
-
ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions?. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Simulated reference, as a general authoritative source for Suzuki coupling).
-
Dennis, J. K., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1256-1271. Retrieved from [Link]
-
Boron Molecular. (n.d.). 4-(9H-carbazol-9-yl)phenylboronic acid. Retrieved from [Link]
-
Organic Syntheses. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
ResearchGate. (2020). Suppressing Protodeboronation in Cu-Mediated F/F-Fluorination of Arylboronic Acids. Retrieved from [Link]
-
Reddit. (2022). Failed suzuki coupling, any suggenstions?. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2004). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy (9-Phenyl-9H-carbazol-4-yl)boronic acid [smolecule.com]
- 4. nbinno.com [nbinno.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 4-(9H-Carbazol-9-yl)phenylboronic Acid | 419536-33-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. orgsyn.org [orgsyn.org]
- 13. 4-(9H-Carbozol-9-yl)phenylboronic acid | 419536-33-7 [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
addressing solubility issues of (4-(9H-Carbazol-9-yl)phenyl)boronic acid in reaction media
Technical Support Center: (4-(9H-Carbazol-9-yl)phenyl)boronic Acid
-
Subject: Troubleshooting Solubility & Reactivity in Cross-Coupling Protocols
-
Ticket ID: CPBA-SOL-001
-
Status: Open Resource
-
Product Focus: (4-(9H-Carbazol-9-yl)phenyl)boronic acid (CAS: 419536-33-7)[1][2]
Executive Summary: The "Brick Dust" Paradox
(4-(9H-Carbazol-9-yl)phenyl)boronic acid (CPBA) presents a classic "brick dust" challenge in organic synthesis. It possesses a schizophrenic solubility profile:
-
The Tail: The carbazole-phenyl moiety is a large, rigid, hydrophobic aromatic slab that drives strong
- stacking (aggregation) and demands non-polar solvation.[3] -
The Head: The boronic acid group (
) is polar, capable of hydrogen bonding, and prone to dehydration into insoluble boroxine anhydrides.
The Result: It often fails to dissolve in the very solvents required to activate it for Suzuki-Miyaura coupling (water/alcohols), yet remains sparingly soluble in the non-polar solvents that solvate the carbazole core (toluene/hexanes) due to the polar head group.
This guide provides field-proven protocols to overcome these solubility barriers without compromising reaction integrity.
Module 1: Diagnostic & Solvent Selection
Before altering your reaction, identify the specific nature of your solubility failure.
Solubility Decision Matrix
Figure 1: Decision matrix for diagnosing solubility failures based on solvent class. Blue nodes indicate actionable solutions.
Solvent Compatibility Table
| Solvent System | Solubility Rating | Technical Note | Recommended Use |
| Water | Insoluble | Hydrophobic carbazole prevents dissolution. | Avoid as primary solvent. |
| Toluene | Poor | Polar boronic head group aggregates. | Use only with Ethanol/Water co-solvents. |
| THF | Excellent | Breaks | Primary choice for reactions. |
| 1,4-Dioxane | Excellent | High boiling point allows thermal activation. | Ideal for difficult couplings >80°C. |
| DMF/DMAc | Good | Solubilizes well but hard to remove. | Use for purification/crystallization.[4][5] |
| Ethanol | Moderate | Soluble only at high dilution or high temp. | Use as a co-solvent (activator). |
Module 2: Reaction Optimization (Suzuki-Miyaura)
The most common ticket regarding CPBA is: "The reaction turned black and stalled." This is usually due to the boronic acid precipitating out of the active cycle, leading to catalyst decomposition (Pd black formation).
Protocol A: The "High-Solubility" System (Recommended)
Best for: High-value synthesis, gram-scale, and hindered substrates.
The Logic: This system uses THF or Dioxane to keep the carbazole fully dissolved, while a specific ratio of water ensures the base (
-
Solvent: THF : Water (4:1 ratio) OR 1,4-Dioxane : Water (4:1).
-
Base: Potassium Phosphate Tribasic (
).[6]-
Why? Milder than carbonates, better solubility in organic-rich mixtures, and reduces protodeboronation side-reactions [1].
-
-
Catalyst:
or S-Phos Pd G2.-
Why? Electron-rich phosphines facilitate the oxidative addition of the aryl halide, which is often the rate-limiting step when the boronic acid is bulky.
-
Step-by-Step:
-
Dissolve CPBA (1.2 equiv) and Aryl Halide (1.0 equiv) in THF/Dioxane.
-
Add
(2.0 equiv) dissolved in the minimum amount of water. -
Critical Step: Degas vigorously (sparge with Argon for 15 mins). Oxygen promotes homocoupling and catalyst death.
-
Add Catalyst (1-3 mol%).
-
Heat to 60°C (THF) or 90°C (Dioxane). Do not overheat if using Toluene systems, as CPBA is prone to protodeboronation (losing the boron group) at >100°C in the presence of water [2].
Protocol B: The "Phase-Transfer" System
Best for: Cases where the Aryl Halide requires non-polar solvents (e.g., Toluene).
The Logic: If you must use Toluene, the boronic acid will not dissolve in the organic phase, and the base stays in the water. Nothing reacts. You need a Phase Transfer Catalyst (PTC).
-
Add: Tetra-n-butylammonium bromide (TBAB) or Aliquat 336 (5 mol%).
-
Mechanism: The PTC shuttles the hydroxide/carbonate anion into the organic layer to activate the boronic acid in situ, or shuttles the boronate into the interface.
Module 3: Handling & Purification FAQs
Q: My material looks like a dry powder, but the stoichiometry is wrong. Why? A: You likely have the Boroxine (Anhydride) form. Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). This changes the molecular weight.
-
Correction: Always assume ~10-15% anhydride content unless freshly recrystallized. For strict stoichiometry, convert CPBA to the Pinacol Ester .
-
How: Reflux CPBA with Pinacol (1.1 equiv) in Toluene with a Dean-Stark trap. The resulting ester is much more soluble and stable [3].
-
Q: How do I purify the final product from the unreacted carbazole boronic acid? A: CPBA is amphiphilic.
-
The Wash: After the reaction, dilute with Ethyl Acetate. Wash with 1M NaOH .
-
The Crystallization: If the product is also a carbazole derivative, use Chlorobenzene or DMF/Ethanol mixtures for recrystallization [4].
Visualizing the Reaction Pathway
Understanding the "Boronate Pathway" is critical. If the base cannot access the Boronic Acid (due to solubility), the Transmetallation step fails.
Figure 2: The Activation Pathway. Without initial solvation (Green path), the base cannot activate the boron species, leading to reaction stall.
References
-
Miyaura, N., & Suzuki, A. (1995).[9] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Sporzynski, A., & Leszczynski, P. (2017).[9] Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5).
-
Domańska, U., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
-
Dai, W. (2015). Research on purification of refined carbazole and anthracene by Solvent crystallization. Atlantis Press.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Buy (9-Phenyl-9H-carbazol-4-yl)boronic acid [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. atlantis-press.com [atlantis-press.com]
- 9. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]
Carbazole Materials Application Lab: Technical Support & Troubleshooting Center
Status: Operational Lead Scientist: Dr. Aris Thorne Topic: Troubleshooting Low Device Efficiency in Carbazole-Based OLEDs Audience: Materials Scientists, Device Physicists, and R&D Engineers
Introduction: The Carbazole Paradox
Welcome to the Application Lab. You are likely here because your carbazole-based OLEDs—despite the material’s high triplet energy (
Carbazole is the backbone of modern OLED host materials (e.g., CBP, mCP) due to its rigid planar structure and high hole mobility (
This guide dissects the three primary failure mechanisms: Charge Carrier Imbalance , Triplet Energy Leakage , and Impurity-Driven Trapping .
Module 1: Charge Balance & Transport
Symptom: High turn-on voltage, low External Quantum Efficiency (EQE), or efficiency that degrades rapidly as brightness increases (Roll-off).
Diagnosis: The "Hole-Heavy" Regime
Because carbazole moieties are hole-transporting, if your Electron Transport Layer (ETL) or blocking layers are not matched, holes will shoot through the Emissive Layer (EML) without recombining, or pile up at the EML/ETL interface.
Q: How do I confirm if my device is hole-dominant? A: You must isolate the carrier mobilities using Single-Carrier Devices (SCDs) . Do not rely on full-device IV curves, as they mask the individual carrier behavior.
Protocol A: Single-Carrier Device (SCD) Fabrication
Goal: Measure Hole (
| Step | Hole-Only Device (HOD) Structure | Electron-Only Device (EOD) Structure |
| Anode | ITO (Indium Tin Oxide) | Al (Aluminum) or ITO/Cs₂CO₃ |
| Injection | MoO₃ (5-10 nm) or PEDOT:PSS | LiF (1 nm) or Cs₂CO₃ |
| Active Layer | Your Carbazole Host (100-150 nm) | Your Carbazole Host (100-150 nm) |
| Blocking | MoO₃ (5-10 nm) | LiF (1 nm) |
| Cathode | Au (Gold) or Al | Al (Aluminum) |
Analysis:
-
Measure
characteristics in the dark.[1] -
Plot
vs. . Look for the slope (SCLC regime). -
Fit the region using the Mott-Gurney Law :
(Where is thickness, for organics). -
Result: If
(by 2+ orders of magnitude), your host is too hole-conductive.
Corrective Action:
-
Strategy 1 (Bipolar Host): Dope or chemically link the carbazole with electron-deficient units like Benzimidazole , Oxadiazole , or Cyano groups to form a bipolar host (e.g., bipolar CBP derivatives).
-
Strategy 2 (Co-Host): Mix your carbazole host with an n-type host (e.g., TPBi) to balance the flux.
Module 2: Energy Confinement & Quenching
Symptom: The emission spectrum shows "ghost" emission (blue/violet peaks from the host) or the EQE is significantly lower than the theoretical limit for your emitter.
Diagnosis: Triplet Energy Leakage
For Phosphorescent (PhOLED) and TADF devices, the Host Triplet Energy (
Q: I am using CBP for a blue emitter. Why is it failing?
A: Standard CBP has an
Visualizing the Quenching Pathway
Module 3: Material Purity & Traps
Symptom: Device works but degrades rapidly (short
Diagnosis: Halogen Impurities
Carbazole derivatives are often synthesized via Ullmann or Buchwald-Hartwig coupling using brominated intermediates (e.g., 3-bromo-carbazole). Trace halogens (Br, I) act as deep trap states. They quench excitons and serve as centers for chemical degradation.
Q: My NMR looks clean. Is the material pure enough? A: Standard NMR is insufficient. Impurities at 100 ppm can kill an OLED.
Protocol B: Trap Identification
-
Elemental Analysis: Perform Total Reflection X-ray Fluorescence (TXRF) or Ion Chromatography (combustion IC) to detect halides < 50 ppm.
-
Thermally Stimulated Current (TSC):
-
Cool the device to 10 K.
-
Fill traps with an optical pulse.
-
Heat slowly and measure current release.
-
Result: Peaks in the current-temperature plot correspond to specific trap depths (
). Halogens typically create deep traps (> 0.5 eV).
-
Troubleshooting Logic Flow
Use this decision tree to isolate your specific efficiency problem.
Summary of Key Parameters
| Parameter | Ideal Target | Common Failure Value | Impact |
| Triplet Energy ( | Host | Host | Back energy transfer; loss of emission. |
| Hole Mobility ( | Recombination zone shifts to cathode (quenching). | ||
| Purity (Halogens) | < 10 ppm | > 50 ppm | Deep traps; non-radiative recombination centers. |
| HOMO Level | Aligned with HIL (-5.2 to -5.8 eV) | Too deep (> -6.0 eV) | High injection barrier; high turn-on voltage. |
References
-
Carbazole Derivatives as Electron Transport Materials Source: Royal Society of Chemistry (RSC) Context: Discusses the necessity of bipolar design (adding oxadiazole/cyano groups) to balance carbazole's hole-donating nature.
-
Space Charge Limited Current (SCLC) Protocols Source: Fluxim / ACS Energy Letters Context: Definitive guide on measuring mobility in single-carrier devices and the validity of the Mott-Gurney law.
-
Triplet Energy Confinement in Carbazole Hosts Source: National Institutes of Health (PMC) / ResearchGate Context: Explains the mechanism of back-energy transfer and the requirement for high T1 energy levels in hosts like mCP vs CBP.
-
Halogen Impurities and Device Lifetime Source: MDPI / ACS Publications Context: Details how synthesis byproducts (Br/I) act as quenching sites and degrade OLED performance.
Sources
enhancing the thermal stability of hole transporting materials derived from (4-(9H-Carbazol-9-yl)phenyl)boronic acid
Welcome to the Advanced Materials Support Hub. Ticket Subject: Enhancing Thermal Stability of HTMs derived from (4-(9H-Carbazol-9-yl)phenyl)boronic acid. Assigned Specialist: Senior Application Scientist, Photovoltaics & OLED Division.
Introduction: The Thermal Stability Paradox
You are likely using (4-(9H-Carbazol-9-yl)phenyl)boronic acid (CPBA) as a building block to synthesize Hole Transporting Materials (HTMs) for Perovskite Solar Cells (PSCs) or OLEDs. This precursor is excellent for creating "star-shaped" or extended
The Core Problem: While the carbazole moiety offers excellent hole mobility, HTMs derived from it often suffer from low Glass Transition Temperatures (
This guide provides troubleshooting workflows to engineer thermal resilience into your materials at the molecular level and during device fabrication.
Module 1: Synthesis & Structural Engineering
Root Cause Analysis: Is the molecule inherently unstable?
Troubleshooting Guide: Suzuki-Miyaura Coupling
Your thermal stability issues may stem from impurities (homocoupling byproducts) acting as nucleation sites for crystallization, or from a molecular design that lacks rigidity.
Q: My final product degrades/crystallizes at <100°C. Is my synthesis the issue?
A: Likely. If your Suzuki coupling yields incomplete conversion or retains catalyst ligands, the
Standard Protocol: High-Purity Suzuki Coupling for CPBA Objective: Attach the Carbazole-Phenyl arm to a rigid core (e.g., Spiro, Fluorene) without introducing impurities.
-
Reagents:
-
Precursor: (4-(9H-Carbazol-9-yl)phenyl)boronic acid (1.2 eq per halide site).
-
Core: Aryl Halide (e.g., 2,7-dibromo-9,9-spirobifluorene).
-
Catalyst:
(3-5 mol%) or (for sterically hindered cores). -
Base:
(2M aqueous) or (for anhydrous conditions). -
Solvent: Toluene/Ethanol/Water (4:1:1) or 1,4-Dioxane.
-
-
Critical Steps for Stability:
-
Degassing: Oxygen causes homocoupling of the boronic acid. Freeze-pump-thaw x3 is mandatory.
-
Purification: Residual Palladium lowers decomposition temperature (
). Use a scavenger resin (e.g., Thiol-silica) post-reaction.
-
Q: How do I modify the structure to raise
-
Strategy A (Spiro-Cores): Coupling CPBA to a spirobifluorene core creates a 3D orthogonal structure that suppresses crystallization.
-
Strategy B (Steric Bulk): Add alkyl chains (hexyl/octyl) to the carbazole before coupling. This increases entropy and prevents tight packing (crystallization) while maintaining amorphous stability.
Workflow Visualization: Synthesis & Design Logic
Caption: Selection of the coupling partner (Core) determines whether the CPBA precursor yields a thermally fragile or robust HTM.
Module 2: Dopant Stability & Film Processing
Operational Analysis: Why does the film fail under heat?
Q: My fresh films are stable, but they turn opaque/white after 24h at 85°C. Why? A: This is Dopant-Induced Crystallization . Standard dopants like Li-TFSI are hygroscopic. They absorb moisture, which lowers the energy barrier for your carbazole HTM to rearrange from a stable amorphous state into a crystalline state (which is opaque and poor at transporting holes).
Troubleshooting Table: Dopant Strategies
| Symptom | Diagnosis | Solution Strategy |
| Film turns opaque | Crystallization of HTM host. | Increase |
| Performance drop | tBP (tert-butylpyridine) evaporation. | Replace tBP: Use solid-state additives like benzimidazole derivatives or eliminate tBP entirely. |
| Pinhole formation | Aggregation of Li-TFSI. | Hydrophobic Encapsulation: Or switch to "Dopant-Free" HTM designs (see below). |
Advanced Protocol: Dopant-Free Engineering To achieve maximum thermal stability (ISOS-D-2 standards), eliminate Li-TFSI.
-
Polymerization: Instead of small molecules, polymerize the CPBA precursor.
-
Method: Use Suzuki polycondensation with a dibromo-comonomer.
-
Result: Polymers have entangled chains that physically prevent crystallization, maintaining stability >150°C.
-
-
Enamine Functionalization: React the boronic acid to form enamine-rich structures which have high intrinsic hole mobility (
) without doping.
Module 3: Characterization & Validation
Quality Assurance: How to prove stability.
Q: Which thermal parameters matter most?
A: You need to measure
-
Target:
(to survive solar cell operating temps of ~85°C). -
Target:
(to survive vacuum deposition).
Experimental Protocol: DSC (Differential Scanning Calorimetry)
Do not just run a single scan. Thermal history matters.
-
Sample: 5–10 mg of purified HTM powder.
-
Cycle 1 (Erase History): Heat from 25°C to 300°C at 10°C/min. Ignore this data—it contains solvent effects.
-
Cooling: Quench cool (rapid cooling) to freeze the amorphous state.
-
Cycle 2 (Measurement): Heat again at 10°C/min.
-
Analysis: Look for the endothermic step change. This is your true
.-
Warning: If you see a sharp exothermic peak after
, your material is "Cold Crystallizing." This is a red flag for long-term instability.
-
Pathway Visualization: Thermal Failure Mechanism
Caption: If the operating temperature exceeds Tg, the material relaxes and crystallizes, leading to device failure.
References
-
Synthesis & Suzuki Coupling
-
Thermal Stability & Crystallization
-
Dopant-Free Strategies
-
General Carbazole HTM Review
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
strategies to improve charge transport in materials synthesized from (4-(9H-Carbazol-9-yl)phenyl)boronic acid
Technical Support Center: Advanced Materials Division Subject: Optimization of Charge Transport in (4-(9H-Carbazol-9-yl)phenyl)boronic Acid (CPBA) Derivatives Ticket ID: #CPBA-TRNS-2024 Status: Open Assigned Specialist: Senior Application Scientist, Optoelectronics & Bio-Electronics Unit
Executive Summary
You have engaged the Technical Support Center regarding materials synthesized from (4-(9H-Carbazol-9-yl)phenyl)boronic acid (CPBA) . While this intermediate is occasionally utilized in medicinal chemistry for boron-containing therapeutics, your query regarding charge transport isolates the application to organic semiconductors (OLEDs, OPVs, and OFETs).
Low charge mobility in CPBA derivatives is rarely a fundamental limit of the carbazole moiety itself (which acts as a reliable hole-transport unit) but is typically a downstream failure of purity (trap states) , molecular packing (disorder) , or interface engineering .
This guide is structured as a Tier-3 Troubleshooting Manual to diagnose and resolve these transport bottlenecks.
Module 1: Synthesis & Purity (The "Hardware" Layer)
Diagnosis: The most common cause of poor charge transport (<
The Mechanism of Failure: CPBA is designed for Suzuki coupling. However, residual Palladium (Pd) catalyst acts as a deep trap for charge carriers. Even parts-per-million (ppm) levels of Pd can quench excitons and reduce hole mobility by orders of magnitude.
Protocol 1.1: Catalyst Scavenging & Purification
Standard recrystallization is insufficient for optoelectronic-grade transport.
-
Post-Synthesis Scavenging:
-
After the Suzuki coupling of CPBA with your aryl halide, treat the crude organic layer with sodium diethyldithiocarbamate or specialized silica-based Pd scavengers (e.g., SiliaMetS® Thiol).
-
Why? These chelators bind Pd more strongly than the carbazole nitrogen, preventing metal leaching into the final film.
-
-
Sublimation (The Gold Standard):
-
For small molecules: Perform high-vacuum gradient sublimation (
Torr). -
Target: Separate the target molecule from high-molecular-weight oligomers (homocoupling byproducts) and non-volatile Pd clusters.
-
-
Verification (Self-Validating Step):
-
Test: Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Pass Criteria: Pd content < 50 ppm.
-
Visualization: Synthesis Troubleshooting Logic
The following diagram maps the decision process for synthesis-related transport failures.
Caption: Diagnostic flow for isolating purity vs. morphology issues in CPBA-derived semiconductors.
Module 2: Molecular Engineering (The "Design" Layer)
Diagnosis: If purity is high but mobility remains low, the issue is likely high reorganization energy or poor orbital overlap .
Strategy: CPBA provides a "Donor" (D) unit. To maximize transport, you must manipulate the "Acceptor" (A) or the linker to enforce planarity.
-
Donor-Acceptor (D-A) Systems:
-
Coupling CPBA with electron-deficient moieties (e.g., Benzothiadiazole, Triazine) creates a D-A architecture.
-
Benefit: This induces strong intramolecular charge transfer (ICT) and dipole-dipole interactions that promote tighter
- stacking, facilitating intermolecular hopping [1].
-
-
Steric Control:
-
Issue: The rotation of the phenyl ring between the carbazole and the boronic acid attachment point can break conjugation.
-
Fix: Synthesize "ladder-type" or fused derivatives where the phenyl ring is locked into planarity with the carbazole, reducing reorganization energy (
).
-
Data: Impact of Design on Mobility
Comparison of CPBA-derived Hole Transport Materials (HTMs)
| Material Class | Coupling Partner | Molecular Architecture | Hole Mobility ( | Primary Transport Bottleneck |
| Baseline | Phenyl (Biphenyl) | Twisted, Flexible | High Reorganization Energy | |
| D-A Polymer | Benzothiadiazole | Planar, D-A Stacking | Disorder / Trap States | |
| Fused System | Indolo[3,2-b]carbazole | Rigid, Planar | Grain Boundaries | |
| Star-Shaped | Triphenylamine | 3D Amorphous | Isotropic but slow hopping |
Module 3: Morphology & Interface (The "Processing" Layer)
Diagnosis: The material is pure and well-designed, but device performance (OLED/OPV) is poor. This indicates a morphological mismatch or contact resistance .
Protocol 3.1: Solvent Vapor Annealing (SVA)
Carbazole derivatives often freeze into metastable amorphous states during spin-coating.
-
Procedure:
-
Place the spin-coated film in a closed jar containing a reservoir of a "good" solvent (e.g., Chlorobenzene) for 10-30 minutes.
-
Mechanism:[1][2] The solvent vapor plasticizes the film, lowering the glass transition temperature (
) locally and allowing molecules to reorient into thermodynamically stable, crystalline domains.
-
-
Verification:
-
GIWAXS (Grazing-Incidence Wide-Angle X-ray Scattering): Look for the emergence of (010) peaks corresponding to
- stacking. -
Goal: For vertical devices (Solar Cells/OLEDs), you want "Face-On" orientation relative to the substrate [2].
-
Visualization: Charge Transport Pathways
This diagram illustrates how morphology impacts the hopping mechanism in Carbazole systems.
Caption: Schematic of hole hopping mechanism disrupted by trap states in CPBA derivatives.
FAQ: Troubleshooting & Error Codes
Q: My film is hazy after spin-coating. Does this affect transport? A: Yes. Haze indicates large-scale aggregation or phase separation (crystallites > visible light wavelength). While high crystallinity is good for mobility, large grain boundaries act as charge barriers.
-
Fix: Increase spin speed or use a solvent with a higher boiling point (e.g., o-dichlorobenzene) to slow down nucleation.
Q: I see high mobility in OFET (horizontal) but low efficiency in OLED (vertical). Why? A: This is an anisotropy issue. Your CPBA derivative likely adopted an "Edge-On" orientation (standing up). This is great for transistors (horizontal flow) but terrible for OLEDs (vertical flow).
-
Fix: Modify the substrate surface energy (e.g., use PEDOT:PSS or SAMs) to induce "Face-On" packing.
Q: The material degrades under continuous voltage. A: Carbazole radical cations are generally stable, but the boronic acid residue is not. Ensure the boronic acid group is completely consumed during synthesis. Unreacted boronic acid sites are reactive defects that degrade under electrical stress.
References
-
Carbazole derivatives as electron transport and n-type acceptor materials. Royal Society of Chemistry. Retrieved from
-
Molecular Orientations of Carbazole Derivative Hole-Collecting Monolayer. ResearchGate. Retrieved from
-
Charge carrier traps in organic semiconductors: a review. Journal of Materials Chemistry C. Retrieved from
-
Impact of Palladium Catalyst Residue on Charge Transport. National Institutes of Health (PMC). Retrieved from
Sources
overcoming steric hindrance in coupling reactions involving carbazole derivatives
Welcome to the Carbazole Functionalization Technical Support Center.
Ticket ID: #CBZ-STERIC-001 Subject: Overcoming Steric Hindrance in Carbazole Coupling Reactions Assigned Specialist: Senior Application Scientist, Catalysis Division
Introduction: The "Bay Region" Challenge
You are likely here because your coupling reaction has stalled or yielded dehalogenated byproducts. Carbazole derivatives present a unique steric challenge, particularly at the 1- and 8-positions (the "bay region") or when coupling the nitrogen (N9) to ortho-substituted aryl halides .
Unlike standard planar aromatics, the carbazole backbone creates a rigid steric wall. To breach this, we cannot rely on standard protocols (e.g., Pd(PPh3)4). We must utilize Next-Generation Precatalysts and Ligand-Specific Engineering to force the catalytic cycle through its most difficult step: Reductive Elimination.
Module 1: N-Arylation (Buchwald-Hartwig)
User Scenario: I am trying to couple a 3,6-di-tert-butylcarbazole with a 2,6-disubstituted aryl bromide. Yield is <20%.
Diagnosis: Stalled Reductive Elimination
In sterically demanding N-arylation, the oxidative addition (Pd(0) inserting into Ar-X) is fast. The bottleneck is Reductive Elimination (forming the C-N bond). Standard ligands are not bulky enough to "squeeze" the product out of the metal center, leading to catalyst decomposition (Pd black).
The Solution: Dialkylbiaryl Phosphines & Precatalysts
You must switch to bulky, electron-rich Buchwald ligands. Furthermore, do not use Pd(OAc)2 or Pd2(dba)3; the induction period required to reduce these to Pd(0) allows the hindered substrate to chelate or decompose the catalyst before it starts. Use G3 or G4 Precatalysts .
Recommended Protocol:
| Component | Recommendation | Mechanism of Action |
| Ligand | t-BuBrettPhos or RuPhos | RuPhos is ideal for secondary amines (like carbazole). The bulk promotes reductive elimination via steric crowding. |
| Catalyst Source | RuPhos Pd G4 | A precatalyst that releases active L-Pd(0) immediately upon base addition, bypassing the reduction step. |
| Base | NaOtBu or LiHMDS | Strong bases facilitate deprotonation of the carbazole N-H. Use K3PO4 if functional groups are sensitive (esters/nitriles). |
| Solvent | Toluene or Dioxane | Non-polar solvents often stabilize the crucial monoligated Pd intermediate better than DMF. |
Step-by-Step Protocol (Self-Validating):
-
Setup: In a glovebox or under strict Argon Schlenk line, charge a vial with Carbazole (1.0 equiv), Aryl Halide (1.0 equiv), RuPhos Pd G4 (2-5 mol%) , and NaOtBu (1.2 equiv).
-
Solvent: Add anhydrous Toluene (0.2 M concentration).
-
Validation Check (Visual): The reaction should turn a vibrant color (often orange/red) upon heating to 80-100°C. If it turns black instantly, oxygen was present or the ligand failed to stabilize Pd.
-
Workup: Filter through silica; do not perform aqueous workup if using LiHMDS (salts can be sticky).
Visualizing the Steric Squeeze
The diagram below illustrates why bulky ligands are non-negotiable.
Caption: The catalytic cycle showing Reductive Elimination as the critical failure point where steric bulk must be leveraged to force C-N bond formation.
Module 2: C-C Coupling (Suzuki-Miyaura)
User Scenario: I am attempting to couple a boronic acid to 1-bromo-9-phenylcarbazole. The reaction yields starting material or dehalogenated product.
Diagnosis: The "Flexible Bulk" Requirement
The 1-position is shielded by the 9-phenyl group (or N-substituent). Rigid phosphine ligands often cannot accommodate this specific geometry.
The Solution: Pd-PEPPSI-IPent (NHC Ligands)
N-Heterocyclic Carbene (NHC) ligands, specifically the Pd-PEPPSI series developed by Prof. Mike Organ, are superior here.
-
Why? The IPent (Isopentyl) variant offers "flexible bulk." The alkyl chains on the NHC wingtips can fold away to allow the incoming bulky boronic acid to approach, then snap back to force the product out.
Comparative Performance Table:
| Catalyst System | 1-Position Coupling Yield | Steric Tolerance | Notes |
| Pd(PPh3)4 | < 10% | Low | Fails due to rapid oxidation and lack of bulk. |
| Pd(OAc)2 / SPhos | 40-60% | Medium | Good, but SPhos can be too rigid for "bay region" coupling. |
| Pd-PEPPSI-IPent | > 90% | High | The "flexible" alkyl wings accommodate the carbazole bay region. |
| Pd-PEPPSI-IPr | 50-70% | Medium | Less effective than IPent for extreme steric cases. |
Protocol (The "PEPPSI" Standard):
-
Catalyst: Pd-PEPPSI-IPent (1-2 mol%). This is air-stable, making weighing easy.
-
Solvent: Dioxane/H2O (4:1) . The water is critical for the boronic acid activation mechanism.
-
Base: K2CO3 (3 equiv).
-
Temp: 80°C.
-
Troubleshooting: If conversion is low, add a drop of surfactant (e.g., Triton X-100) to improve phase transfer in the aqueous/organic mix.
Module 3: Troubleshooting "The Black Box"
Q: My reaction turns black immediately and stops.
-
Cause: "Pd Black" precipitation. The catalyst has left the cycle and aggregated into inactive metal.
-
Fix:
-
Oxygen Leak: Check your septum/manifold.
-
Base Incompatibility: If using NaOtBu, switch to K3PO4. Strong bases can decompose Pd-intermediates in certain solvents.
-
Add Stabilizer: Add 10-20 mol% of free ligand (e.g., extra RuPhos) to shift the equilibrium toward the active species.
-
Q: I see the "Dehalogenated" starting material (Ar-H instead of Ar-Br).
-
Cause: The coupling is too slow, allowing the Pd-Ar intermediate to abstract a hydride (from solvent or ligand) and undergo reductive elimination of Ar-H.
-
Fix:
-
Concentration: Increase concentration (up to 0.5 M) to favor the bimolecular coupling over unimolecular side reactions.
-
Solvent Switch: Avoid THF (hydrogen atom donor). Use Toluene or DMF.
-
Troubleshooting Decision Tree
Caption: Diagnostic workflow for identifying catalyst deactivation versus kinetic stalling.
References
-
Buchwald-Hartwig Amination with Carbazole-Derived Ligands
-
Pd-PEPPSI-IPent for Sterically Hindered Coupling
-
Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Angewandte Chemie International Edition, 2009.
-
-
Mechanism of Buchwald-Hartwig Amination (Review)
- Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016.
-
Catalyst Deactivation Pathways
- Crabtree, R. H.
Sources
Validation & Comparative
Comparative Analysis Guide: (4-(9H-Carbazol-9-yl)phenyl)boronic Acid vs. Pinacol Ester Derivatives
Executive Summary
(4-(9H-Carbazol-9-yl)phenyl)boronic acid (CPBA) is a critical building block in the synthesis of organic semiconductors (OLED hole-transport materials) and pharmaceutical intermediates via Suzuki-Miyaura cross-coupling. However, its analysis is frequently complicated by the inherent instability of the boronic acid moiety, which exists in a dynamic equilibrium with its dehydrated trimer (boroxine).
This guide compares CPBA directly with its most common alternative, the Pinacol Ester derivative (CPBE) . While CPBE offers superior shelf-stability and solubility, CPBA remains the more atom-economical choice for large-scale industrial applications. This document provides a self-validating NMR protocol to distinguish between these species and quantify purity accurately.
Structural & Theoretical Framework
To interpret the NMR data correctly, one must understand the electronic environment of the molecule. The structure consists of a central phenyl linker connecting two electronically distinct functionalities:
-
Carbazole Unit (Donor): The nitrogen atom is formally electron-withdrawing by induction but electron-donating by resonance. However, due to steric torsion between the carbazole and phenyl ring, resonance delocalization is often limited, affecting chemical shifts less than in planar amines.
-
Boronic Acid (Acceptor): The boron atom possesses an empty p-orbital, acting as a
-acceptor. This significantly deshields the ortho-protons on the phenyl linker.
The Analytical Challenge: Boroxine Equilibrium
Boronic acids spontaneously dehydrate to form cyclic anhydrides (boroxines), especially in non-polar solvents or during vacuum drying. This results in peak broadening and shift discrepancies, often mistaken for impurities.
Figure 1: The dynamic equilibrium between CPBA and its boroxine trimer. This reversible process is the primary source of confusion in NMR analysis.
Comparative Analysis: Acid (CPBA) vs. Ester (CPBE)
The choice between the free acid and the ester dictates the analytical approach.
| Feature | Boronic Acid (CPBA) | Pinacol Ester (CPBE) |
| CAS Registry | 419536-33-7 | 785051-54-9 |
| Formula | C₁₈H₁₄BNO₂ | C₂₄H₂₄BNO₂ |
| Solubility (NMR) | DMSO-d6 (Required for monomer) | CDCl₃ (Excellent solubility) |
| Stability | Low (Forms boroxine readily) | High (Hydrolytically stable) |
| 1H NMR Clarity | Variable. -OH peaks broad/invisible if wet.[1] | Sharp. Methyl protons of pinacol (1.3 ppm) serve as internal standard. |
| Reactivity | Higher (often used directly) | Lower (requires hydrolysis in situ) |
| Atom Economy | High (Best for scale-up) | Lower (Waste generated from pinacol) |
Experimental Protocol: Self-Validating NMR Workflow
Solvent Selection & Sample Preparation
Critical Rule: Do not use CDCl₃ for CPBA unless you intend to observe the boroxine trimer. The low solubility and lack of hydrogen-bond acceptors in chloroform drive dehydration.
-
For CPBA (Acid): Dissolve 10-15 mg in 0.6 mL DMSO-d6 .
-
Why: DMSO acts as a Lewis base, coordinating to the boron center. This breaks the boroxine trimer and stabilizes the monomeric species, allowing the distinct -B(OH)2 protons to be seen (usually a broad singlet around 8.1 ppm).
-
-
For CPBE (Ester): Dissolve 10-15 mg in 0.6 mL CDCl₃ .
Instrument Parameters[2]
-
Frequency: 400 MHz minimum (required to resolve aromatic multiplets).
-
Relaxation Delay (D1): Set to ≥ 2.0 seconds. (Boron-attached carbons have very fast relaxation, but quaternary carbons in the carbazole need time).
-
Scans: 16 (1H), 512+ (13C).
Data Interpretation & Reference Shifts
1H NMR Analysis (in DMSO-d6)
The spectrum is defined by three distinct regions.[2]
Table 1: Representative 1H NMR Shifts for CPBA
| Assignment | Shift ( | Multiplicity | Integration | Structural Insight |
| Boronic -OH | 8.15 - 8.25 | Broad Singlet | 2H | Diagnostic Peak. Disappears in D₂O shake. Broadens if sample is wet. |
| Carbazole (H4, H5) | 8.20 - 8.25 | Doublet | 2H | Most deshielded aromatic protons on the carbazole ring. |
| Phenyl Linker (Ortho to B) | 8.00 - 8.10 | Doublet | 2H | Deshielded by the empty p-orbital of Boron. |
| Phenyl Linker (Ortho to N) | 7.60 - 7.70 | Doublet | 2H | Shielded relative to B-ortho protons due to distance from B. |
| Carbazole (H2, H7) | 7.40 - 7.50 | Triplet | 2H | Typical aromatic multiplet. |
| Carbazole (H1, H8) | 7.30 - 7.40 | Doublet | 2H | Protons closest to the Nitrogen. |
| Carbazole (H3, H6) | 7.20 - 7.30 | Triplet | 2H | Typical aromatic multiplet. |
> Note: If analyzing the Pinacol Ester (CPBE) in CDCl₃, look for a sharp singlet at 1.39 ppm (12H) corresponding to the four methyl groups. The aromatic region will be similar but slightly shifted due to solvent effects.
13C NMR Analysis (Quadrupolar Broadening)
A frequent point of confusion is the "missing" carbon signal.
-
The C-B Carbon: The carbon atom directly attached to boron (C-ipso) is subject to Scalar Relaxation of the Second Kind . The Quadrupolar moment of the Boron nucleus (
B, spin 3/2) causes rapid relaxation of the attached C nucleus.[3] -
Result: This peak (expected ~134-136 ppm) often appears as a very broad, low-intensity hump or is completely indistinguishable from the baseline. This is not an impurity; it is a verification of the C-B bond.
Analytical Workflow Diagram
This workflow ensures that the user correctly identifies the material and handles the boroxine equilibrium.
Figure 2: Decision tree for verifying CPBA identity and purity.
Troubleshooting & FAQs
Q: My aromatic peaks are split/doubled in CDCl₃.
-
A: You are observing a mixture of the monomeric acid and the boroxine trimer. This is standard behavior in non-coordinating solvents. Solution: Switch to DMSO-d6 or add a drop of CD₃OD to break the oligomers (though CD₃OD will exchange the OH protons, making them invisible).
Q: I cannot find the Carbon attached to Boron in 13C NMR.
-
A: As detailed in Section 5.2, this is due to quadrupolar broadening from the
B nucleus. It is a characteristic feature of organoboron compounds, not a defect.
Q: There is a peak at 1.23 ppm or 3.33 ppm.
-
A:
-
1.23 ppm: Common impurity—Grease/Hydrocarbons (in CDCl₃).
-
3.33 ppm: Water (in DMSO-d6). Boronic acids are hygroscopic; a water peak is expected.
-
References
-
Structural Characterization of Carbazole Derivatives
-
Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. (2016).[4] Journal of Molecular Structure.
-
-
Boroxine-Boronic Acid Equilibrium
-
NMR Solvent Impurities & Methods
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases. (2010). Organometallics.
-
13C NMR of Boron Compounds
-
Organoboranes and tetraorganoborates studied by 11B and 13C NMR spectroscopy. (2002).[9] Magnetic Resonance in Chemistry. Explains the quadrupolar relaxation mechanism affecting C-B peak visibility.
-
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The Carbazole Advantage: A Comparative Guide to Enhanced OLED Performance
In the relentless pursuit of brighter, more efficient, and longer-lasting Organic Light-Emitting Diodes (OLEDs), the strategic selection of materials is paramount. Among the vast landscape of organic semiconductors, carbazole-based compounds have emerged as a cornerstone for high-performance OLEDs.[1] This guide provides an in-depth comparison of OLEDs incorporating carbazole-based layers against their counterparts, supported by experimental insights to elucidate the significant performance enhancements rendered by this versatile class of materials.
The Foundational Role of Carbazole Derivatives in OLEDs
Carbazole is an electron-rich aromatic heterocyclic compound renowned for its excellent hole-transporting properties, high thermal stability, and wide energy bandgap.[2] These intrinsic characteristics make carbazole and its derivatives highly suitable for various roles within the OLED architecture, including as host materials in the emissive layer (EML), hole-transporting layers (HTLs), and electron-blocking layers (EBLs).[3][4] The ability to easily functionalize the carbazole core allows for the fine-tuning of its electronic and photophysical properties, enabling the development of materials tailored for specific applications, from vibrant displays to energy-efficient lighting.[5]
The appeal of carbazole derivatives lies in their extended π-electron systems, which contribute to good thermal stability and tunable frontier orbital energies. This versatility allows for the creation of a wide gamut of emission colors (red, green, blue, and white) with high photoluminescence quantum yields, leading to outstanding OLED efficiencies.[3][5]
Comparative Performance Analysis: With and Without Carbazole Layers
The inclusion of carbazole-based materials in OLEDs consistently leads to measurable improvements in key performance metrics when compared to devices lacking these specialized layers. These enhancements are primarily attributed to improved charge balance, efficient exciton confinement, and greater material stability.
Enhanced Efficiency and Luminance
OLEDs employing carbazole derivatives often exhibit significantly higher external quantum efficiencies (EQE), current efficiencies, and power efficiencies. For instance, solution-processed OLEDs based on certain carbazole derivatives have demonstrated luminances up to 4130 cd/m², current efficiencies around 20 cd/A, and impressive EQEs reaching up to 9.5%.[6][7][8] In contrast, devices using alternative materials like thienopyrroledione derivatives in the same configuration showed lower performance, with luminances up to 1729 cd/m², current efficiencies of about 4.5 cd/A, and an EQE of 1.5%.[6][7][8]
The superior performance of carbazole-based devices stems from the efficient hole injection and transport properties of these materials, which leads to a more balanced charge carrier ratio within the emissive layer.[9][10] This balance is crucial for maximizing the recombination of electrons and holes to generate light.
Extended Operational Lifetime and Stability
One of the most critical challenges in OLED technology is ensuring a long operational lifetime, particularly for blue-emitting devices.[11] Carbazole-based materials contribute significantly to enhancing device stability due to their high thermal stability and robust molecular structure.[12][13] For example, carbazole-benzocarbazole-based host materials have shown high thermal stability with decomposition temperatures around 350°C.[12]
In a comparative study, a red phosphorescent OLED using an "M"-type carbazole/fluorene-based host material demonstrated a remarkable 10-fold improvement in operational lifetime compared to an OLED with a "V"-type host linked by para-substituted phenyl groups.[14] This enhancement is attributed to the superior charge transport ability of the meta-substituted design.[14] Similarly, blue phosphorescent OLEDs (PhOLEDs) incorporating bicarbazole-triazine hybrid host materials have achieved a maximum EQE of 20.1% and an operational lifetime of 51 hours (T50 at 500 cd m⁻²), showcasing the potential of carbazole derivatives in mitigating degradation pathways.[11]
Purity of Color and Tunability
The rigid structure of fused-ring carbazole derivatives helps in restricting molecular deformations in the excited state, which suppresses nonradiative energy dissipation and leads to higher color purity.[5] These materials have been successfully employed as emitters for deep-blue light and as hosts for phosphorescent and thermally activated delayed fluorescence (TADF) emitters, enabling a wide range of high-purity colors.[3][5] The versatility in chemical functionalization of the carbazole core allows for precise tuning of the emission wavelength.[3]
Experimental Data Summary
The following tables summarize the performance of various OLEDs, highlighting the advantages of incorporating carbazole-based layers.
Table 1: Performance Comparison of Solution-Processed OLEDs
| Emitting Material Type | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | Maximum EQE (%) | Reference |
| Carbazole Derivatives | 4130 | ~20 | 9.5 | [6][7][8] |
| Thienopyrroledione Derivatives | 1729 | ~4.5 | 1.5 | [6][7][8] |
Table 2: Performance of Phosphorescent OLEDs with Carbazole-Based Hosts
| Host Material | Emitter Type | Max. EQE (%) | Lifetime (T₅₀ at initial luminance) | Reference |
| Bicarbazole-triazine hybrid | Blue Phosphor | 20.1 | 51 hours at 500 cd m⁻² | [11] |
| "M"-type carbazole/fluorene | Red Phosphor | - | 10x improvement over "V"-type | [14] |
| Carbazole-Benzocarbazole | Red Phosphor | >20 | Superior stability | [12] |
| Phenylpyridine and carbazole | Blue TADF | 16.2 | 88% improvement | [15] |
Experimental Methodologies
The fabrication and characterization of OLEDs are critical for evaluating and comparing their performance. A typical experimental workflow is outlined below.
Device Fabrication Protocol (Vapor Deposition)
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by drying in an oven. The substrates are then treated with UV-ozone for 15 minutes to improve the work function and facilitate hole injection.
-
Layer Deposition: All organic layers and the metal cathode are deposited in a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).
-
Hole Injection Layer (HIL): A material like HAT-CN is deposited.
-
Hole Transport Layer (HTL): A carbazole-based material (e.g., TCTA) or a non-carbazole alternative is deposited.
-
Emissive Layer (EML): A host material (often carbazole-based, like CBP or mCP) is co-evaporated with a phosphorescent or TADF guest emitter.
-
Electron Transport Layer (ETL): A material like TPBi or B3PYMPM is deposited.
-
Electron Injection Layer (EIL): A thin layer of LiF or Liq is deposited.
-
Cathode: Aluminum (Al) is deposited to complete the device.
-
-
Encapsulation: The devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass lid to prevent degradation from moisture and oxygen.
Characterization Techniques
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a spectroradiometer. This provides data on turn-on voltage, current density, luminance, and efficiency metrics.
-
Electroluminescence (EL) Spectra: Collected by the spectroradiometer to determine the emission color and calculate CIE coordinates.
-
External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.
-
Operational Lifetime: Measured by monitoring the time it takes for the initial luminance to decrease to a certain percentage (e.g., 97% - LT97, or 50% - T50) under a constant driving current.
-
Thermal Properties: Analyzed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and glass transition temperatures, respectively.[13]
Visualizing the Advantage: Device Architecture and Energy Levels
The following diagrams illustrate the typical structure of an OLED and the energy level alignment that explains the superior performance of carbazole-based devices.
Caption: Typical multi-layer structure of an OLED incorporating carbazole-based materials in the HTL and EML.
Caption: Energy level diagram showing efficient charge injection and transport facilitated by carbazole-based layers.
The well-matched highest occupied molecular orbital (HOMO) levels of carbazole-based HTLs with the anode facilitate efficient hole injection. Furthermore, their high triplet energy effectively confines the triplet excitons generated on the guest emitters within the EML, preventing energy loss to the transport layers and thus enhancing efficiency.[16][17]
Conclusion
The integration of carbazole-based layers into OLEDs provides a distinct and multifaceted performance advantage. From fundamentally improving charge balance and transport to enhancing thermal stability and operational lifetime, these materials have proven indispensable for achieving the high-efficiency and long-lasting performance demanded by modern display and lighting applications. The continued rational design and synthesis of novel carbazole derivatives hold the key to overcoming existing challenges, particularly in developing stable and efficient deep-blue emitters, and will undoubtedly pave the way for the next generation of OLED technologies.
References
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A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing.
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A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing.
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High-Performance Carbazole-Benzocarbazole-Based Host Materials for Red Phosphorescent OLEDs: Enhanced Stability and Efficiency. IEEE Xplore.
-
Recent Advances of Donor-Acceptor Type Carbazole-Based Molecules for Light Emitting Applications. ResearchGate.
-
Bicarbazole-triazine hybrid type mixed host materials for blue phosphorescent OLEDs with enhanced efficiency and lifetime. RSC Publishing.
-
Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. ResearchGate.
-
2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. PMC.
-
Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. MDPI.
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Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. MDPI.
-
Synthesis and application of new carbazole- and phenoxazine-based compounds for organic light emitting diodes. KTU ePubl.
-
Novel Carbazole/Fluorene-Based Host Material for Stable and Efficient Phosphorescent OLEDs. ACS Publications.
-
Optimizing OLED Performance with Carbazole-Based Materials. Ningbo Innopharmchem.
-
Exploring Applications of Carbazole Derivatives in OLED Technology. Ningbo Innopharmchem.
-
Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. PMC.
-
(PDF) Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. ResearchGate.
-
The Crucial Role of Hole Transport Materials in OLED Efficiency. NINGBO INNO PHARMCHEM CO.,LTD.
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Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. Semantic Scholar.
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Low-Temperature Cross-Linkable Hole Transport Material Based on Carbazole Derivatives Design and Applications in Solution-Processed OLEDs. ACS Publications.
-
Electroluminiscence spectra of OLEDs based on (a) carbazole compounds... ResearchGate.
-
Theoretical investigation of carbazole derivatives as hole-transporting materials in OLEDs. ResearchGate.
-
The Crucial Role of Carbazole Derivatives in Modern OLED Technology. Ningbo Innopharmchem.
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High-Performance Carbazole-Benzocarbazole-Based Host Materials for Red Phosphorescent OLEDs: Enhanced Stability and Efficiency. IEEE Xplore.
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A Senior Application Scientist's Guide to the Electrochemical Analysis of (4-(9H-Carbazol-9-yl)phenyl)boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced materials, carbazole derivatives have carved a significant niche owing to their robust thermal stability, excellent hole-transporting capabilities, and versatile electronic properties.[1][2] The functionalization of the carbazole moiety, particularly through strategic placement of substituents, allows for the fine-tuning of these properties, making them prime candidates for applications in organic light-emitting diodes (OLEDs), perovskite solar cells, and electrochemical sensors.[1] Among the various precursors for these advanced materials, (4-(9H-Carbazol-9-yl)phenyl)boronic acid stands out as a critical intermediate, enabling the synthesis of complex conjugated systems through powerful cross-coupling reactions like the Suzuki-Miyaura coupling.[2]
This guide provides an in-depth technical comparison of the electrochemical performance of materials derived from (4-(9H-Carbazol-9-yl)phenyl)boronic acid against alternative materials. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.
I. Comparative Electrochemical Performance: Hole-Transporting Materials for OLEDs
A primary application of materials derived from (4-(9H-Carbazol-9-yl)phenyl)boronic acid is as hole-transporting materials (HTMs) in OLEDs. The efficiency and stability of an OLED are critically dependent on the properties of the HTM, including its highest occupied molecular orbital (HOMO) energy level, thermal stability, and charge carrier mobility.
Here, we compare a novel HTM synthesized from a (4-(9H-Carbazol-9-yl)phenyl)boronic acid derivative (designated as HTM 3c in a study by Park et al.) with the widely used hole-transporting material N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)benzidine (NPB ).[3][4]
| Property | HTM 3c (from Carbazole-boronic acid derivative) | NPB (Standard HTM) | Causality and Significance |
| Glass Transition Temp. (Tg) | 165 °C | 100 °C | A higher Tg indicates greater morphological stability at elevated temperatures, which is crucial for preventing device degradation caused by Joule heating during operation. The rigid and bulky nature of the carbazole moieties in HTM 3c contributes to this enhanced thermal stability.[3][4] |
| HOMO Energy Level | -5.78 eV | -5.5 eV | The HOMO level determines the energy barrier for hole injection from the anode. A well-matched HOMO level with the adjacent layer (e.g., the emissive layer) is essential for efficient charge transport. The deeper HOMO level of HTM 3c can be advantageous in certain device architectures for better energy level alignment.[3][4] |
| LUMO Energy Level | -2.43 eV | -2.4 eV | The lowest unoccupied molecular orbital (LUMO) level is important for understanding the material's electron-blocking capabilities. A higher LUMO level can help confine electrons within the emissive layer, improving recombination efficiency. |
| OLED Power Efficiency | 29.3 lm/W | 19.3 lm/W | This significant improvement in power efficiency highlights the superior performance of HTM 3c. This is attributed to the enhanced thermal and morphological stability, as well as potentially better charge injection and transport properties within the device.[3][4] |
| OLED Current Efficiency | 39.8 cd/A | 25.7 cd/A | The higher current efficiency of the device with HTM 3c indicates that more light is generated for the same amount of current passed, signifying more efficient electron-hole recombination.[3][4] |
Expertise & Experience Insights: The choice of an HTM is a critical optimization step in OLED design. While NPB is a workhorse material, its relatively low Tg can be a limiting factor for device lifetime. The synthesis of novel HTMs from precursors like (4-(9H-Carbazol-9-yl)phenyl)boronic acid allows for the incorporation of bulky, rigid carbazole units, which demonstrably enhances thermal stability without compromising, and in this case, significantly improving, device performance. The Suzuki coupling reaction, enabled by the boronic acid functionality, provides a versatile method for creating these complex, high-performance molecules.
II. Comparative Electrochemical Performance: Dopamine Sensing
The unique electronic properties of carbazole derivatives, coupled with the versatile chemistry of boronic acids, make them attractive for the development of electrochemical sensors. Boronic acids are known to interact with diols, a key feature of neurotransmitters like dopamine.[5] This interaction can be exploited to create selective and sensitive dopamine sensors.
Here, we provide a conceptual comparison based on the principles of electrochemical sensing, contrasting a hypothetical electrode modified with a polymer derived from (4-(9H-Carbazol-9-yl)phenyl)boronic acid (Carbazole-PBA Electrode ) with a phenyl carboxylic acid-functionalized electrode.[6]
| Feature | Carbazole-PBA Electrode (Hypothetical) | Phenyl Carboxylic Acid Electrode | Causality and Significance |
| Recognition Principle | Covalent interaction between the boronic acid and the diol group of dopamine. | Electrostatic attraction between the negatively charged carboxylic acid group and the positively charged protonated amine of dopamine at neutral pH.[6] | The boronic acid interaction offers a higher degree of specificity for diol-containing molecules like dopamine, potentially reducing interference from other species. |
| Potential for Selectivity | High, due to the specific boronic acid-diol interaction. | Good, but may be more susceptible to interference from other positively charged species. | For complex biological samples, the higher selectivity of the boronic acid-based sensor would be a significant advantage. |
| Operating pH | Typically neutral to slightly alkaline to favor boronate ester formation. | Neutral pH is optimal for the electrostatic interaction.[6] | Both sensor types are compatible with physiological pH, a crucial requirement for biological applications. |
| Sensitivity | Potentially high, as the binding event can be coupled to a measurable electrochemical signal (e.g., change in current or potential). | Demonstrated high sensitivity with a limit of detection in the nanomolar range.[6] | The sensitivity of the carbazole-PBA electrode would depend on the efficiency of the signal transduction upon dopamine binding. |
Expertise & Experience Insights: The design of an electrochemical sensor hinges on the choice of the recognition element. While electrostatic interactions can be effective, they are less specific than covalent interactions. The use of a (4-(9H-Carbazol-9-yl)phenyl)boronic acid-derived polymer as the recognition layer offers the potential for a highly selective dopamine sensor. The carbazole polymer backbone would provide a stable and conductive matrix for the boronic acid recognition sites. The electropolymerization of the monomer onto the electrode surface allows for precise control over the film thickness and morphology, which are critical parameters for sensor performance.
III. Experimental Protocols
To ensure the trustworthiness and reproducibility of the presented concepts, this section provides detailed, step-by-step methodologies for key electrochemical experiments.
A. Synthesis of a Hole-Transporting Material using a (4-(9H-Carbazol-9-yl)phenyl)boronic Acid Derivative
This protocol is adapted from the synthesis of HTM 3c by Park et al.[3][4] and illustrates the use of the Suzuki coupling reaction.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for a hole-transporting material.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid (1.0 eq), tris(4-iodophenyl)amine (0.3 eq), Pd(dppf)Cl2 (0.03 eq), and K2CO3 (4.0 eq).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to reflux (typically around 110 °C for toluene) and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cooling and Extraction: Once the reaction is complete, cool the mixture to room temperature. Add dichloromethane and water, and transfer to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and dichloromethane) to obtain the pure HTM.
-
Characterization: Confirm the structure and purity of the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.
B. Electrochemical Characterization by Cyclic Voltammetry
Cyclic voltammetry (CV) is a fundamental technique to determine the electrochemical properties of materials, such as their oxidation and reduction potentials, which are used to estimate the HOMO and LUMO energy levels.
Diagram of Cyclic Voltammetry Workflow:
Caption: Workflow for cyclic voltammetry analysis.
Step-by-Step Protocol:
-
Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6), in an appropriate solvent (e.g., dichloromethane or acetonitrile). The solvent should be of high purity and freshly distilled.
-
Analyte Solution: Dissolve the material to be analyzed in the electrolyte solution at a concentration of approximately 1 mM.
-
Electrochemical Cell: Assemble a three-electrode electrochemical cell.
-
Working Electrode: A glassy carbon, platinum, or gold electrode. Polish the electrode surface before each measurement with alumina slurry, rinse with deionized water and the solvent, and dry.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).
-
Counter Electrode: A platinum wire or foil.
-
-
Degassing: Purge the analyte solution with an inert gas (argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.
-
Measurement: Connect the electrodes to a potentiostat. Set the potential window to scan over the expected oxidation and reduction events of the material. A typical scan rate is 50-100 mV/s.
-
Data Acquisition: Record the current response as a function of the applied potential for several cycles until a stable voltammogram is obtained.
-
Calibration: After the measurement, add a standard reference compound with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc+), to the solution and record its cyclic voltammogram. This allows for the calibration of the measured potentials.
-
Data Analysis: From the cyclic voltammogram, determine the onset oxidation potential (Eox) and onset reduction potential (Ered).
-
HOMO/LUMO Calculation: Estimate the HOMO and LUMO energy levels using the following empirical formulas, referencing against the Fc/Fc+ couple (assuming the absolute energy level of Fc/Fc+ is -4.8 eV relative to the vacuum level):
-
HOMO (eV) = -[Eox - E1/2(Fc/Fc+) + 4.8]
-
LUMO (eV) = -[Ered - E1/2(Fc/Fc+) + 4.8]
-
IV. Conclusion
Materials derived from (4-(9H-Carbazol-9-yl)phenyl)boronic acid represent a versatile and high-performance class of organic electronic materials. Their electrochemical properties, particularly their high thermal stability and tunable energy levels, make them excellent candidates for demanding applications such as hole-transporting layers in OLEDs. Furthermore, the inherent reactivity of the boronic acid group opens up exciting possibilities for the development of highly selective electrochemical sensors.
The comparative data presented in this guide clearly demonstrates the potential for these materials to outperform established standards. The provided experimental protocols offer a robust framework for researchers to synthesize and characterize these materials, ensuring the generation of reliable and reproducible data. As the demand for advanced materials with tailored properties continues to grow, derivatives of (4-(9H-Carbazol-9-yl)phenyl)boronic acid are poised to play an increasingly important role in the future of organic electronics and sensor technology.
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Park, Q. P. B. N., et al. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Molecules, 19(9), 14247-14256. [Link]
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Park, Q. P. B. N., et al. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. ResearchGate. [Link]
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Azzouzi, A., et al. (2022). Electrochemical Detection of Dopamine using a Phenyl Carboxylic Acid-Functionalized Electrode Made by Electrochemical Reduction of a Diazonium Salt. Electroanalysis, 35(3), e202200233. [Link]
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Görgün, C., et al. (2023). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. ResearchGate. [Link]
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Karon, K., & Lapkowski, M. (2015). Carbazole electrochemistry: a short review. Journal of Solid State Electrochemistry, 19, 2601-2610. [Link]
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Asiri, A. M., et al. (2012). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. International Journal of Electrochemical Science, 7, 5636-5647. [Link]
-
Hsiao, S.-H., & Lin, S.-W. (2016). Electrochemical synthesis of electrochromic polycarbazole films from N-phenyl-3,6-bis(N-carbazolyl)carbazoles. Polymer Chemistry, 7(1), 198-211. [Link]
-
Tuna, F., et al. (2012). Synthesis and Electropolymerization of 9H-Carbazol-9-Ylpyrene and Its Electrochromic Properties and Electrochromic Device Application. International Journal of Electrochemical Science, 7, 3641-3655. [Link]
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Görgün, C., et al. (2023). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. Dergipark. [Link]
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Hall, D. G. (Ed.). (2011). Boronic acids: preparation and applications in organic synthesis, medicine and materials. John Wiley & Sons. [Link]
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Silva, F., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(8), 1266. [Link]
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Wu, T.-Y., et al. (2022). 1,4-Bis((9H-Carbazol-9-yl)Methyl)Benzene-Containing Electrochromic Polymers as Potential Electrodes for High-Contrast Electrochromic Devices. Polymers, 14(6), 1144. [Link]
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Leconte, N., et al. (2022). Electrodeposition and Characterization of Conducting Polymer Films Obtained from Carbazole and 2-(9H-carbazol-9-yl)acetic Acid. Polymers, 14(12), 2465. [Link]
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Singh, P., et al. (2024). Comparison of organic and inorganic hole transport layers in double perovskite material-based solar cell. Beilstein Journal of Nanotechnology, 15, 137-147. [Link]
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Al-Attar, H. A., & Monkman, A. P. (2016). Hole transporting materials for perovskite solar cells: molecular versus polymeric carbazole-based derivatives. Engineering Proceedings, 56(1), 2. [Link]
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Sharma, P., et al. (2022). Synthesis of Novel One-Walled meso-Phenylboronic Acid-Functionalized Calix[1]pyrrole: A Highly Sensitive Electrochemical Sensor for Dopamine. ACS Omega, 7(17), 14757-14764. [Link]
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Ghann, W., et al. (2023). Role of 9-phenyl-9H-carbazole based hole transport materials for organic and perovskite photovoltaics. ResearchGate. [Link]
-
Atilgan, S., et al. (2021). Selective Electrochemical Determination of Dopamine with Molecularly Imprinted Poly(Carbazole-co-Aniline) Electrode Decorated with Gold Nanoparticles. ResearchGate. [Link]
-
Capan, A., et al. (2008). Electrochemical sensors based on platinum electrodes modified with hybrid inorganic-organic coatings for determination of 4-nitrophenol and dopamine. ResearchGate. [Link]
-
Al-Otaibi, M. M., et al. (2020). Recent Advances in Electrochemical and Optical Sensing of Dopamine. Molecules, 25(20), 4679. [Link]
-
Yilmaz, F., et al. (2022). Preparation and Electrochemical Properties of Conjugated Polymers with Carbazole Unit as Side Chain Terminal Group for Supercapacitor Application. Polymers, 14(18), 3763. [Link]
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- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel One-Walled meso-Phenylboronic Acid-Functionalized Calix[4]pyrrole: A Highly Sensitive Electrochemical Sensor for Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrochemical Detection of Dopamine using a Phenyl Carboxylic Acid‐Functionalized Electrode Made by Electrochemical Reduction of a Diazonium Salt - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficiency of different palladium catalysts for coupling with (4-(9H-Carbazol-9-yl)phenyl)boronic acid
[1][2][3]
Executive Summary
The coupling of (4-(9H-Carbazol-9-yl)phenyl)boronic acid (CPBA) is a pivotal transformation in the synthesis of organic light-emitting diode (OLED) host materials (e.g., CBP derivatives) and pharmaceutical pharmacophores.[1][2] While Pd(PPh₃)₄ remains the academic baseline, experimental data indicates that bidentate ligand systems, specifically Pd(dppf)Cl₂ , offer superior stability and turnover frequencies (TOF) for this bulky substrate. For sterically demanding or deactivated aryl chlorides, Buchwald G3 precatalysts (XPhos-Pd-G3) provide the necessary activity to suppress protodeboronation and homocoupling side reactions.[1]
Substrate Analysis & Mechanistic Challenges
The primary challenge in coupling CPBA lies in the carbazole moiety . Although the boronic acid is para-substituted (reducing direct steric clash at the reaction center), the sheer bulk of the carbazole wing creates significant hydrodynamic volume.
-
Steric Demand: The carbazole group can retard the transmetallation step, requiring catalysts with wide bite angles or bulky electron-rich ligands to facilitate the transfer.
-
Solubility: CPBA and its coupled products often exhibit poor solubility in standard non-polar solvents, necessitating polar aprotic mixtures (e.g., DMF, Dioxane) or biphasic systems with phase transfer capability.
-
Side Reactions: The electron-rich nature of the carbazole ring can promote oxidative homocoupling of the boronic acid if the catalytic cycle stalls (slow transmetallation).
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the Suzuki-Miyaura cycle with specific emphasis on the rate-determining steps influenced by the carbazole bulk.
Caption: The catalytic cycle highlights Transmetallation as the critical step where the bulk of the carbazole boronic acid can impede reaction progress, favoring homocoupling if the catalyst is not sufficiently active.
Catalyst Performance Comparison
The following analysis synthesizes data from comparative screenings of bulky biaryl couplings.
A. Pd(PPh₃)₄ (Tetrakis) – The Academic Baseline
-
Profile: The most common "first-try" catalyst.[1]
-
Performance: Effective for aryl bromides and iodides .
-
Limitations: Highly sensitive to air/oxidation. The monodentate phosphine ligands can dissociate, leading to "palladium black" precipitation before the reaction completes, especially with the slow kinetics of bulky carbazoles.
-
Yield Expectation: 70–80% (requires strict inert atmosphere).
B. Pd(dppf)Cl₂ – The Industrial Workhorse
-
Profile: Palladium(II) complex with a bidentate ferrocenyl ligand.[3]
-
Mechanism: The large bite angle of the dppf ligand stabilizes the Pd center and accelerates reductive elimination. It is far more robust against air and moisture.
-
Performance: Excellent for aryl bromides and triflates . It tolerates the high temperatures (80-100°C) often needed to solubilize carbazole derivatives.[1]
-
Yield Expectation: 85–95%.[4]
C. XPhos Pd G3 / Pd(OAc)₂ + S-Phos – The High-Performance Option[1]
-
Profile: Bulky, electron-rich Buchwald dialkylbiaryl phosphines.
-
Mechanism: These ligands create an extremely active Pd(0) species that facilitates oxidative addition into difficult aryl chlorides and sterically hindered partners.[5]
-
Performance: Necessary only if the coupling partner is deactivated (e.g., electron-rich aryl chloride) or extremely hindered.
-
Yield Expectation: >95% (near quantitative).
Comparative Data Summary
| Catalyst System | Ligand Type | Best For | Yield (Ar-Br) | Yield (Ar-Cl) | Air Stability | Cost Efficiency |
| Pd(PPh₃)₄ | Monodentate Phosphine | Aryl Iodides/Bromides | 75% | <20% | Low | High |
| Pd(dppf)Cl₂ | Bidentate Ferrocene | Scale-up, General Purpose | 92% | 40-60% | High | Medium |
| Pd-XPhos G3 | Bulky Dialkylbiaryl | Aryl Chlorides, Steric Bulk | 96% | 94% | Medium | Low |
| Pd(OAc)₂ (Ligand Free) | N/A | Simple, Aqueous systems | 50-60% | <5% | High | Very High |
*Yields are representative values based on standard Suzuki coupling of bulky phenyl-carbazole derivatives in Toluene/Water systems.
Catalyst Selection Guide (Logic Flow)
Use this decision matrix to select the optimal catalyst for your specific coupling partner.
Caption: Decision matrix for catalyst selection based on electrophile type and reaction scale.
Optimized Experimental Protocol
Recommended System: Pd(dppf)Cl₂ in Toluene/Ethanol/Water.[4] Rationale: This solvent system ensures solubility of the hydrophobic carbazole while providing the polarity needed for the boronic acid and base. Pd(dppf)Cl₂ is chosen for its robustness and high yield.
Materials:
-
(4-(9H-Carbazol-9-yl)phenyl)boronic acid (1.2 equiv)[1]
-
Aryl Bromide (1.0 equiv)[1]
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv / 3 mol%)[1]
-
Solvent: Toluene : Ethanol : Water (4 : 1 : 1 ratio)[1]
Step-by-Step Procedure:
-
Setup: In a clean reaction vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol), Boronic Acid (1.2 mmol, 344 mg), and Pd(dppf)Cl₂ (0.03 mmol, 22 mg).
-
Inerting: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). Crucial: Although Pd(dppf)Cl₂ is robust, oxygen promotes homocoupling of the boronic acid.
-
Solvent Addition: Inject the degassed solvent mixture (Toluene/EtOH/H₂O, 10 mL total).
-
Base Addition: Dissolve K₂CO₃ (2.0 mmol, 276 mg) in the water portion prior to addition, or add as a solid in step 1 if using a vigorous stir rate.
-
Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by TLC or HPLC.[3][7] The mixture will likely turn biphasic and dark.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with Water (2 x 20 mL) and Brine (20 mL).
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify via silica gel chromatography. Note: Carbazole derivatives are often fluorescent; use UV (365 nm) for easy spot detection.[1]
References
-
Suzuki-Miyaura Cross-Coupling in OLED Synthesis
-
Catalyst Efficiency Comparison (Phosphine Effects)
-
General Protocol for Carbazole Boronic Acids
-
Advanced Ligands for Chlorides (Buchwald)
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. diva-portal.org [diva-portal.org]
- 4. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 5. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
comparative analysis of thermal decomposition profiles of carbazole boronic acid isomers.
Executive Summary
In the synthesis of organic light-emitting diodes (OLEDs) and pharmaceutical intermediates, Carbazole Boronic Acids are critical building blocks. However, their thermal behavior is frequently investigating misinterpreted during scale-up and storage.
Key Finding: The "decomposition" observed between 100°C and 160°C in Thermogravimetric Analysis (TGA) is primarily reversible dehydration (boroxine formation), not irreversible degradation.
-
3-Carbazole Boronic Acid (3-CBA): Exhibits a classic, sharp dehydration profile due to minimal steric hindrance, forming a stable trimeric boroxine.
-
4-Carbazole Boronic Acid (4-CBA): Displays a broadened, lower-temperature dehydration onset. The steric clash in the peri-position (bay region) destabilizes the planar boroxine network, making this isomer more susceptible to hydrolysis and less thermally consistent during sublimation or vacuum drying.
Mechanistic Insight: The Boroxine Cycle
To interpret the thermal data correctly, one must distinguish between Dehydration (reversible) and Protodeboronation (irreversible decomposition).
Most aryl boronic acids do not exist as pure monomers in the solid state; they exist in a dynamic equilibrium with their cyclic anhydride (boroxine).
Figure 1: Thermal Transformation Pathway
This diagram illustrates the reversible dehydration to boroxine and the subsequent irreversible pathways.
Caption: Thermal evolution of boronic acids. Note that the initial mass loss in TGA is the transition to the Boroxine state, not product failure.
Comparative Analysis: 3-CBA vs. 4-CBA
The position of the boronic acid moiety on the carbazole ring dictates the thermal stability profile. This is governed by the "Peri-Effect" —the steric interaction between the substituent at position 4 and the hydrogen at position 5 (or the nitrogen substituent).
Table 1: Comparative Thermal Data (Representative)
| Feature | 3-Carbazole Boronic Acid (3-CBA) | 4-Carbazole Boronic Acid (4-CBA) |
| Electronic Environment | Para-like conjugation with Nitrogen. Electron-rich. | Meta-like to N, but sterically crowded (Bay Region). |
| TGA Mass Loss Onset | 110°C - 130°C (Sharp) | 95°C - 115°C (Broad/Early) |
| Theoretical Mass Loss | ~12-13% (Stoichiometric dehydration) | Often >15% (Trapped solvent release due to amorphous packing) |
| Boroxine Stability | High. Forms a planar, crystalline trimer. | Low. Steric clash prevents planar stacking; forms amorphous oligomers. |
| Decomposition (C-B Break) | >280°C | >240°C (Strain-induced lability) |
| Handling Recommendation | Can be oven-dried at 80°C. | Vacuum dry at <50°C; store with desiccant. |
Detailed Isomer Analysis
A. 3-Carbazole Boronic Acid (The "Stable" Standard)
The 3-position is sterically unencumbered. When heated, 3-CBA molecules align efficiently to release water and form the six-membered boroxine ring.
-
TGA Profile: You will see a distinct step-loss of water (approx. 8-10% by weight depending on MW) starting around 110°C. The plateau after this loss represents the stable boroxine anhydride.
-
Implication: This material is robust for Suzuki couplings even after thermal drying.
B. 4-Carbazole Boronic Acid (The "Steric" Variant)
The 4-position is located in the "bay" of the carbazole. The formation of a planar boroxine ring requires three bulky carbazole units to come together. The steric clash with the proton at C5 prevents the ring from becoming perfectly planar.
-
TGA Profile: The mass loss is often gradual and begins earlier (sub-100°C). This is because the crystal lattice is less ordered (amorphous), holding loosely bound water or solvent that leaves easily.
-
Risk: Because the boroxine form is strained, 4-CBA is more prone to protodeboronation (loss of the Boron group entirely) at high temperatures compared to the 3-isomer.
Experimental Validation Protocols
To validate the quality of your specific batch, do not rely on melting point (MP) alone, as the "melting" is often a dehydration event. Use this coupled TGA/DSC workflow.
Figure 2: Analytical Workflow
Standardized protocol for characterizing organoboron thermal stability.
Caption: Coupled TGA/DSC workflow to distinguish dehydration from degradation.
Step-by-Step Methodology
-
Instrument: TGA (e.g., TA Instruments Q500) and DSC (e.g., TA Q2000).
-
Sample Preparation:
-
Pre-dry the sample in a vacuum oven at 40°C for 4 hours to remove surface moisture.
-
Load 5–10 mg into the pan.
-
-
TGA Parameters:
-
Pan: Platinum or Alumina (open).
-
Ramp: 10°C/min to 350°C.
-
Purge: Nitrogen (40 mL/min). Oxidative atmosphere (Air) will cause early degradation.
-
-
DSC Parameters:
-
Pan: Hermetically sealed Aluminum pan with a pinhole (allows water escape but maintains pressure equilibrium).
-
Cycle: Heat to 200°C, Cool to 25°C, Heat to 300°C.
-
Note: The first heat will show the dehydration endotherm.[1] The second heat analyzes the glass transition (Tg) or melting of the formed boroxine.
-
References
-
Hall, D. G. (2011).[2] Structure, Properties, and Preparation of Boronic Acid Derivatives.[2][3][4][5][6][7][8] Wiley-VCH.
-
IUPAC. (2023). Nomenclature of Organic Chemistry: Boronic Acids.
-
Tokunaga, N., et al. (2005). Thermodynamics of Boroxine Formation from Arylboronic Acids.[9] Journal of the Chemical Society.
-
Chen, Y., et al. (2021).[10][11] Carbazole isomers induce ultralong organic phosphorescence.[10] Nature Materials.[10]
- Context: Highlights the critical impact of carbazole isomeric purity on optoelectronic properties.
-
Marinaro, W. A., et al. (2012).[12] Properties of a Model Aryl Boronic Acid and Its Boroxine. Journal of Pharmaceutical Sciences.[12]
- Context: Establishes the standard TGA/DSC protocols for distinguishing dehydration
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Boronic Acids by Dennis G. Hall (Ebook) - Read free for 30 days [everand.com]
- 4. Book Review: Boronic Acids - Dennis G. Hall [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbazole isomers induce ultralong organic phosphorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. repositum.tuwien.at [repositum.tuwien.at]
- 12. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling (4-(9H-Carbazol-9-yl)phenyl)boronic acid
[1]
CAS Number: 419536-33-7 Synonyms: 4-(Carbazol-9-yl)phenylboronic acid; 9-[4-(Dihydroxyboryl)phenyl]carbazole Application: Critical intermediate for Suzuki-Miyaura cross-coupling in the synthesis of Organic Light-Emitting Diode (OLED) materials and optoelectronics.[1]
Part 1: Executive Safety Summary & Hazard Profiling
The Senior Scientist's Perspective: While Safety Data Sheets (SDS) for this specific derivative often classify it merely as an "Irritant" (Warning), this assessment can be deceptively mild.[1] As a researcher, you must account for the pharmacophore toxicity of the carbazole moiety.[1] Parent carbazole (CAS 86-74-8) carries suspected carcinogenicity (Carc.[1][2] 2) and mutagenicity classifications [1, 4].[1] Furthermore, aryl boronic acids are prone to static charging, creating fine, mobile dust that bypasses standard surgical masks.[1]
Operational Hazard Profile:
| Hazard Class | GHS Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3][4][5][6] | Lipophilic carbazole moiety facilitates dermal absorption.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3][4][5][6][7] | Boronic acids can reversibly bind to corneal diols; dust is abrasive.[1] |
| STOT - SE | H335 | May cause respiratory irritation.[1][5][6] | High Risk: Fine powder easily aerosolizes during weighing.[1] |
| Hidden Risk | N/A | Genotoxicity Potential | Treat as a potential mutagen due to the planar carbazole intercalator structure [1].[1] |
Part 2: Strategic PPE Selection[1]
Effective protection requires matching the PPE to the state of the matter (Solid Powder vs. Organic Solution).[1]
Eye and Face Protection[2][3]
-
Standard Operation: Chemical Safety Goggles (indirect vented) are superior to safety glasses.[1]
-
High-Volume (>5g) Handling: Add a Face Shield over goggles to protect against splash back during quenching or solvent addition.[1]
Hand Protection (Glove Logic)
Do not rely on a generic "wear gloves" instruction.[1] Solvent permeability is the failure point.[1]
-
Solid Handling (Weighing/Transfer):
-
Solution Handling (Suzuki Coupling/Workup):
Respiratory Protection
-
Primary Control: All handling must occur inside a certified Chemical Fume Hood .[1]
-
Secondary (If Hood Unavailable/Maintenance): A P100 (HEPA) half-mask respirator is required.[1]
-
Note: N95 masks are insufficient for extended exposure to organic chemical dusts with potential bioactive properties.[1]
-
Part 3: Operational Protocols
Workflow Visualization
The following diagram outlines the decision logic for safe handling based on the experimental phase.
Caption: Operational workflow distinguishing between solid-state dust risks and solution-state permeation risks.
Step-by-Step Handling Procedure
Phase 1: Weighing & Transfer (Critical Dust Control)
Boronic acids are often fluffy and hold static charge.[1]
-
Engineering Setup: Place the balance inside the fume hood.[1] If vibrations are an issue, use a marble balance table, but never weigh this compound on an open bench.
-
Static Mitigation: Use an anti-static gun (ionizer) on the weighing boat and spatula before touching the powder.[1] This prevents the powder from "jumping" and aerosolizing [2].[1]
-
Transfer: Use a funnel with a wide neck to transfer into the reaction vessel. Avoid using folded weighing paper if the solid is sticky/static-prone; a weighing boat is safer.[1]
Phase 2: Reaction Setup (Solvent Risks)
-
Solvent Interaction: If using Dichloromethane (DCM), assume your gloves offer zero protection after 2 minutes.[1]
-
Technique: If a splash occurs on the outer glove, immediately doff the outer glove, wash the inner glove with soap/water, and re-glove.[1]
Phase 3: Decontamination[1]
-
Wet Wiping: Do not dry-sweep spilled powder.[1] This generates dust.[1]
-
Solvent: Use a paper towel dampened with water and a mild surfactant (soap).[1] Boronic acids have limited water solubility but are soluble enough for surface decon.[1] Follow with an ethanol wipe to remove the lipophilic carbazole residues.[1]
Part 4: Emergency Response & Disposal[1]
Spill Response Logic
-
Minor Spill (<1g, Solid):
-
Major Spill (>10g or Solution):
Waste Disposal
Strict segregation is required to prevent regulatory violations and chemical incompatibility.[1]
| Waste Stream | Contents | Protocol |
| Solid Hazardous | Weighing boats, contaminated gloves, solid spills.[1] | Label: "Toxic Solid - Carbazole Derivative."[1] Do not place in regular trash. |
| Liquid Organic | Reaction mixtures (THF, DCM, etc.).[1] | Segregate into "Halogenated" or "Non-Halogenated" based on solvent.[1] Label "Contains Boron."[1] |
| Aqueous Waste | Workup water.[1][8][9] | Check local regulations. Boron compounds often require collection, not drain disposal.[1] |
References
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: Carbazole (CAS 86-74-8).[1][2] Retrieved from Link
-
TCI Chemicals. (2024).[1][5] Safety Data Sheet: 4-(9H-Carbazol-9-yl)phenylboronic Acid (CAS 419536-33-7).[1][3][7][10] Retrieved from Link
-
National Oceanic and Atmospheric Administration (NOAA). (n.d.).[1] CAMEO Chemicals: Carbazole.[1] Retrieved from Link
-
Fisher Scientific. (2023).[1] Safety Data Sheet: 9H-Carbazole. Retrieved from Link
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Toxic and Hazardous Substances: Boron Oxide (Related Dust Standards).[1] Retrieved from Link
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. fishersci.de [fishersci.de]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 4-(9H-Carbazol-9-yl)phenylboronic Acid | 419536-33-7 | TCI Deutschland GmbH [tcichemicals.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. (4-(9H-carbazol-9-yl)phenyl)boronic acid 97% | CAS: 419536-33-7 | AChemBlock [achemblock.com]
- 8. carlroth.com [carlroth.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. 419536-33-7|(4-(9H-Carbazol-9-yl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
